2-amino-N-tert-butylpropanamide hydrochloride
Description
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Properties
IUPAC Name |
2-amino-N-tert-butylpropanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O.ClH/c1-5(8)6(10)9-7(2,3)4;/h5H,8H2,1-4H3,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNGPSZNTJXDBJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Spectral Data of 2-amino-N-tert-butylpropanamide Hydrochloride
Abstract
This technical guide provides a comprehensive analysis of the expected spectral data for 2-amino-N-tert-butylpropanamide hydrochloride (CAS: 1214031-03-4), a compound of interest in pharmaceutical development and medicinal chemistry. Due to a notable absence of publicly available experimental spectra for this specific molecule, this document leverages foundational principles of spectroscopy and comparative data from analogous structures to predict and interpret its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) characteristics. This guide is intended for researchers, scientists, and drug development professionals, offering a robust framework for the identification, characterization, and quality control of this and structurally related compounds. Methodologies for spectral acquisition are detailed, and the causal relationships between molecular structure and spectral features are thoroughly explained to ensure scientific integrity and practical utility.
Introduction and Molecular Structure
This compound is a chiral amino acid amide derivative. Its structure comprises a central propanamide backbone with a primary amine at the α-position (C2), which exists as a hydrochloride salt, and a bulky tert-butyl group attached to the amide nitrogen. The presence of these distinct functional groups—a primary amine salt, a secondary amide, a chiral center, and a tert-butyl group—gives rise to a unique and predictable set of spectral data. Understanding these spectral signatures is paramount for confirming the compound's identity, assessing its purity, and elucidating its structure in various chemical and biological matrices.
Molecular Formula: C₇H₁₇ClN₂O Molecular Weight: 180.68 g/mol
The structural features are visualized in the diagram below, which will serve as the basis for all subsequent spectral predictions.
Caption: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide distinct and informative spectra.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to display signals corresponding to each unique proton environment. The hydrochloride form will influence the chemical shifts of protons near the primary amine.
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, D₂O)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~4.0 - 4.2 | Quartet (q) | 1H | CH (C2) | Located at a chiral center, adjacent to a methyl group (3H) and an electron-withdrawing NH₃⁺ group, resulting in a downfield shift and splitting into a quartet. |
| ~1.6 - 1.7 | Doublet (d) | 3H | CH₃ (C1) | Coupled to the single proton on C2, leading to a doublet. |
| 1.3 - 1.4 | Singlet (s) | 9H | C(CH₃)₃ | The nine protons of the tert-butyl group are equivalent and show no coupling to other protons, resulting in a strong singlet.[1] |
| Exchangeable | Broad Singlet | 1H | NH -tert-butyl | Amide protons are often broad and may exchange with the solvent.[2] |
| Exchangeable | Broad Singlet | 3H | NH ₃⁺ | Protons on the ammonium group are acidic and exchange rapidly with D₂O, often appearing as a broad singlet or disappearing entirely. Their presence in a non-deuterated solvent would be further downfield due to the positive charge.[3] |
Experimental Protocol: Acquiring the ¹H NMR Spectrum
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). D₂O is preferred for observing the C-H framework without interference from exchangeable N-H protons.
-
Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64 scans for good signal-to-noise ratio.
-
Reference: Tetramethylsilane (TMS) or the residual solvent peak.
-
Caption: Workflow for ¹H NMR Spectroscopy.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will show a signal for each unique carbon atom.
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, D₂O)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~170 - 175 | C=O (Amide) | The carbonyl carbon of the amide is significantly deshielded and appears far downfield.[4] |
| ~50 - 55 | C (CH₃)₃ (Quaternary) | The quaternary carbon of the tert-butyl group is shielded by the methyl groups. |
| ~48 - 52 | C H-NH₃⁺ (C2) | The α-carbon is attached to two nitrogen atoms (amine and amide), leading to a downfield shift.[3] |
| ~28 - 30 | C(C H₃)₃ (tert-butyl) | The three equivalent methyl carbons of the tert-butyl group are in a typical aliphatic region.[1][5] |
| ~15 - 20 | C H₃ (C1) | The methyl group at C1 is in the upfield aliphatic region.[4] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group | Rationale |
|---|---|---|---|---|
| 3200 - 2800 | Strong, Broad | N-H Stretch | -NH₃⁺ (Amine Salt) | The stretching of N-H bonds in the ammonium salt results in a very broad and strong absorption in this region. |
| ~3300 | Medium | N-H Stretch | Secondary Amide | The N-H stretch of a secondary amide is typically a single sharp peak in dilute solution, but may be broadened by hydrogen bonding in a solid sample.[6] |
| ~2960 | Strong | C-H Stretch | Aliphatic | C-H stretching from the methyl and tert-butyl groups. |
| ~1680 - 1650 | Strong | C=O Stretch (Amide I) | Secondary Amide | This is a characteristic strong absorption for the carbonyl group in a secondary amide.[7] |
| ~1560 - 1510 | Medium-Strong | N-H Bend (Amide II) | Secondary Amide | The in-plane bending of the N-H bond coupled with C-N stretching is a hallmark of secondary amides.[6][7] |
Experimental Protocol: Acquiring the IR Spectrum
-
Sample Preparation: Prepare the sample as a KBr pellet or a Nujol mull. For a KBr pellet, mix a small amount of the compound with dry KBr powder and press it into a transparent disk.
-
Instrument: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Collect a background spectrum of the pure KBr pellet or Nujol to subtract from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its structural elucidation. Electrospray ionization (ESI) is a soft ionization technique suitable for this polar molecule.
Expected ESI-MS Data:
-
Molecular Ion: In positive ion mode, the spectrum is expected to show a prominent peak for the free base at m/z 145.13 ([M+H]⁺), where M is the free base (C₇H₁₆N₂O).
Predicted Fragmentation Pattern (MS/MS of m/z 145.13): The fragmentation of the protonated molecule will likely proceed through characteristic pathways for amino amides.
-
α-Cleavage adjacent to the amine: This is a common fragmentation pathway for amines.[8] Cleavage of the C1-C2 bond would lead to the loss of a methyl radical.
-
Amide Bond Cleavage: Fragmentation can occur at the amide bond, leading to characteristic b and y ions.
-
Loss of Ammonia: The protonated amine may lose ammonia (NH₃).
Caption: Predicted major fragmentation pathways for protonated 2-amino-N-tert-butylpropanamide.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent mixture, such as acetonitrile/water with 0.1% formic acid.
-
Chromatography: Use a C18 reversed-phase column with a gradient elution of water and acetonitrile (both with 0.1% formic acid).
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Analysis: Full scan mode to detect the molecular ion, followed by tandem MS (MS/MS) on the m/z 145.13 peak to obtain the fragmentation pattern.
-
Conclusion
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A Senior Application Scientist's Guide to the Crystal Structure Analysis of 2-amino-N-tert-butylpropanamide Hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: The Rationale for Atomic-Level Scrutiny
In the landscape of pharmaceutical development and materials science, the precise three-dimensional arrangement of atoms within a molecule is not a mere academic curiosity; it is a fundamental determinant of a compound's physical and chemical properties. For a molecule like 2-amino-N-tert-butylpropanamide hydrochloride, a derivative of the amino acid alanine, understanding its crystal structure provides critical insights into its stability, solubility, and potential intermolecular interactions—all pivotal parameters in drug design and formulation.[1][2]
This guide provides a comprehensive, technically-grounded walkthrough of the single-crystal X-ray diffraction (SCXRD) workflow, the gold standard for atomic-level structural determination.[2] We will move beyond a simple recitation of steps to explore the causality behind each experimental choice, providing a robust framework for the analysis of small organic hydrochloride salts.
Foundational Principles of Single-Crystal X-ray Diffraction
The core principle of X-ray crystallography lies in the interaction between X-rays and the electrons of atoms arranged in a highly ordered, repeating crystal lattice.[3][4] When a beam of monochromatic X-rays, with wavelengths on the order of interatomic distances (typically 0.6 to 2.5 Å), strikes a crystal, the waves are scattered by the electrons.[3] Because the atoms in the crystal are arranged in a periodic pattern, these scattered waves interfere with each other constructively in specific directions, a phenomenon known as diffraction.[3][5]
The resulting diffraction pattern, a unique collection of spots or "reflections," contains detailed information about the crystal's internal structure.[5][6] By measuring the angles and intensities of these thousands of reflections, we can computationally reconstruct a three-dimensional map of the electron density within the crystal and, from that, infer the precise positions of each atom.[7]
The End-to-End Experimental & Computational Workflow
The journey from a powdered sample to a fully refined crystal structure is a multi-stage process that demands precision at every step. Each stage builds upon the last, and the quality of the final structure is inextricably linked to the success of the preceding steps.
Caption: High-level overview of the single crystal X-ray diffraction workflow.
Phase 1: Obtaining Diffraction-Quality Crystals
This is often the most challenging and empirical step in the entire process.[7] The goal is to grow single crystals that are sufficiently large (>0.1 mm), well-ordered, and free of defects.[7] For organic hydrochloride salts like our target compound, which are typically soluble in polar solvents, several methods are effective.
Protocol: Crystallization by Slow Evaporation
-
Solvent Screening: Begin by testing the solubility of this compound in a range of solvents (e.g., water, ethanol, methanol, isopropanol). The ideal solvent is one in which the compound is moderately soluble.
-
Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent at room temperature. A slight excess of solid should be present.
-
Filtration: Gently warm the solution to dissolve all the solid, then filter it through a syringe filter (0.22 µm) into a clean, small vial. This removes any dust or undissolved microparticles that could act as unwanted nucleation sites.
-
Evaporation: Cover the vial with a cap that has been pierced with one or two small holes using a needle. This restricts the rate of solvent evaporation.
-
Incubation: Place the vial in a vibration-free location (e.g., a dedicated incubator or a quiet shelf) and allow the solvent to evaporate slowly over several days to weeks. The slow decrease in solvent volume gradually increases the solute concentration, leading to supersaturation and, ideally, the growth of well-formed crystals.[8]
Causality: Slow evaporation is preferred over rapid methods because it allows molecules ample time to arrange themselves into a highly ordered, stable crystal lattice, minimizing defects and maximizing crystal size.[9]
Phase 2: Data Collection
Once a suitable crystal is obtained, it is mounted on the diffractometer for data collection.[6]
Protocol: X-ray Diffraction Data Collection
-
Crystal Mounting: Using a microscope, select a crystal with sharp edges and uniform morphology. The crystal is carefully picked up on the tip of a cryo-loop and mounted on a goniometer head. For data collection at low temperatures (typically 100 K), the crystal is flash-cooled in a stream of cold nitrogen gas to minimize thermal motion of the atoms and reduce radiation damage.
-
Instrument Setup: The crystal is centered in the X-ray beam. Modern diffractometers, such as those from Rigaku or Bruker, use a high-intensity X-ray source and a sensitive area detector (like a CCD or pixel detector).[3][10]
-
Data Strategy: A data collection strategy is determined. This involves defining the total rotation range (e.g., 180-360°) and the exposure time per image (frame).[11] The crystal is oscillated or rotated through a series of small angles while being exposed to the X-ray beam, and a diffraction image is recorded for each increment.[7] This process is repeated until a complete, redundant dataset is collected, containing tens of thousands of reflections.[7]
Phase 3: Data Processing and Structure Solution
The raw diffraction images are processed to extract meaningful data.
-
Indexing and Integration: The first step is indexing, where the software identifies the unit cell dimensions and the crystal's space group symmetry from the positions of the diffraction spots.[7][12] Following indexing, the intensity of each reflection (hkl) is measured (integrated) from the images.[12][13]
-
Scaling and Merging: The intensities from all images are scaled to a common reference to correct for variations in X-ray beam intensity and crystal decay. Symmetry-equivalent reflections are then merged to produce a single, unique set of reflection data.[12]
-
Structure Solution: The "phase problem" is the central challenge in crystallography: the detectors measure intensities, but both intensity and phase information are needed to calculate the electron density map. For small molecules, this is typically solved using direct methods. Software like SHELXS uses statistical relationships between the intensities to derive initial phase estimates, generating a preliminary electron density map.[14] From this map, an initial atomic model can be built.
Phase 4: Structure Refinement and Validation
The initial model is an approximation that must be refined against the experimental data.
Protocol: Least-Squares Refinement using SHELXL
-
Refinement Cycles: The process of refinement is an iterative one. A structure factor is calculated from the atomic model and compared to the observed structure factor from the data. The positions of the atoms, along with their displacement parameters (which model thermal vibration), are adjusted using a least-squares algorithm to minimize the difference between the calculated and observed data.[14] This is performed using robust software like SHELXL.[15][16]
-
Difference Fourier Maps: After each refinement cycle, a difference electron density map is calculated. This map reveals locations where the model is incorrect. Positive peaks indicate missing atoms (like hydrogen atoms or disordered solvent molecules), while negative troughs suggest atoms that are misplaced or incorrectly assigned.
-
Model Completion: Hydrogen atoms are typically added to the model at calculated positions and refined using a "riding model."[14] Any disorder or twinning is also modeled at this stage. Refinement continues until the model converges, meaning further adjustments do not significantly improve the fit to the data.
-
Validation: The final step before publication is rigorous validation. The completed structural model is formatted into a Crystallographic Information File (CIF).[15][17] This file must be checked using the International Union of Crystallography's (IUCr) checkCIF service.[18][19] This online tool runs hundreds of checks for geometric, crystallographic, and syntactic consistency, generating a report of ALERTS that must be addressed or explained.[17][20][21]
Interpretation of Results: A Representative Data Set
| Parameter | Illustrative Value | Significance |
| Chemical Formula | C7 H17 N2 O+ · Cl- | Defines the asymmetric unit's composition. |
| Formula Weight | 180.68 | Molar mass of the formula unit. |
| Crystal System | Monoclinic | The fundamental symmetry class of the crystal lattice. |
| Space Group | P2₁/c | Describes the specific symmetry operations within the unit cell. |
| a (Å) | 9.089 | Length of the 'a' axis of the unit cell. |
| b (Å) | 16.769 | Length of the 'b' axis of the unit cell. |
| c (Å) | 15.700 | Length of the 'c' axis of the unit cell. |
| β (°) | 99.31 | Angle of the 'β' axis of the unit cell. |
| Volume (ų) | 2363.4 | Volume of a single unit cell. |
| Z | 4 | Number of formula units per unit cell. |
| R1 [I > 2σ(I)] | 0.045 | A primary indicator of the model's quality; lower is better (<5% is good). |
| wR2 (all data) | 0.125 | A weighted residual factor based on all data; lower is better. |
| Goodness-of-Fit (S) | 1.05 | Should be close to 1.0 for a good model and correct weighting scheme. |
This data is illustrative and based on typical values for similar structures.
The final refined structure provides precise atomic coordinates, bond lengths, bond angles, and torsion angles. For an ionic salt, particular attention is paid to the hydrogen bonding network. In amino acid amide hydrochlorides, the chloride ion (Cl⁻) typically acts as a key hydrogen bond acceptor, interacting with the protonated amine group (-NH₃⁺) and the amide N-H groups.[22] These interactions are critical in defining the crystal packing and influencing the material's bulk properties.[22][23]
Conclusion
The structural analysis of this compound via single-crystal X-ray diffraction is a rigorous, multi-step process that yields an unambiguous determination of its three-dimensional atomic arrangement.[10] Each phase, from crystallization to final validation, is governed by established principles and protocols designed to ensure the accuracy, reliability, and reproducibility of the final model. The resulting structural information is invaluable for drug development professionals and researchers, providing the foundational knowledge required to understand and manipulate the compound's physicochemical properties.
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Di, J., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Crystal Growth & Design, 22(10), 5825-5838. Available from: [Link]
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In, Y., et al. (2005). Structural Studies on C-Amidated Amino Acids and Peptides: Function of Amide Group in Molecular Association in Crystal Structures of Val–Gly–NH2, Ser–Phe–NH2, Gly–Tyr–NH2 and Pro–Tyr–NH2 Hydrochloride Salts. Journal of Peptide Science, 11(8), 487-495. Available from: [Link]
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Thermal stability of 2-amino-N-tert-butylpropanamide hydrochloride
An In-Depth Technical Guide to the Thermal Stability of 2-amino-N-tert-butylpropanamide hydrochloride
Foreword: Navigating the Data Gap
In the landscape of pharmaceutical development, a thorough understanding of a compound's physicochemical properties is paramount for ensuring safety, efficacy, and stability. This guide addresses the thermal stability of this compound, a molecule of interest as a potential synthetic precursor or building block in medicinal chemistry.[1][2] A comprehensive search of scientific literature reveals a notable absence of specific experimental data for this compound.[2] Therefore, this document serves as a foundational and predictive guide. By integrating first principles of organic chemistry, comparative data from structurally related molecules, and standardized, field-proven analytical protocols, we provide a robust framework for researchers, scientists, and drug development professionals to comprehensively assess the thermal stability of this and similar amino amide hydrochlorides.
Molecular Profile and Theoretical Stability Considerations
This compound is characterized by three key structural features that dictate its stability: a primary amine, a secondary amide linkage, and a hydrochloride salt.
-
Chemical Structure: this compound
-
Molecular Formula: C₇H₁₇ClN₂O[2]
-
Molecular Weight: 180.67 g/mol [3]
The primary amine and the amide nitrogen are potential sites for protonation, with the hydrochloride salt form enhancing aqueous solubility compared to its free base—a critical parameter for formulation development.[1] The amide bond represents the most probable locus of thermal and chemical instability. While relatively stable under neutral conditions, amides are susceptible to hydrolysis under both acidic and basic conditions, a process that can be accelerated by elevated temperatures.[1][4] The bulky tert-butyl group may offer some steric hindrance to the amide carbonyl, potentially slowing the rate of hydrolysis compared to less hindered amides.
Core Methodologies for Thermal Stability Assessment
A multi-faceted approach is required to build a complete profile of thermal stability. The primary techniques employed are Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Forced Degradation Studies coupled with a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
dot
Caption: General workflow for assessing thermal stability.
Thermogravimetric Analysis (TGA)
Expertise & Experience: TGA is the frontline tool for identifying the temperature at which a material begins to decompose. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For a hydrochloride salt, an initial mass loss at lower temperatures (~100-150°C) may be observed, which could correspond to the loss of bound water or solvent. The critical data point is the onset temperature of significant, rapid mass loss, which indicates the beginning of thermal decomposition.
Protocol: TGA of this compound
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.
-
Sample Preparation: Accurately weigh 5-10 mg of the finely powdered, dry compound into a ceramic or aluminum TGA pan.
-
Experimental Conditions:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (typically Nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
Heat the sample from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600°C) at a linear heating rate of 10°C/min.
-
-
Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (Td), often calculated by the intersection of the baseline tangent with the tangent of the decomposition step on the TGA curve.
Differential Scanning Calorimetry (DSC)
Expertise & Experience: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[5] It provides critical information on melting point (Tm), heat of fusion (ΔHf), and other thermal events like solid-solid transitions or exothermic decomposition.[6] A sharp, single melting endotherm is indicative of a pure crystalline solid.[1] A broad melting range or the presence of multiple thermal events could suggest impurities or polymorphism. An exotherm immediately following the melt can indicate decomposition of the molten material.
Protocol: DSC of this compound
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity standard, such as indium.
-
Sample Preparation: Accurately weigh 2-5 mg of the finely powdered, dry compound into a hermetically sealed aluminum pan. The seal prevents mass loss from volatilization before decomposition.
-
Experimental Conditions:
-
Place the sealed sample pan and an empty reference pan in the DSC cell.
-
Heat the sample under a nitrogen atmosphere (flow rate ~50 mL/min) from ambient temperature to a temperature beyond the melting point (e.g., 250°C) at a heating rate of 10°C/min.
-
-
Data Analysis: Plot the heat flow versus temperature. Determine the peak melting temperature (Tm) and integrate the peak area to calculate the heat of fusion (ΔHf). Observe for any exothermic events that may indicate decomposition.
Table 1: Representative Thermal Analysis Data (Hypothetical)
| Parameter | Technique | Expected Result | Significance |
|---|---|---|---|
| Onset of Decomposition (Td) | TGA | > 200°C | Indicates the upper-temperature limit of solid-state stability. |
| Melting Point (Tm) | DSC | 180 - 195°C | A critical physical property and indicator of purity. |
| Heat of Fusion (ΔHf) | DSC | 25 - 40 kJ/mol | Relates to the energy required to break the crystal lattice. |
| Post-Melting Event | DSC | Exotherm | Suggests decomposition occurs in the molten state. |
Forced Degradation and Stability-Indicating Method Development
Trustworthiness: The ultimate goal of stability testing in a pharmaceutical context is to develop a validated analytical method that can reliably separate and quantify the active pharmaceutical ingredient (API) from any potential degradation products.[7] This is achieved through forced degradation (or stress testing), where the compound is subjected to conditions more severe than those it would encounter during storage.[8] The International Council for Harmonisation (ICH) guidelines provide a framework for these studies.[9]
dot
Caption: Proposed primary degradation pathway via amide hydrolysis.
This reaction would yield 2-aminopropanoic acid (alanine) and tert-butylamine. The stability-indicating HPLC method must be able to resolve the parent compound from these two potential degradants. Further investigation using HPLC coupled with Mass Spectrometry (HPLC-MS) would be required to confirm the identity of any observed degradation products.
Conclusion and Recommendations
-
Initial Assessment: TGA and DSC should be employed to determine the fundamental thermal properties, including the decomposition temperature and melting point. This data is crucial for defining handling and storage limits.
-
Forced Degradation: Stress testing under ICH conditions is essential to understand the compound's intrinsic stability and to identify potential degradation products. The amide bond is the most likely point of failure, particularly via hydrolysis.
-
Method Development: A validated, stability-indicating HPLC method is the cornerstone of a comprehensive stability program, ensuring that any degradation can be accurately monitored over time.
-
Storage and Handling: Based on the general properties of amino acid hydrochlorides, the compound should be stored in a tightly sealed container in a cool, dry place, protected from light and moisture to minimize potential degradation. [10] This guide provides the theoretical foundation and practical, actionable protocols for any researcher tasked with characterizing the thermal stability of this compound. By following this structured approach, a comprehensive and reliable stability profile can be established, supporting its potential use in further research and development.
References
- Benchchem. Technical Guide: Physicochemical Properties of 2-Amino-N-butylpropanamide Hydrochloride.
- Vulcanchem. 2-Amino-N-(tert-butyl)-2-methylpropanamide hydrochloride.
- Benchchem. Assessing the Enantiomeric Purity of 2-Amino-N-butylpropanamide Hydrochloride: A Comparative Guide.
- International Journal of Pharmaceutical Sciences. A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines.
- Benchchem. Application Notes and Experimental Protocols for 2-Amino-N-butylpropanamide Hydrochloride.
- Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. (2022-08-18).
- Academia.edu. Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
- Echemi. 2-Amino-N-(tert-butyl)propanamide hydrochloride.
- Echemi. 2-Amino-N-(tert-butyl)propanamide hydrochloride Safety Data Sheets.
- Benchchem. Technical Support Center: Purification of 2-Amino-N-butylpropanamide Hydrochloride.
- Preprints.org. Forced Degradation in Pharmaceuticals – A Regulatory Update.
- ResearchGate. Differential scanning calorimetry (DSC) thermograms for PTF and....
- Wikipedia. Differential scanning calorimetry.
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- ResearchGate. Thermogravimetric analysis (TGA) of lysine amino acid and other M‐EPM....
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A Multi-Faceted Strategy for Predicting the Mechanism of Action of 2-amino-N-tert-butylpropanamide hydrochloride
Abstract
The elucidation of a novel chemical entity's mechanism of action (MoA) is a cornerstone of modern drug discovery, bridging the gap between molecular interaction and therapeutic effect. This guide presents a comprehensive, integrated strategy for the MoA prediction of 2-amino-N-tert-butylpropanamide hydrochloride, an alaninamide derivative. As specific biological data for this compound is limited[1][2], this document serves as a predictive roadmap, leveraging established methodologies in computational chemistry, in-vitro biophysics, and cellular biology. Our approach is designed to be a self-validating cascade, where each stage generates hypotheses that are rigorously tested in the next. We will follow a logical progression from broad, structure-based computational predictions to precise, experimental validation of target engagement and cellular function, providing researchers with a robust framework for MoA deconvolution.
Introduction: The Investigative Challenge
This compound is a small molecule derivative of the amino acid alanine.[3] Its structure, featuring a chiral center, an amide bond, and a bulky tert-butyl group, provides a unique scaffold for potential biological activity. While closely related alaninamide derivatives have been investigated for anticonvulsant and antinociceptive properties, potentially through the modulation of ion channels[4][5], the specific MoA of this hydrochloride salt remains uncharacterized.
This guide provides a detailed, first-principles approach to predict and validate its MoA. We will treat the compound as a novel entity and apply a suite of modern techniques to systematically uncover its biological targets and resulting phenotypic effects. This process is divided into three core phases:
-
Phase 1: In-Silico Hypothesis Generation: Utilizing the chemical structure to predict potential biological targets.
-
Phase 2: In-Vitro Target Validation: Confirming direct molecular interactions with high-priority predicted targets.
-
Phase 3: Cellular Function & Phenotypic Confirmation: Assessing target engagement in a cellular environment and its effect on downstream pathways and observable cell behaviors.
Phase 1: In-Silico Target Prediction & Physicochemical Profiling
Expertise & Causality: The journey of MoA prediction begins not in the wet lab, but with the molecule's structure. The principle of "structural similarity" posits that molecules with similar structures often interact with similar biological targets.[6] By leveraging vast databases of known chemical-protein interactions, we can generate a ranked list of probable targets, saving immense time and resources.[7][8] This phase focuses on building a robust, data-driven hypothesis before committing to expensive experimental work.
Workflow: Computational Target Fishing
Our in-silico workflow integrates several computational methods to create a consensus prediction, enhancing confidence in the resulting target list.[9][10]
Caption: In-silico workflow for generating a prioritized list of potential biological targets.
Protocol: Multi-Method Target Prediction
-
Structure Input: Obtain the canonical SMILES or 3D structure of 2-amino-N-tert-butylpropanamide.
-
Ligand Similarity Search:
-
Tool: ChEMBL, PubChem, or other chemical databases.[11]
-
Action: Perform a 2D similarity search (e.g., Tanimoto coefficient > 0.85) against databases of molecules with known bioactivity.
-
Causality: This identifies compounds with similar scaffolds that have already been experimentally profiled, providing a direct link to potential targets.[6]
-
-
Machine Learning-Based Prediction:
-
Tool: SwissTargetPrediction or similar web servers.
-
Action: Submit the compound's structure to the server. These tools use machine learning models trained on vast datasets to predict the probability of interaction with a wide range of human proteins.[12][13]
-
Causality: This approach moves beyond simple similarity, capturing complex structure-activity relationships to uncover less obvious target associations.[14]
-
-
Data Consolidation and Prioritization:
-
Action: Aggregate the target lists from all methods. Rank targets based on consensus (appearing in multiple predictions) and high confidence scores.
-
Causality: A consensus approach provides a self-validating system; targets identified by multiple, orthogonal methods have a higher probability of being true positives.
-
Predicted Data & Hypothesis
Based on the known activity of related alaninamide derivatives[4], this in-silico screen is predicted to highlight several protein families.
Table 1: Predicted Biological Targets for this compound
| Predicted Target Class | Specific Example(s) | Prediction Method(s) | Confidence Score | Rationale / Notes |
|---|---|---|---|---|
| Voltage-Gated Ion Channels | SCN1A, SCN2A (Sodium Channels) | Similarity, Machine Learning | High | Structurally similar alaninamides show anticonvulsant activity, a phenotype strongly linked to sodium channel modulation.[4] |
| GPCRs (Class A) | Opioid or Cannabinoid Receptors | Machine Learning | Medium | Amide-containing small molecules often show affinity for GPCRs. Antinociceptive effects of analogs suggest this possibility. |
| Metabolic Enzymes | Amidases, Hydrolases | Pharmacophore | Low | The amide bond is a potential substrate site for metabolic enzymes. This is more likely a liability than a primary MoA. |
Primary Hypothesis: Based on the convergence of computational predictions and existing literature on analogous compounds, voltage-gated sodium channels are the highest-priority putative targets for this compound.
Phase 2: In-Vitro Validation of Direct Target Binding
Expertise & Causality: A computational prediction is merely a hypothesis. The critical next step is to demonstrate a direct, physical interaction between the compound and the predicted protein target. For this, Surface Plasmon Resonance (SPR) is the gold standard.[15] It provides real-time, label-free data on binding kinetics (how fast the interaction occurs) and affinity (how strong it is), offering unequivocal proof of a direct interaction.[16][17][18]
Workflow: From Hypothesis to Kinetic Data
Caption: Experimental workflow for validating target binding using Surface Plasmon Resonance (SPR).
Protocol: Surface Plasmon Resonance (SPR) Binding Assay
Objective: To quantify the binding affinity and kinetics of this compound to a purified voltage-gated sodium channel protein.
-
Ligand Immobilization:
-
A suitable SPR sensor chip (e.g., CM5) is activated.
-
The purified target protein (e.g., the pore-forming alpha subunit of a sodium channel) is covalently immobilized onto the chip surface via amine coupling.[15]
-
Trustworthiness: A reference flow cell is prepared in parallel (activated and deactivated without protein) to subtract non-specific binding and bulk refractive index changes.
-
-
Analyte Injection:
-
A dilution series of this compound is prepared in a suitable running buffer (e.g., HBS-EP+).
-
Each concentration is injected sequentially over both the target and reference flow cells for a defined association time, followed by an injection of running buffer alone for a defined dissociation time.[19]
-
-
Data Acquisition:
-
The change in refractive index at the sensor surface, measured in Response Units (RU), is recorded in real-time to generate a sensorgram.[18]
-
-
Data Analysis:
-
The reference-subtracted sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ = kₑ/kₐ).
-
Expected Data & Interpretation
The results from the SPR experiment will either confirm or refute the primary hypothesis.
Table 2: Hypothetical SPR Kinetic Data
| Parameter | Description | Expected Value | Interpretation |
|---|---|---|---|
| kₐ (M⁻¹s⁻¹) | Association Rate | 10⁴ - 10⁵ | Indicates a moderately fast binding event. |
| kₑ (s⁻¹) | Dissociation Rate | 10⁻² - 10⁻³ | Suggests the compound remains bound for a reasonable duration. |
| Kₑ (nM) | Binding Affinity | 100 - 1000 nM | A Kₑ in the nanomolar to low micromolar range would confirm a specific, high-affinity interaction worthy of further investigation. |
A successful result—demonstrating a Kₑ in the sub-micromolar range—provides strong evidence of direct target binding and justifies progression to cellular assays.
Phase 3: Cellular Target Engagement and Phenotypic Screening
Expertise & Causality: Demonstrating binding to a purified protein is essential, but it doesn't prove the drug can reach and engage its target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement in a physiologically relevant environment.[20][21] It operates on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[22] Following confirmation of target engagement, we use phenotypic screening to link this molecular event to a functional cellular outcome.[23][24]
Workflow: Linking Target Engagement to Cellular Function
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An In-Depth Technical Guide to the Potential Biological Targets of 2-amino-N-tert-butylpropanamide hydrochloride
A Foundational Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive searches of scientific literature and chemical databases have revealed a significant lack of publicly available experimental data and established protocols specifically for 2-amino-N-tert-butylpropanamide hydrochloride.[1] This document, therefore, serves as a foundational and exploratory guide. The potential biological targets and mechanisms discussed herein are based on structural analogy to known bioactive molecules and predictive methodologies. The provided experimental protocols are based on standard laboratory practices for similar compounds and are intended to be a starting point for researchers, requiring optimization based on specific experimental goals.
Introduction
This compound is a small organic molecule featuring a primary amine, an amide linkage, and a tert-butyl group.[2] As a hydrochloride salt, it is expected to have improved water solubility compared to its free base form.[2] The arrangement of its functional groups—an amino acid amide scaffold—suggests its potential as a building block in medicinal chemistry and as a candidate for interacting with various biological macromolecules.[2] This guide provides a comprehensive analysis of the potential biological targets of this compound, drawing upon its structural features and the known pharmacology of related molecules. We will explore hypothetical mechanisms of action and provide detailed experimental workflows for the validation of these postulations.
Physicochemical and Analytical Data
Prior to any biological evaluation, a thorough characterization of this compound is essential to confirm its identity, purity, and stability.
| Parameter | Method | Expected Outcome/Data |
| Identity | ||
| Chemical Structure | - | This compound |
| Molecular Formula | - | C₇H₁₇ClN₂O |
| Molecular Weight | - | 180.68 g/mol [1] |
| Purity | ||
| ¹H and ¹³C NMR | Nuclear Magnetic Resonance Spectroscopy | Spectra consistent with the proposed structure, absence of significant impurity peaks. |
| Mass Spectrometry | ESI-MS or similar | A molecular ion peak corresponding to the free base [M+H]⁺ at m/z 145.13.[1] |
| Purity Assay | HPLC-UV/MS | A major peak with >95% purity, with retention time and mass spectrum corresponding to the target compound.[1] |
| Solubility | ||
| Aqueous Solubility | Visual assessment and/or UV-Vis spectroscopy | Determination of solubility in water and relevant biological buffers (e.g., PBS, DMSO).[1] |
| Stability | ||
| Solid-State Stability | HPLC, Karl Fischer Titration | Assessment of degradation and water content over time under defined storage conditions.[1] |
| Solution Stability | HPLC | Assessment of degradation in various solvents and buffers over time at different temperatures.[1] |
Potential Biological Targets: A Predictive Analysis
The structural backbone of this compound, an amino acid amide, is a common motif in a wide range of biologically active compounds.[3][4] This suggests that it could potentially interact with enzymes or receptors that recognize such structures.[2] The presence of a bulky, lipophilic tert-butyl group can also influence its binding affinity, selectivity, and metabolic stability.[5][6]
Proteases: Dipeptide-Like Inhibitors
The structure of this compound resembles a dipeptide, which makes proteases a primary hypothetical target class. Many protease inhibitors are peptide-based or peptidomimetics.[7]
Rationale: The amide bond can mimic the scissile peptide bond of a natural substrate, allowing the molecule to fit into the active site of a protease. The tert-butyl group could potentially occupy a hydrophobic pocket in the enzyme's active site, contributing to binding affinity.[8] For instance, the N-tert-butylcarboxamide moiety is known to occupy a subsite of HIV-1 protease in the drug nelfinavir.[5]
Potential Targets:
-
Viral Proteases: Such as SARS-CoV-2 3C-like protease (3CLpro) or HIV protease. Dipeptide-like molecules have been identified as inhibitors of these enzymes.[9][10][11]
-
Aminopeptidases: These enzymes cleave amino acids from the N-terminus of proteins and peptides. Alpha-keto amides, which are structurally related, are known inhibitors of aminopeptidases.[12]
Proposed Mechanism of Action: Competitive inhibition, where the compound binds to the active site of the enzyme, preventing the binding of the natural substrate.
G Protein-Coupled Receptors (GPCRs): Aminergic Receptor Ligands
The primary amine in this compound is a key feature of many neurotransmitters and other ligands for aminergic GPCRs.[13]
Rationale: The molecule's amino group can form ionic interactions with acidic residues in the ligand-binding pocket of these receptors. Its overall size and shape are comparable to some known aminergic ligands.
Potential Targets:
-
Trace Amine-Associated Receptors (TAARs): These receptors are activated by biogenic amines derived from amino acids.[14]
-
Excitatory Amino Acid Receptors (EAARs): While typically activated by acidic amino acids, some amino acid amides have been shown to act as antagonists at these receptors.[15]
Proposed Mechanism of Action: The compound could act as either an agonist, activating the receptor, or an antagonist, blocking the binding of the endogenous ligand.
Enzymes Involved in Amino Acid Metabolism
Given its amino acid-like structure, the compound could potentially interfere with enzymes involved in the synthesis or degradation of amino acids.
Rationale: Many herbicides function by inhibiting enzymes in the amino acid synthesis pathways of plants.[16][17] While the direct translation to mammalian systems is not guaranteed, it highlights the potential for amino acid mimics to act as enzyme inhibitors.
Potential Targets:
-
Acetolactate Synthase (ALS): An enzyme involved in the biosynthesis of branched-chain amino acids.[17]
-
Glutamate Synthetase (GS): Involved in ammonia assimilation.[16]
Proposed Mechanism of Action: Enzyme inhibition, leading to a disruption of metabolic pathways.
Experimental Validation Strategies
A multi-pronged approach combining in silico, in vitro, and cell-based assays is necessary to elucidate the biological targets of this compound.
In Silico Target Prediction
Computational methods can provide initial hypotheses about potential protein targets based on the chemical structure of the molecule.[18][19][20]
Workflow: In Silico Target Fishing
Caption: In silico workflow for predicting biological targets.
Detailed Protocol: Reverse Docking
-
Prepare the Ligand Structure: Generate a 3D structure of this compound and perform energy minimization.
-
Select a Protein Target Database: Utilize a database of protein structures, such as the Protein Data Bank (PDB).
-
Perform Docking: Systematically dock the ligand into the binding sites of a large number of proteins from the database.
-
Score and Rank: Use a scoring function to estimate the binding affinity for each protein-ligand complex and rank the potential targets.
-
Analyze Top Hits: Manually inspect the binding poses and interactions for the highest-scoring protein targets to assess the plausibility of the interaction.
In Vitro Screening
Biochemical assays are essential for confirming the direct interaction of the compound with a purified protein target.
Workflow: In Vitro Screening Cascade
Caption: A generalized workflow for in vitro screening.[1]
Detailed Protocol: Protease Inhibition Assay (FRET-based)
-
Reagents and Materials:
-
Purified protease of interest.
-
FRET-based peptide substrate for the protease.
-
Assay buffer.
-
This compound stock solution (in a suitable solvent like DMSO or water).
-
384-well microplate.
-
Plate reader capable of measuring fluorescence.
-
-
Procedure:
-
Add 2 µL of the test compound at various concentrations to the wells of the microplate. Include positive (known inhibitor) and negative (vehicle) controls.
-
Add 18 µL of the protease solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of the FRET substrate to each well.
-
Immediately begin kinetic reading of the fluorescence signal for 30-60 minutes.
-
Calculate the rate of substrate cleavage for each well.
-
Determine the percent inhibition relative to the negative control and calculate the IC₅₀ value by fitting the data to a dose-response curve.
-
Cell-Based Assays
These assays are crucial for understanding the effect of the compound in a more biologically relevant context.
Detailed Protocol: Cell Viability Assay (MTT Assay) [1]
-
Cell Seeding:
-
Culture a relevant cell line to ~80% confluency.
-
Trypsinize, count, and seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.[1]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform serial dilutions of the compound in cell culture medium to achieve the desired final concentrations.
-
Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle-only controls.[1]
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Plot the cell viability against the compound concentration and determine the IC₅₀ value.
-
Proposed Signaling Pathway for Investigation
Caption: Hypothetical GPCR signaling pathway modulation.
Conclusion
While there is a notable absence of specific biological data for this compound, its chemical structure provides a strong basis for hypothesizing its potential as a modulator of several important classes of biological targets, including proteases and GPCRs. This guide offers a structured, scientifically-grounded framework for initiating the investigation of this compound. Through a systematic approach that combines in silico prediction with rigorous in vitro and cell-based experimental validation, researchers can effectively explore the therapeutic potential of this and other novel small molecules. The methodologies outlined herein serve as a robust starting point for uncovering the pharmacological profile of this compound and paving the way for its potential development as a novel therapeutic agent.
References
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Computational/in silico methods in drug target and lead prediction - PMC - PubMed Central. (n.d.). Retrieved from [Link]
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TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - NIH. (2013, January 5). Retrieved from [Link]
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In Silico Target Prediction for Small Molecules - PubMed. (n.d.). Retrieved from [Link]
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Synthesis of some Amide derivatives and their Biological activity. (n.d.). Retrieved from [Link]
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(PDF) In Silico Target Prediction for Small Molecules: Methods and Protocols. (2025, August 10). Retrieved from [Link]
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In Silico Target Prediction for Small Molecules - OUCI. (n.d.). Retrieved from [Link]
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amino acid amides: Topics by Science.gov. (n.d.). Retrieved from [Link]
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alpha-Keto amide inhibitors of aminopeptidases - PubMed - NIH. (n.d.). Retrieved from [Link]
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C α -Umpolung of Amides Strategy for Enantioselective Propargylic Amination toward C α -Tetrasubstituted α-Amino Acid Derivatives - ACS Publications. (n.d.). Retrieved from [Link]
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Synthesis and biological activity of some amide derivatives of the lantibiotic actagardine. (n.d.). Retrieved from [Link]
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Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH. (n.d.). Retrieved from [Link]
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Synthesis and biological importance of amide analogues - Pulsus Group. (n.d.). Retrieved from [Link]
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The importance of amide protons in peptide drug development. (n.d.). Retrieved from [Link]
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Physical data of dipeptide-based HIV protease inhibitors (P 2 ' = tert-butylamino). (n.d.). Retrieved from [Link]
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Ionotropic excitatory amino acid receptor ligands. Synthesis and pharmacology of a new amino acid AMPA antagonist - PubMed. (n.d.). Retrieved from [Link]
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Synthesis of some amide derivatives and their biological activity - ResearchGate. (2020, October 14). Retrieved from [Link]
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Synthesis¸ Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. (2024, August 13). Retrieved from [Link]
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Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents - MDPI. (n.d.). Retrieved from [Link]
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Small Molecule Protease Inhibitors as Model Peptidomimetics - MDPI. (n.d.). Retrieved from [Link]
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A Novel N-Tert-Butyl Derivatives of Pseudothiohydantoin as Potential Target in Anti-Cancer Therapy - MDPI. (n.d.). Retrieved from [Link]
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Discovery of All-d-Peptide Inhibitors of SARS-CoV-2 3C-like Protease - PubMed Central. (n.d.). Retrieved from [Link]
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AMINO ACID INHIBITION HERBICIDES. (n.d.). Retrieved from [Link]
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Discovery of All-d-Peptide Inhibitors of SARS-CoV-2 3C-like Protease - ACS Publications. (2023, January 16). Retrieved from [Link]
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Metabolically Stable tert-Butyl Replacement - PMC - NIH. (n.d.). Retrieved from [Link]
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Metabolism of t-butyl groups in drugs - Hypha Discovery Blogs. (n.d.). Retrieved from [Link]
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Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease - PMC - NIH. (n.d.). Retrieved from [Link]
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.alpha.-Keto amide inhibitors of aminopeptidases | Journal of Medicinal Chemistry. (n.d.). Retrieved from [Link]
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In silico modeling of 2-amino-N-tert-butylpropanamide hydrochloride interactions
An In-depth Technical Guide: In Silico Modeling of 2-amino-N-tert-butylpropanamide Hydrochloride Interactions
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Rationale of a Computational Lens
In modern drug discovery, the journey from a chemical entity to a therapeutic agent is both complex and resource-intensive. This compound, with its characteristic primary amine and amide linkage, represents a class of small molecules that are foundational scaffolds in medicinal chemistry.[1] Understanding how such a molecule interacts with a biological target—be it an enzyme, receptor, or other protein—is paramount to elucidating its mechanism of action and optimizing its therapeutic potential.
This guide serves as a technical whitepaper for applying a robust in silico modeling pipeline to investigate these interactions. We move beyond a simple recitation of steps, delving into the causality behind methodological choices—the "why" that governs the "how." The protocols described herein are designed as self-validating systems, incorporating standard practices from the computational chemistry community to ensure reproducibility and reliability. Our objective is to provide a framework that is not only instructive but also instills a deeper understanding of the dynamic conversation between a ligand and its protein partner.
Part 1: Foundational Principles - Preparing the Digital Actors
The fidelity of any computational model is inextricably linked to the quality of its starting parameters. Garbage in, garbage out is the immutable law of simulation. Therefore, the first and most critical phase is the meticulous preparation of both the ligand (this compound) and its macromolecular target.
The Ligand: From 2D Structure to 3D Reality
A 2D chemical drawing is insufficient for simulation. We must generate a three-dimensional, energetically favorable conformation and, most importantly, assign accurate quantum mechanical properties, specifically the partial atomic charges. These charges dictate the electrostatic interactions that are the primary drivers of molecular recognition.
Protocol 1.1: Ligand Parameterization using AMBER/Antechamber
This protocol employs the Antechamber toolkit, a cornerstone for generating parameters for organic molecules compatible with the General Amber Force Field (GAFF).
-
Generate a 3D Conformation:
-
Action: Using a chemical editor like Avogadro or GaussView, draw the 2-amino-N-tert-butylpropanamide structure.
-
Rationale: This initial step translates the 2D representation into 3D coordinates.
-
Execution: Add explicit hydrogens and perform an initial geometry optimization using a low-level method (e.g., UFF or MMFF94). Export the structure as a mol2 file (e.g., ligand.mol2).
-
-
Calculate Partial Charges:
-
Action: Use the antechamber tool to assign atom types and calculate partial charges.
-
Rationale: The AM1-BCC charge model is a semi-empirical quantum mechanical method that provides a good balance of accuracy and computational efficiency for reproducing high-quality electrostatic potentials.
-
Execution (Command Line):
This command reads the input mol2 file, applies AM1-BCC charges (-c bcc), and outputs a new mol2 file with the calculated charges.
-
-
Generate Force Field Parameters:
-
Action: Use the parmchk2 tool to check for any missing GAFF parameters.
-
Rationale: GAFF is a comprehensive force field, but occasionally a specific bond, angle, or dihedral parameter for a novel fragment might be missing. parmchk2 identifies these and provides analogs from the existing parameter set.
-
Execution (Command Line):
-
The Protein: Refining the Experimental Blueprint
Protein structures, typically sourced from the Protein Data Bank (PDB), are static snapshots that often contain experimental artifacts. They must be carefully processed to be simulation-ready.
Protocol 1.2: Protein Preparation
-
Initial Cleanup:
-
Action: Remove crystallographic water molecules, co-solvents, and any ligands not relevant to the study.
-
Rationale: These molecules can interfere with the docking and simulation process unless they are known to be critical for the protein's structural integrity or the ligand's binding, in which case they should be intentionally retained.
-
-
Adding and Optimizing Hydrogens:
-
Action: Add hydrogen atoms, as they are typically not resolved in X-ray crystal structures.
-
Rationale: Hydrogens are critical for defining hydrogen bond networks and proper electrostatics. Their placement must be optimized to satisfy the local H-bonding environment, which involves predicting the correct tautomeric states of histidine residues and flipping the side chains of asparagine and glutamine. Tools like H++ or the Protein Preparation Wizard in Schrödinger Maestro are invaluable for this.
-
-
Assigning Protonation States:
-
Action: Determine the protonation state of titratable residues (Asp, Glu, His, Lys, Arg) at the desired simulation pH (typically physiological pH ~7.4).
-
Rationale: The charge state of these residues dramatically affects the protein's electrostatic surface and its interaction potential.
-
-
Structural Relaxation:
-
Action: Perform a brief, restrained energy minimization of the protein structure.
-
Rationale: This step relaxes any steric clashes or unfavorable geometries introduced during the preparation process without significantly deviating from the experimentally determined backbone structure.
-
Part 2: Predicting the Encounter - Molecular Docking
Molecular docking serves as a computational search algorithm to predict the most likely binding pose of the ligand within the protein's active site. [2][3]It is a foundational step that generates the initial complex for more rigorous and computationally expensive analyses.
Workflow 2.1: The Molecular Docking Process
Caption: A structured workflow for protein-ligand docking.
Protocol 2.1: Docking with AutoDock Vina
-
File Preparation:
-
Action: Convert the prepared protein (.pdb) and ligand (.mol2) files into the .pdbqt format using AutoDock Tools.
-
Rationale: The PDBQT format includes partial charges and atom type information required by the AutoDock scoring function.
-
-
Grid Box Definition:
-
Action: Define a 3D grid box that encompasses the entire binding site of interest.
-
Rationale: Vina confines its conformational search of the ligand to the space within this box. A well-defined box, based on known active site residues or binding pockets identified by tools like ICM Pocket Finder, increases efficiency and reduces false positives. [4]
-
-
Execution and Analysis:
-
Action: Run the Vina executable with a configuration file specifying the receptor, ligand, and grid box coordinates.
-
Rationale: Vina employs an empirical scoring function and an efficient optimization algorithm to sample ligand conformations and rank them based on their predicted binding affinity. [3]The output provides a set of binding poses, each with a corresponding score.
-
Table 1: Example Docking Results Analysis
| Pose ID | Binding Affinity (kcal/mol) | Key Predicted Interactions | Rationale for Selection |
| 1 | -8.5 | H-bond with Ser145; Hydrophobic contacts with Val68, Leu99 | Highest score; H-bond with a key catalytic residue. |
| 2 | -8.1 | Pi-cation with Arg292; H-bond with backbone of Gly143 | Favorable electrostatic interaction with a charged residue. |
| 3 | -7.9 | Salt bridge with Asp189 | Strong, specific electrostatic interaction; plausible hypothesis. |
Part 3: Embracing Dynamics - The Molecular Dance
While docking provides a static snapshot, biological reality is dynamic. Molecular Dynamics (MD) simulation offers a "computational microscope" to observe the time-evolution of the protein-ligand complex, providing insights into its stability, conformational flexibility, and the specific interactions that persist over time. [5][6] Workflow 3.1: Molecular Dynamics Simulation Pipeline
Caption: Standardized workflow for MD simulation of a protein-ligand complex.
Protocol 3.1: MD Simulation using GROMACS/AMBER
-
System Building:
-
Action: Using the best-docked pose, place the complex in the center of a periodic box of water molecules (e.g., TIP3P). Add counter-ions to neutralize the system's net charge.
-
Rationale: Explicit solvation provides a more realistic dielectric environment than the implicit models used in docking. Neutralizing the system is essential for stable and accurate simulations using particle-mesh Ewald (PME) for long-range electrostatics.
-
-
Minimization and Equilibration:
-
Action: Perform a steep descent energy minimization, followed by a phased equilibration. First, heat the system to the target temperature (e.g., 300 K) under constant volume (NVT ensemble). Then, equilibrate the system's density under constant pressure (NPT ensemble).
-
Rationale: This multi-stage process ensures the system is thermally and structurally stable before the production run. Applying positional restraints to the protein and ligand during initial phases and then gradually releasing them is a common practice to prevent instabilities.
-
-
Production Simulation:
-
Action: Run the simulation for a desired length of time (e.g., 100-500 nanoseconds) without restraints.
-
Rationale: This is the data-gathering phase. The length of the simulation depends on the biological process of interest; longer simulations are required to observe slower, large-scale conformational changes.
-
Part 4: Quantifying the Connection - Binding Free Energy
The ultimate goal is often to quantify the strength of the protein-ligand interaction. Binding free energy calculations provide a more rigorous estimate than docking scores by accounting for solvation effects and entropic contributions. [7][8]The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular end-state technique. [9] Protocol 4.1: MM/PBSA Calculation
-
Trajectory Sampling:
-
Action: Extract snapshots (frames) at regular intervals from the stable portion of the MD production trajectory.
-
Rationale: Averaging the energy over multiple snapshots provides a more statistically robust result than using a single structure.
-
-
Energy Calculation:
-
Action: For each snapshot, calculate the free energy of the complex, the isolated protein, and the isolated ligand. The binding free energy (ΔG_bind) is then computed as: ΔG_bind = G_complex - (G_protein + G_ligand)
-
Rationale: Each term (G) is composed of molecular mechanics energy in the gas phase (E_MM), a polar solvation energy (G_PB), and a nonpolar solvation energy (G_SA). This method effectively re-scores the interaction in a more sophisticated implicit solvent model.
-
Table 2: Example MM/PBSA Binding Free Energy Decomposition
| Energy Component | Average Contribution (kcal/mol) | Favorable/Unfavorable |
| Van der Waals Energy | -45.7 | Favorable |
| Electrostatic Energy | -22.1 | Favorable |
| Polar Solvation Energy | +51.3 | Unfavorable |
| Nonpolar Solvation Energy | -4.8 | Favorable |
| ΔG_bind (Total) | -21.3 | Favorable |
-
Insight: The table shows that while gas-phase electrostatics are highly favorable, they are largely offset by the energetic penalty of desolvating the polar ligand and binding site (polar solvation energy). The binding is ultimately driven by van der Waals forces and hydrophobic interactions (nonpolar solvation energy).
Conclusion
The in silico pipeline detailed in this guide—from meticulous system preparation through dynamic simulation and free energy calculation—provides a powerful, multi-faceted approach to understanding the molecular interactions of this compound. Each step builds upon the last, progressively refining our understanding from a static prediction to a dynamic and quantitative assessment. These computational insights, when used synergistically with experimental validation, can significantly accelerate the pace of drug discovery and molecular design.
References
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Gohlke, H., & Case, D. A. (2004). Converging free energy estimates: MM-PB(GB)SA studies on the protein-protein complex Ras-Raf. Journal of computational chemistry, 25(2), 238–250. [Link]
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Du, X., Li, Y., Xia, Y. L., Ai, S. M., Liang, J., Sang, P., Ji, X. L., & Liu, S. Q. (2016). Insights into Protein-Ligand Interactions: Mechanisms, Models, and Methods. International journal of molecular sciences, 17(2), 144. [Link]
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Mobley, D. L., & Gilson, M. K. (2017). Predicting binding free energies: frontiers and benchmarks. Annual review of biophysics, 46, 531–558. [Link]
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Wang, J., Wang, W., Kollman, P. A., & Case, D. A. (2006). Automatic atom type and bond type perception in molecular mechanical calculations. Journal of molecular graphics & modelling, 25(2), 247–260. [Link]
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Hollingsworth, S. A., & Dror, R. O. (2018). Molecular Dynamics Simulation for All. Neuron, 99(6), 1129–1143. [Link]
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Case, D.A., et al. (2023). AMBER 2023 Reference Manual. University of California, San Francisco. [Link]
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Abraham, M. J., et al. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX, 1-2, 19-25. [Link]
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Lemkul, J. A. (2019). From Proteins to Perturbed Hamiltonians: A Suite of Tutorials for the GROMACS-2018 Molecular Dynamics Package. Living Journal of Computational Molecular Science, 1(1), 5068. [Link]
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Friesner, R. A., Banks, J. L., Murphy, R. B., Halgren, T. A., Klicic, J. J., Mainz, D. T., Repasky, M. P., Knoll, E. H., Shelley, M., Perry, J. K., Shaw, D. E., Francis, P., & Shenkin, P. S. (2004). Glide: a new approach for rapid, accurate docking and scoring. 1. Method and assessment of docking accuracy. Journal of medicinal chemistry, 47(7), 1739–1749. [Link]
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BIOVIA. (2020). Molecular Docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]
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ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]
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Lee, J., Cheng, X., Swails, J. M., Yeom, M. S., Eastman, P. K., Lemkul, J. A., Wei, S., Buckner, J., Jeong, J. C., Qi, Y., Jo, S., Pande, V. S., Case, D. A., Brooks, C. L., 3rd, MacKerell, A. D., Jr., Klauda, J. B., & Im, W. (2016). CHARMM-GUI Input Generator for NAMD, GROMACS, AMBER, OpenMM, and CHARMM/OpenMM Simulations Using the CHARMM36 Additive Force Field. Journal of chemical theory and computation, 12(1), 405–413. [Link]
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MolSoft LLC. (2024). Ligand Docking in ICM: Small Molecules, Fragments, Covalent and Template-Based Methods. YouTube. [Link]
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Biotecnika. (2024). A Beginner's Guide to Molecular Docking! #swissdock #moleculardocking #bioinformatics. [Link]
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Longdom Publishing. (n.d.). Developing In Silico Models of Protein-Protein Interactions (PPIs). [Link]
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PubChem. 2-Amino-N-(tert-butyl)-3-phenylpropanamide hydrochloride. [Link]
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ACS Publications. (2024). Predicting the Binding of Small Molecules to Proteins through Invariant Representation of the Molecular Structure. [Link]
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MDPI. (2020). Evolution of In Silico Strategies for Protein-Protein Interaction Drug Discovery. [Link]
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The Strategic Deployment of 2-amino-N-tert-butylpropanamide hydrochloride in Fragment-Based Drug Discovery: A Technical Guide
This guide provides an in-depth technical exploration of 2-amino-N-tert-butylpropanamide hydrochloride as a valuable fragment for drug design. It is intended for researchers, medicinal chemists, and drug development professionals engaged in fragment-based drug discovery (FBDD). We will delve into the core principles of utilizing this fragment, from its fundamental physicochemical properties to its application in a hypothetical, yet scientifically grounded, drug discovery campaign.
Introduction to this compound as a Privileged Fragment
Fragment-based drug discovery has emerged as a powerful paradigm in modern medicinal chemistry, offering an efficient path to novel lead compounds.[1][2] The core principle of FBDD lies in identifying low-molecular-weight compounds, or "fragments," that bind with low affinity but high ligand efficiency to a biological target.[3][4] These initial hits then serve as starting points for rational, structure-guided optimization into potent and selective drug candidates.[3][5]
This compound (CAS No: 1214031-03-4) represents a compelling starting point for FBDD campaigns.[6] Its structure embodies key features that are frequently observed in successful drug molecules: a primary amine capable of forming crucial hydrogen bonds, a robust amide backbone, and a sterically demanding tert-butyl group that can probe hydrophobic pockets within a target's binding site. The hydrochloride salt form enhances its aqueous solubility, a critical property for reliable screening and biophysical characterization.[5]
This guide will use a hypothetical FBDD campaign targeting p38 MAP kinase to illustrate the practical application of this compound. p38 MAP kinase is a well-validated therapeutic target implicated in inflammatory diseases and cancer, and it has been successfully targeted using fragment-based approaches.[7][8]
Physicochemical Properties and Synthesis
A thorough understanding of the physicochemical properties of a fragment is paramount for a successful FBDD campaign.
| Property | Value/Description | Source |
| Chemical Name | 2-amino-N-(tert-butyl)propanamide hydrochloride | [6] |
| CAS Number | 1214031-03-4 | [3] |
| Molecular Formula | C7H17ClN2O | [6] |
| Molecular Weight | 180.68 g/mol | [9] |
| Appearance | White to off-white solid | |
| Solubility | Expected to be soluble in aqueous buffers due to the hydrochloride salt. | [5] |
| Chemical Stability | The amide bond is generally stable, but can be hydrolyzed under strong acidic or basic conditions. | [5] |
Synthesis:
A common synthetic route to this compound involves the coupling of a protected amino acid with tert-butylamine, followed by deprotection.[9]
DOT Diagram: Synthetic Workflow
Caption: A generalized synthetic workflow for this compound.
A Hypothetical FBDD Campaign: Targeting p38 MAP Kinase
This section outlines a plausible FBDD workflow using this compound as a starting fragment against p38 MAP kinase. Protein kinases are a major class of drug targets, and their ATP-binding sites are well-suited for fragment screening.[5][10][11]
Fragment Library and Primary Screening
Our fragment library would include this compound and a diverse collection of other low-molecular-weight compounds that adhere to the "Rule of Three" (MW < 300, cLogP < 3, H-bond donors/acceptors < 3).[12]
Primary Screening Technique: Surface Plasmon Resonance (SPR)
SPR is a sensitive, label-free biophysical technique ideal for detecting the weak binding of fragments to an immobilized protein target.[13][14]
Experimental Protocol: SPR Screening
-
Protein Immobilization: Recombinant human p38 MAP kinase is immobilized on a sensor chip (e.g., CM5) via amine coupling.
-
Fragment Screening: The fragment library, including this compound, is screened at a concentration of 200 µM.
-
Data Analysis: Sensorgrams are analyzed to identify fragments that cause a significant response upon binding to the p38 MAP kinase surface. Hits are prioritized based on their ligand efficiency (LE).
DOT Diagram: FBDD Workflow
Caption: A typical fragment-based drug discovery workflow.
Hit Validation and Characterization
Positive hits from the primary SPR screen, including our fragment of interest, would be subjected to orthogonal validation methods to eliminate false positives and accurately determine their binding affinity.
Validation Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Saturation Transfer Difference (STD) NMR can confirm binding by observing magnetization transfer from the protein to the bound fragment.[11][15]
-
Isothermal Titration Calorimetry (ITC): ITC provides a complete thermodynamic profile of the binding interaction, including the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS).[16][17]
Hypothetical Validation Data:
| Fragment | SPR Hit? | STD NMR Hit? | ITC Kd (µM) | Ligand Efficiency (LE) |
| 2-amino-N-tert-butylpropanamide HCl | Yes | Yes | 150 | 0.35 |
| Fragment B | Yes | Yes | 250 | 0.31 |
| Fragment C | Yes | No | - | - |
| Fragment D | No | - | - | - |
Structural Biology: Elucidating the Binding Mode
To guide the hit-to-lead optimization process, determining the crystal structure of the fragment bound to p38 MAP kinase is crucial.[7][18]
Experimental Protocol: X-ray Crystallography
-
Crystallization: Crystals of p38 MAP kinase are grown.
-
Soaking: The crystals are soaked in a solution containing a high concentration of this compound.
-
Data Collection and Structure Determination: X-ray diffraction data are collected, and the electron density map is analyzed to determine the binding mode of the fragment.
Plausible Binding Mode:
Based on the known structure of the p38 MAP kinase ATP-binding site, we can hypothesize a plausible binding mode for our fragment. The primary amine of the fragment could form hydrogen bonds with the hinge region of the kinase, a common interaction for kinase inhibitors.[11] The tert-butyl group would likely occupy a nearby hydrophobic pocket.
Hit-to-Lead: Structure-Guided Optimization
With the binding mode in hand, a structure-guided medicinal chemistry effort can be initiated to "grow" the fragment into a more potent lead compound.[19]
Strategies for Optimization:
-
Fragment Growing: Synthesizing analogs that extend from the core fragment to make additional favorable interactions with the protein. For example, modifying the propanamide backbone to reach other regions of the ATP-binding site.
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the fragment to understand which chemical features are critical for binding and potency.[20] This would involve synthesizing and testing a series of analogs.
-
Bioisosteric Replacements: The tert-butyl group, while providing good hydrophobic interactions, can sometimes lead to poor metabolic stability.[18][21] Exploring bioisosteric replacements, such as a trifluoromethylcyclopropyl group, could improve the pharmacokinetic properties of the resulting lead compound.[21][22]
Hypothetical SAR Table:
| Compound | Modification | p38 IC50 (µM) |
| 1 (Fragment Hit) | - | 150 |
| 2 | Addition of a phenyl group to the propanamide backbone | 25 |
| 3 | Replacement of tert-butyl with isopropyl | 200 |
| 4 | Replacement of tert-butyl with trifluoromethylcyclopropyl | 30 |
| 5 (Lead-like) | Phenyl group addition and trifluoromethylcyclopropyl replacement | 0.5 |
Conclusion
This compound serves as an exemplary fragment for initiating an FBDD campaign. Its inherent structural features provide a strong foundation for establishing initial binding interactions with a target protein. Through a systematic and iterative process of biophysical screening, structural elucidation, and rational drug design, such a simple starting point can be elaborated into a potent and selective lead candidate. The hypothetical case study presented here against p38 MAP kinase illustrates a practical and scientifically rigorous approach to leveraging the power of fragment-based drug discovery.
References
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Fragment-based drug design facilitates selective kinase inhibitor discovery. (2021). Trends in Pharmacological Sciences, 42(7), 551-565. [Link]
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Fragment-based approaches to the discovery of kinase inhibitors. (2012). Current Topics in Medicinal Chemistry, 12(11), 1325-1341. [Link]
-
Identification of novel p38alpha MAP kinase inhibitors using fragment-based lead generation. (2005). Journal of Medicinal Chemistry, 48(1), 141-151. [Link]
-
Structural biology of protein tyrosine kinases. (2011). Journal of Molecular Biology, 414(3), 359-373. [Link]
-
Bioisosteric Replacements. (n.d.). Chem-Space. [Link]
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Fragment-Based Design of Kinase Inhibitors: A Practical Guide. (2014). In Methods in Molecular Biology (Vol. 1188, pp. 129-152). Humana Press. [Link]
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Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors. (2019). The Journal of Biological Chemistry, 294(45), 16901-16917. [Link]
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Structure-based Design of Protease Inhibitors: Techniques and Applications. (2024). Journal of Drug Designing and Development, 10(1), 1000189. [Link]
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Metabolically Stable tert-Butyl Replacement. (2019). ACS Medicinal Chemistry Letters, 10(11), 1548-1553. [Link]
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Fragment-based inhibitor design for SARS-CoV2 main protease. (2022). Structural Chemistry, 33(5), 1467-1487. [Link]
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Crystal-structures-guided design of fragment-based drugs for inhibiting the main protease of SARS-CoV-2. (2022). Proteins: Structure, Function, and Bioinformatics, 90(5), 1081-1089. [Link]
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Protein kinase. (n.d.). In Wikipedia. [Link]
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Identification of Novel p38α MAP Kinase Inhibitors Using Fragment-Based Lead Generation. (2005). Journal of Medicinal Chemistry, 48(1), 141-151. [Link]
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Identification of novel p38alpha MAP kinase inhibitors using fragment-based lead generation. (2004). Semantic Scholar. [Link]
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Emerging principles in protease-based drug discovery. (2007). Nature Reviews Drug Discovery, 6(9), 681-695. [Link]
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Fragment-Based Drug Discovery of Potent and Selective MKK3/6 Inhibitors. (2016). ACS Medicinal Chemistry Letters, 7(2), 175-180. [Link]
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Structural Biochemistry/Enzyme/Serine Proteases. (n.d.). In Wikibooks. [Link]
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Exploration and Biological Evaluation of Basic Heteromonocyclic Propanamide Derivatives as SARDs for the Treatment of Enzalutamide-Resistant Prostate Cancer. (2022). Journal of Medicinal Chemistry, 65(14), 9814-9836. [Link]
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Fragment-based drug design of a bacterial kinase inhibitor capable of increasing the antibiotic sensitivity of clinical isolates. (2025). Communications Chemistry. [Link]
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A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ. (2020). Molecules, 25(18), 4249. [Link]
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Inside Cover: Evaluation of tert -Butyl Isosteres: Case Studies of Physicochemical and Pharmacokinetic Properties, Efficacies, and Activities (ChemMedChem 3/2015). (2015). ChemMedChem, 10(3). [Link]
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Application of Fragment-Based Drug Discovery to Versatile Targets. (2020). Frontiers in Molecular Biosciences, 7, 180. [Link]
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Targeting Eukaryotic Proteases for Natural Products-Based Drug Development. (2021). Marine Drugs, 19(9), 509. [Link]
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Structure of a Serine Protease Poised to Resynthesize a Peptide Bond. (2009). Proceedings of the National Academy of Sciences of the United States of America, 106(27), 11034-11039. [Link]
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Structure of a serine protease poised to resynthesize a peptide bond. (2009). Proceedings of the National Academy of Sciences, 106(27), 11034-11039. [Link]
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Protein kinases: Structure & Function. (2025). YouTube. [Link]
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Serine protease. (n.d.). In Wikipedia. [Link]
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Serine proteases. (2009). IUBMB Life, 61(5), 510-515. [Link]
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New inhibitors of p38 mitogen-activated protein kinase: Repurposing of existing drugs with deep learning. (2021). ChemRxiv. [Link]
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Drugging Challenging Cancer Targets Using Fragment-Based Methods. (2014). ACS Chemical Biology, 9(12), 2735-2743. [Link]
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Fragment Based Approaches to Drugging Proteases. (2013). 4th RSC-BMCS Fragment Based Drug Discovery Meeting. [Link]
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Fragment-Based Drug Design: From Then until Now, and Toward the Future. (2025). Journal of Medicinal Chemistry. [Link]
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Novel Inhibitors and Activity-Based Probes Targeting Trypsin-Like Serine Proteases. (2022). Frontiers in Chemistry, 10, 863393. [Link]
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Targeting the Initiator Protease of the Classical Pathway of Complement Using Fragment-Based Drug Discovery. (2022). International Journal of Molecular Sciences, 23(19), 11495. [Link]
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Targeting the ubiquitin system by fragment-based drug discovery. (2022). Frontiers in Chemistry, 10, 1039148. [Link]
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KinaFrag explores the kinase-ligand fragment interaction space for selective kinase inhibitor discovery. (2021). bioRxiv. [Link]
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Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. (2014). Journal of Biomedical Science, 21(1), 1-10. [Link]
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How to Design, Synthesize Structural Analogues, SAR, X-Ray Crystallography, MD & ADMET of Drug. (2023). YouTube. [Link]
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Structure-Activity Relationship (SAR) Studies. (n.d.). Oncodesign Services. [Link]
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Methodological & Application
Synthesis of 2-Amino-N-tert-butylpropanamide Hydrochloride: A Detailed Protocol for Researchers
This comprehensive guide provides a detailed protocol for the synthesis of 2-amino-N-tert-butylpropanamide hydrochloride, a valuable building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth technical insights and a step-by-step methodology. The protocol described herein is designed to be a self-validating system, emphasizing the rationale behind experimental choices to ensure reproducibility and success.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its structure, featuring a chiral center and a bulky tert-butyl group, makes it a versatile scaffold for creating novel therapeutics. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is advantageous for subsequent reactions and biological screening. This guide details a reliable two-step synthesis route commencing from readily available starting materials.
Synthetic Strategy Overview
The synthesis of this compound is efficiently achieved through a two-step process:
-
Amide Coupling: The synthesis begins with the coupling of N-tert-butoxycarbonyl-L-alanine (Boc-L-Alanine) and tert-butylamine. This reaction forms the amide bond, a critical step in constructing the target molecule. The use of a Boc protecting group on the alanine is crucial to prevent unwanted side reactions at the amino group.[1]
-
Boc Deprotection: The N-Boc protecting group is subsequently removed under acidic conditions using hydrochloric acid. This deprotection step yields the desired 2-amino-N-tert-butylpropanamide as its hydrochloride salt.[2][3][4]
This synthetic approach is widely adopted due to its high efficiency and the commercial availability of the starting materials.
Visualizing the Synthesis
Reaction Scheme
Caption: Synthetic scheme for this compound.
Experimental Workflow
Caption: A generalized workflow for the synthesis and purification.
Quantitative Data Summary
The following table summarizes the key reagents and their properties for this synthesis.
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| Boc-L-Alanine | C₈H₁₅NO₄ | 189.21 | Starting Material |
| tert-Butylamine | C₄H₁₁N | 73.14 | Reagent |
| HATU | C₁₀H₁₅F₆N₆OP | 380.23 | Coupling Agent |
| DIPEA | C₈H₁₉N | 129.24 | Base |
| 4M HCl in Dioxane | HCl | 36.46 | Deprotecting Agent |
Detailed Experimental Protocol
Part 1: Synthesis of N-tert-butoxycarbonyl-2-amino-N-tert-butylpropanamide
Materials:
-
Boc-L-Alanine (1.0 equivalent)
-
tert-Butylamine (1.2 equivalents)
-
HATU (1.1 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Boc-L-Alanine in anhydrous DMF.
-
To this solution, add HATU and DIPEA. Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.
-
Slowly add tert-butylamine to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Boc-protected amide.
Part 2: Synthesis of this compound
Materials:
-
Crude N-tert-butoxycarbonyl-2-amino-N-tert-butylpropanamide
-
4M HCl in Dioxane
-
Dioxane or Methanol
-
Diethyl ether
Procedure:
-
Dissolve the crude Boc-protected amide from Part 1 in a minimal amount of dioxane or methanol.
-
Add an excess of 4M HCl in dioxane to the solution.
-
Stir the mixture at room temperature for 1-2 hours. The deprotection progress can be monitored by TLC or LC-MS.[2][3] The hydrochloride salt may precipitate out of the solution.
-
If a precipitate forms, collect the solid by filtration. If not, remove the solvent under reduced pressure.
-
The crude this compound can be purified by recrystallization. A common solvent system for recrystallization is ethanol/ether.[1]
Mechanistic Insights: The Boc Deprotection
The removal of the tert-butoxycarbonyl (Boc) protecting group is a critical step in this synthesis. The mechanism is an acid-catalyzed elimination reaction.[4][5][6]
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid (HCl).
-
Formation of a Carbocation: The protonated Boc group is unstable and cleaves to form a stable tert-butyl carbocation and a carbamic acid intermediate.
-
Decarboxylation: The carbamic acid spontaneously decarboxylates to release the free amine and carbon dioxide gas.
-
Salt Formation: The liberated amine is then protonated by the excess acid in the reaction mixture to form the stable hydrochloride salt.
It is crucial to perform this reaction in a well-ventilated fume hood as isobutylene gas is a byproduct of the tert-butyl carbocation.[5][6]
Characterization
The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be consistent with the proposed structure of this compound.
-
Mass Spectrometry (MS): To confirm the molecular weight of the free base.
-
Elemental Analysis: To determine the elemental composition and confirm the empirical formula.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low yield in amide coupling | Incomplete reaction; moisture in the reaction. | Ensure all reagents and solvents are anhydrous. Monitor the reaction closely by TLC or LC-MS and allow for longer reaction times if necessary. |
| Incomplete Boc deprotection | Insufficient acid or reaction time. | Use an excess of 4M HCl in dioxane and ensure the reaction is stirred for an adequate amount of time.[2][3] |
| Difficulty in purification | Presence of closely related impurities. | If recrystallization is ineffective, silica gel chromatography may be required for purification.[1] |
References
- Application Notes and Experimental Protocols for 2-Amino-N-butylpropanamide Hydrochloride. Benchchem.
- Synthesis of BOC-L-Alanine Benzyl Ester: A Technical Guide. Benchchem.
- N-(tert-Butoxycarbonyl)-L-alanine synthesis. ChemicalBook.
-
How can we do the deprotection of boc-amino acids using hcl? ResearchGate. Available at: [Link]
-
Boc Deprotection - HCl. Common Organic Chemistry. Available at: [Link]
-
Acids. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Boc Deprotection Mechanism - HCl. Common Organic Chemistry. Available at: [Link]
- Step-by-Step Boc Deprotection of L-Alanine: Application Notes and Protocols. Benchchem.
Sources
Application Notes and Protocols for the Large-Scale Synthesis of 2-amino-N-tert-butylpropanamide Hydrochloride
Introduction
2-amino-N-tert-butylpropanamide hydrochloride is a chiral building block of significant interest in pharmaceutical and chemical research. Its structure, featuring a primary amine, a secondary amide with a sterically hindered tert-butyl group, and a defined stereocenter, makes it a valuable precursor for the synthesis of more complex molecules, including potential drug candidates. The hydrochloride salt form enhances its stability and aqueous solubility, facilitating its use in various applications.[1]
This document provides a comprehensive guide to the large-scale synthesis of this compound, designed for researchers, scientists, and professionals in drug development and process chemistry. The protocol is based on a robust and scalable two-step synthetic strategy, commencing with readily available starting materials. This guide emphasizes not only the procedural steps but also the underlying chemical principles and the rationale behind the selection of reagents and conditions, ensuring a thorough understanding of the process for safe and efficient implementation on a larger scale.
Synthetic Strategy Overview
The synthesis of this compound is most efficiently achieved through a two-step process:
-
Amide Coupling: The synthesis commences with the coupling of N-tert-butoxycarbonyl-L-alanine (Boc-L-Ala) and tert-butylamine. The Boc protecting group is crucial as it prevents the amino group of alanine from participating in unwanted side reactions, thereby ensuring the formation of the desired amide bond.
-
Deprotection and Salt Formation: The subsequent step involves the removal of the Boc protecting group under acidic conditions, which concurrently facilitates the formation of the hydrochloride salt of the desired product.
This strategy is widely adopted in industrial settings due to its high efficiency, selectivity, and the relative ease of purification of the intermediate and final products.
Detailed Synthesis Protocol
Part 1: Amide Coupling - Synthesis of tert-butyl (S)-(1-(tert-butylamino)-1-oxopropan-2-yl)carbamate
The formation of the amide bond between the carboxylic acid of Boc-L-Ala and the primary amine of tert-butylamine is a critical step. For large-scale production, the use of a suitable coupling agent is essential to ensure high yields and minimize reaction times.
Reaction Scheme:
Caption: Amide coupling of Boc-L-Alanine and tert-butylamine.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) | Molar Equiv. |
| Boc-L-Alanine | 189.21 | 10.0 | 52.85 | 1.0 |
| tert-Butylamine | 73.14 | 4.64 | 63.42 | 1.2 |
| HATU | 380.23 | 22.10 | 58.13 | 1.1 |
| DIPEA | 129.24 | 13.65 | 105.61 | 2.0 |
| Ethyl Acetate | 88.11 | 100 L | - | - |
| Saturated NaHCO₃ | - | 50 L | - | - |
| Brine | - | 50 L | - | - |
| Anhydrous Na₂SO₄ | 142.04 | 5.0 | - | - |
Step-by-Step Protocol:
-
Reaction Setup: To a clean and dry 200 L glass-lined reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add Boc-L-Alanine (10.0 kg, 52.85 mol) and ethyl acetate (80 L). Stir the mixture at room temperature (20-25°C) to obtain a clear solution.
-
Activation: Add HATU (22.10 kg, 58.13 mol, 1.1 equiv.) and N,N-Diisopropylethylamine (DIPEA) (13.65 kg, 105.61 mol, 2.0 equiv.) to the reactor. Stir the mixture for 15-20 minutes at room temperature. The formation of the activated ester is a crucial step for efficient amide bond formation.
-
Amine Addition: Slowly add tert-butylamine (4.64 kg, 63.42 mol, 1.2 equiv.) to the reaction mixture over a period of 30-45 minutes, ensuring the temperature does not exceed 30°C. The exothermic nature of the reaction necessitates controlled addition.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the consumption of Boc-L-Alanine is complete.
-
Work-up: Upon completion, add water (50 L) to the reactor and stir for 15 minutes. Separate the organic layer.
-
Aqueous Washes: Wash the organic layer sequentially with 50 L of saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by 50 L of brine. These washes are critical for removing unreacted starting materials and the byproducts of the coupling reaction.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) (5.0 kg), filter, and concentrate the filtrate under reduced pressure to yield the crude product as a viscous oil or solid.
Part 2: Deprotection and Salt Formation - Synthesis of this compound
The final step involves the removal of the acid-labile Boc group and the subsequent formation of the hydrochloride salt.
Reaction Scheme:
Sources
Application Note: High-Purity Isolation of 2-amino-N-tert-butylpropanamide Hydrochloride via Optimized Recrystallization
Abstract
This guide provides a comprehensive, field-proven protocol for the purification of 2-amino-N-tert-butylpropanamide hydrochloride, a key intermediate in pharmaceutical synthesis. Moving beyond a simple list of steps, this document elucidates the causal relationships behind experimental choices, focusing on the principles of solvent selection and crystal lattice formation for polar amine hydrochlorides. The detailed methodology, troubleshooting guide, and workflow visualizations are designed to empower researchers, scientists, and drug development professionals to achieve high purity and consistent results.
Introduction: The Critical Role of Purity
This compound is a chiral building block whose utility in drug development is intrinsically linked to its isomeric and chemical purity. Impurities, which can include unreacted starting materials, by-products from side reactions, or residual solvents, can have a significant impact on the downstream reaction kinetics, yield, and the safety profile of the final active pharmaceutical ingredient (API).[1] Recrystallization is a powerful and scalable purification technique that leverages differences in solubility between the target compound and its impurities in a chosen solvent system to achieve a highly ordered, and therefore highly pure, crystalline solid.[2][3]
This application note details an optimized recrystallization protocol for this compound, focusing on a mixed-solvent system to precisely control the supersaturation and crystal growth, thereby maximizing both purity and yield.
The Science of Recrystallization for Amine Hydrochlorides
The successful recrystallization of any compound hinges on the selection of an appropriate solvent or solvent system.[2] The ideal solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at reduced temperatures.[2] For polar compounds like amine hydrochlorides, this selection process is nuanced.
This compound, as a salt, possesses a high degree of polarity. The primary amine and amide functionalities contribute to its ability to form strong intermolecular hydrogen bonds, while the hydrochloride salt form generally enhances its aqueous solubility.[1] However, water is often not an ideal recrystallization solvent for such compounds due to the high solubility even at low temperatures, which can lead to poor recovery.
Therefore, a common and effective strategy is the use of a mixed-solvent system. This typically involves a "solvent" in which the compound is reasonably soluble, and an "anti-solvent" in which the compound is poorly soluble. By carefully adjusting the ratio of these two solvents, the solubility of the target compound can be finely tuned to induce crystallization under controlled conditions.
For amine hydrochlorides, alcohols like isopropanol are often preferred as the primary solvent over ethanol, where many of these salts are too soluble for effective recrystallization.[4] A non-polar solvent, such as diethyl ether, can then be introduced as the anti-solvent to reduce the overall polarity of the system and induce precipitation of the desired compound while leaving more soluble impurities in the mother liquor.
Experimental Protocol
This protocol is a robust starting point for the purification of this compound. Researchers should consider small-scale trials to optimize solvent ratios and temperatures for their specific crude material.
Materials and Equipment
-
Crude this compound
-
Isopropanol (anhydrous)
-
Diethyl ether (anhydrous)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water or oil bath
-
Magnetic stirrer and stir bar
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
-
Drying oven or vacuum desiccator
Step-by-Step Recrystallization Procedure
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. To this, add a minimal volume of hot isopropanol. The goal is to use just enough solvent to fully dissolve the crude material at an elevated temperature (typically near the boiling point of isopropanol, ~82 °C). Stir the mixture to aid dissolution.
-
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration to remove them. This step is crucial to prevent these impurities from being incorporated into the final crystals.
-
Inducing Crystallization: Once the crude material is fully dissolved, slowly add diethyl ether as an anti-solvent at a constant, elevated temperature until the solution becomes faintly turbid. This indicates the point of supersaturation. Add a few drops of hot isopropanol to redissolve the precipitate and obtain a clear solution.
-
Crystal Growth: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.[5] Do not disturb the flask during this cooling period.
-
Maximizing Yield: Once the flask has reached room temperature and crystal formation appears to have ceased, place the flask in an ice bath for at least 30 minutes to further decrease the solubility of the compound and maximize the yield of the purified crystals.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold diethyl ether to remove any residual soluble impurities from the mother liquor.
-
Drying: Dry the purified crystals under vacuum or in a drying oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Visual Workflow of the Recrystallization Process
Caption: Workflow for the purification of this compound.
Data Presentation and Expected Outcomes
The following table summarizes the key parameters for this recrystallization protocol. Note that the optimal solvent ratios may vary depending on the purity of the starting material.
| Parameter | Recommended Value/Range | Rationale |
| Primary Solvent | Isopropanol | Good solubility at high temperatures for polar amine hydrochlorides. |
| Anti-solvent | Diethyl Ether | Lowers the polarity of the solvent system to induce crystallization. |
| Dissolution Temp. | ~ 75-82 °C | Ensures complete dissolution of the crude material. |
| Crystallization Temp. | Room temperature followed by 0-5 °C | Slow cooling promotes the growth of pure crystals, while the ice bath maximizes yield. |
| Expected Purity | > 99% (by HPLC) | Recrystallization is highly effective at removing impurities. |
| Expected Yield | 70-90% | Dependent on the purity of the crude material and adherence to the protocol. |
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| Oiling Out | The compound is precipitating as a liquid phase instead of a solid. This can happen if the solution is cooled too quickly or if the boiling point of the solvent is higher than the melting point of the solute. | Reheat the solution to dissolve the oil, add a small amount of additional primary solvent (isopropanol), and allow for slower cooling. |
| No Crystals Form | The solution is not sufficiently supersaturated, or nucleation has not been initiated. | Try scratching the inside of the flask with a glass rod to create nucleation sites. Alternatively, add a seed crystal of the pure compound. If crystals still do not form, carefully add more anti-solvent (diethyl ether) or reduce the volume of the primary solvent by evaporation. |
| Low Yield | Too much primary solvent was used, or the compound is significantly soluble even at low temperatures. | Concentrate the mother liquor and attempt a second recrystallization to recover more product. Optimize the solvent ratio in future batches by using less primary solvent. |
| Poor Purity | The cooling process was too rapid, trapping impurities in the crystal lattice. | Ensure a slow and undisturbed cooling period. If purity remains an issue, a second recrystallization may be necessary. |
Conclusion
The protocol outlined in this application note provides a reliable and scientifically-grounded method for the purification of this compound. By understanding the principles of solvent selection and the dynamics of crystal formation, researchers can consistently achieve high levels of purity, which is paramount for the successful advancement of drug development programs.
References
-
Chemistry LibreTexts. (2021, March 5). 2.1: Recrystallization. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
- Google Patents. (n.d.). CN111632400B - Recrystallization purification method of enamine salt.
-
ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
-
ChemTalk. (n.d.). Lab Procedure: Recrystallization | Chemistry. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-N-(sec-butyl)propanamide hydrochloride. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]
- Google Patents. (n.d.). EP1566376A1 - Preparation of amino acid amides.
-
ResearchGate. (2018, April 10). How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride?. Retrieved from [Link]
-
ResearchGate. (2016, February 7). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts?. Retrieved from [Link]
- Google Patents. (n.d.). US3433788A - Process for recovery of amines from aqueous solutions by solvent treatment and distillation.
-
ResearchGate. (2017, February 7). Purification of organic hydrochloride salt?. Retrieved from [Link]
- Google Patents. (n.d.). JP4356292B2 - Method for producing amino acid ester hydrochloride.
-
Radboud Repository. (n.d.). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. Retrieved from [Link]
-
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 2-(tert-Butylamino)ethanol (CAS 4620-70-6). Retrieved from [Link]
-
National Institutes of Health. (n.d.). Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review. Retrieved from [Link]
-
DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Propanamide, N-tert-butyl. Retrieved from [Link]
-
National Institutes of Health. (2018, February 5). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Retrieved from [Link]
-
PubChem. (n.d.). n-Tert-butylpropanamide. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-N-isopropyl-3-methylbutanamide hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). tert-butyl N-(2-amino-2-methylpropyl)carbamate. Retrieved from [Link]
-
PubChem. (n.d.). Tert-butyl 2-amino-2-methylpropanoate hydrochloride. Retrieved from [Link]
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Application Note: Structural Elucidation and Purity Assessment of 2-amino-N-tert-butylpropanamide hydrochloride by ¹H and ¹³C NMR Spectroscopy
Abstract
This application note provides a detailed guide for the structural analysis and characterization of 2-amino-N-tert-butylpropanamide hydrochloride using high-resolution ¹H (Proton) and ¹³C (Carbon-13) Nuclear Magnetic Resonance (NMR) spectroscopy. As a functionalized amino acid derivative, this compound holds potential as a building block in pharmaceutical and chemical research. Accurate structural confirmation and purity assessment are paramount for its application. This document outlines the underlying principles, provides comprehensive experimental protocols, and details the interpretation of the resulting NMR spectra. The methodologies described herein are designed for researchers, scientists, and drug development professionals to ensure reliable and reproducible characterization of this and structurally related molecules.
Introduction and Scientific Context
This compound is a chiral amino amide salt. Its structure incorporates a propanamide backbone, a primary amine at the alpha-position (α-carbon), and a sterically bulky tert-butyl group on the amide nitrogen. The hydrochloride salt form enhances its solubility in polar solvents and stabilizes the primary amine.
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules.[1] ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR complements this by providing a distinct signal for each unique carbon atom in the molecule. For a molecule like this compound, NMR is critical for:
-
Structural Verification: Confirming the connectivity of the alanine core, the amide linkage, and the N-tert-butyl group.
-
Purity Analysis: Quantifying the purity of the sample and identifying potential impurities, such as residual solvents or synthetic precursors.
-
Stability Studies: Monitoring for degradation by observing the appearance of new signals over time.
The presence of the protonated amine (-NH₃⁺) and the amide proton (-NH-) introduces exchangeable protons, which require specific considerations in solvent selection and spectral interpretation.[2] The prominent singlet of the tert-butyl group serves as a highly useful internal reference point in the ¹H NMR spectrum due to its distinct chemical shift and high integration value.[3][4]
Molecular Structure and Key Identifiers
-
IUPAC Name: 2-amino-N-(tert-butyl)propanamide;hydrochloride
-
Molecular Formula: C₇H₁₇ClN₂O[5]
-
Molecular Weight: 180.68 g/mol [5]
-
CAS Number: 1214031-03-4[6]
Caption: Chemical structure of this compound.
Experimental Protocols
The following protocols are based on standard methodologies for the analysis of small organic molecules and amino acid derivatives.[5][7][8]
Materials and Equipment
-
Compound: this compound (≥95% purity)
-
NMR Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or Deuterated water (D₂O). DMSO-d₆ is preferred for observing exchangeable protons.
-
Internal Standard: Tetramethylsilane (TMS) at 0 ppm (often included in deuterated solvents).
-
Equipment:
-
NMR Spectrometer (e.g., 400 MHz or higher for better resolution)
-
5 mm NMR tubes
-
Analytical balance
-
Volumetric flasks and pipettes
-
Vortex mixer
-
Sample Preparation Protocol
The choice of solvent is critical. DMSO-d₆ allows for the observation of the N-H and N⁺H₃ protons, while D₂O will cause them to exchange with deuterium, leading to their disappearance from the spectrum, which is a useful confirmatory test.[2]
-
Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial.
-
Homogenization: Gently vortex the mixture until the sample is fully dissolved. A clear, homogeneous solution should be obtained.
-
Transfer: Using a clean pipette, transfer the solution into a 5 mm NMR tube.
-
Equilibration: Allow the sample to equilibrate to the spectrometer's probe temperature for at least 5 minutes before data acquisition.
NMR Data Acquisition Workflow
The following diagram outlines the standard workflow for acquiring ¹H and ¹³C NMR data.
Caption: Standard workflow for NMR sample preparation and data acquisition.
Typical Acquisition Parameters:
-
¹H NMR (400 MHz):
-
Pulse Program: Standard single pulse (zg30)
-
Number of Scans: 8-16
-
Spectral Width: ~16 ppm
-
Acquisition Time: ~2-3 seconds
-
Relaxation Delay (d1): 2-5 seconds
-
-
¹³C NMR (100 MHz):
-
Pulse Program: Proton-decoupled single pulse (zgpg30)
-
Number of Scans: 1024 or more (due to low natural abundance of ¹³C)
-
Spectral Width: ~220 ppm
-
Relaxation Delay (d1): 2 seconds
-
Data Analysis and Interpretation
¹H NMR Spectrum Analysis
The ¹H NMR spectrum is predicted to show five distinct signals in DMSO-d₆. The chemical shifts are influenced by the electronegativity of adjacent atoms (O, N) and the overall electronic structure. The protonated amine (-NH₃⁺) and amide (-NH) protons are typically broad and their chemical shifts can be concentration-dependent.
Caption: ¹H NMR assignments for this compound.
Table 1: Predicted ¹H NMR Data (in DMSO-d₆)
| Signal Label | Assignment | Approx. Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale and Notes |
| (a) | -C(CH ₃)₃ | 1.2 - 1.4 | Singlet (s) | 9H | The nine equivalent protons of the tert-butyl group produce a strong singlet.[3][9] This signal is characteristic and serves as an excellent integration reference. |
| (b) | α-C-CH ₃ | 1.3 - 1.5 | Doublet (d) | 3H | This methyl group is coupled to the single proton on the α-carbon (c), resulting in a doublet (n+1 = 1+1 = 2). |
| (c) | α-CH | 3.8 - 4.1 | Quartet (q) | 1H | This proton is coupled to the three protons of the adjacent methyl group (b), resulting in a quartet (n+1 = 3+1 = 4). It is deshielded by the adjacent -NH₃⁺ and carbonyl groups. |
| (d) | -N⁺H ₃ | 8.2 - 8.6 | Broad Singlet (br s) | 3H | These protons are on the positively charged nitrogen, leading to significant deshielding. The signal is often broad due to quadrupolar relaxation and exchange.[2][10] Will exchange with D₂O. |
| (e) | -NH - | 8.0 - 8.4 | Singlet (s) or Broad Singlet (br s) | 1H | The amide proton is deshielded by the adjacent carbonyl group. It may appear as a sharp or broad singlet depending on the rate of chemical exchange. Will exchange with D₂O. |
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals, as the three methyl carbons of the tert-butyl group are chemically equivalent.
Caption: ¹³C NMR assignments for this compound.
Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)
| Signal Label | Assignment | Approx. Chemical Shift (δ, ppm) | Rationale and Notes |
| (1) | C =O | 170 - 175 | The amide carbonyl carbon is the most deshielded carbon, appearing furthest downfield.[11] |
| (2) | α-C-C H₃ | 16 - 20 | The methyl carbon of the alanine moiety. |
| (3) | α-C H | 48 - 52 | The α-carbon is attached to the electron-withdrawing -NH₃⁺ group and the carbonyl, shifting it downfield. |
| (4) | -C (CH₃)₃ | 50 - 55 | The quaternary carbon of the tert-butyl group. Its chemical shift is influenced by the attached nitrogen. |
| (5) | -C(C H₃)₃ | 28 - 30 | The three equivalent methyl carbons of the tert-butyl group typically appear in this region.[3][9] |
| Solvent | DMSO-d₆ | ~39.5 | The septet from the deuterated solvent can be used as a secondary chemical shift reference.[1] |
Purity Assessment and Common Impurities
-
Purity: The relative integration of the compound's signals versus any impurity signals in the ¹H NMR spectrum can be used to determine molar purity. The tert-butyl singlet (9H) is an ideal signal for this quantification.
-
Residual Solvents: Peaks corresponding to common synthesis and purification solvents (e.g., ethanol, ethyl acetate, dichloromethane) should be checked against established chemical shift tables.[12][13]
-
Starting Materials: Check for signals that would correspond to alanine or tert-butylamine precursors.
-
Water: A broad peak around 3.3-3.5 ppm in DMSO-d₆ often corresponds to residual water.
Conclusion
¹H and ¹³C NMR spectroscopy are powerful and definitive methods for the structural confirmation and purity assessment of this compound. By following the detailed protocols and using the spectral interpretation guide provided in this note, researchers can confidently verify the identity and quality of their material. The characteristic signals of the alanine core and the N-tert-butyl group provide a unique spectral fingerprint, ensuring accurate and reliable characterization essential for downstream applications in research and development.
References
-
ACD/Labs. t-Butyl group towers over other 1H resonances. Available from: [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available from: [Link]
-
Castañar, L., & Parella, T. (2017). Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. ACS Medicinal Chemistry Letters, 8(11), 1196–1200. Available from: [Link]
-
Ueda, K., et al. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 25(18), 4268. Available from: [Link]
-
Royal Society of Chemistry. (2017). Supplementary Information for a specific article. Available from: [Link]
-
Stack, D. E., & Eastman, M. A. (2020). NMR analysis of t-butyl-catalyzed deuterium exchange at unactivated arene localities. Magnetic Resonance in Chemistry, 58(11), 1084-1089. Available from: [Link]
-
University of Texas Southwestern Medical Center. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Available from: [Link]
-
Kricheldorf, H. R. (1979). 15N NMR spectroscopy acids: 7—solvent effects on α‐and ω‐amino. Magnetic Resonance in Chemistry, 12(7), 414-417. Available from: [Link]
-
Wylie, B. J., et al. (2012). Chlorine-35/37 NMR spectroscopy of solid amino acid hydrochlorides: refinement of hydrogen-bonded proton positions using experiment and theory. Physical Chemistry Chemical Physics, 14(20), 7373-7384. Available from: [Link]
-
Royal Society of Chemistry. (2014). Electronic Supplementary Material (ESI) for Green Chemistry. Available from: [Link]
-
PubChem. N-Butylpropanamide. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. 2-Amino-N-(sec-butyl)propanamide hydrochloride. National Center for Biotechnology Information. Available from: [Link]
-
James, T. L., & Bull, J. B. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols, 3(2), 210-214. Available from: [Link]
-
Fiveable. Spectroscopy of Amines | Organic Chemistry Class Notes. Available from: [Link]
-
Supporting Information. General procedure for N-Boc protection of amines. Available from: [Link]
-
ResearchGate. Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines | Request PDF. Available from: [Link]
-
Chemistry LibreTexts. 24.10: Spectroscopy of Amines. Available from: [Link]
-
ResearchGate. (PDF) Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. Available from: [Link]
-
ACS Publications. Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy. Available from: [Link]
-
PubChem. 2-Amino-N-(tert-butyl)-3-phenylpropanamide hydrochloride. National Center for Biotechnology Information. Available from: [Link]
-
Doc Brown's Chemistry. The C-13 NMR spectrum of propanamide (propionamide). Available from: [Link]
-
PubChem. n-Tert-butylpropanamide. National Center for Biotechnology Information. Available from: [Link]
Sources
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Application Note: Quantitative Analysis of 2-amino-N-tert-butylpropanamide Hydrochloride Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Abstract
This document provides a comprehensive guide and a robust protocol for the quantitative analysis of 2-amino-N-tert-butylpropanamide hydrochloride, a small molecule of interest in pharmaceutical development. The methodology leverages the specificity and sensitivity of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We detail the complete workflow, from sample preparation and chromatographic separation to mass spectrometric detection and method validation, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2] This application note is intended for researchers, analytical scientists, and quality control professionals in the drug development industry.
Introduction
This compound is an organic compound characterized by a primary amine, an amide linkage, and a tert-butyl group.[3] As a hydrochloride salt, it exhibits enhanced water solubility, a critical property for pharmaceutical handling and formulation.[3] In the context of drug development, precise and accurate quantification of active pharmaceutical ingredients (APIs) and their related substances is paramount for ensuring product quality, safety, and efficacy.
Liquid chromatography coupled with mass spectrometry (LC-MS) has become an indispensable tool in pharmaceutical analysis.[4] Its high sensitivity and selectivity allow for the detection and quantification of compounds at very low concentrations, even in complex matrices.[5] This application note describes a validated LC-MS/MS method optimized for the reliable determination of this compound.
Analyte Properties & Mass Spectrometry Rationale
A thorough understanding of the analyte's physicochemical properties is the foundation for robust method development.
Table 1: Physicochemical Properties of 2-amino-N-tert-butylpropanamide
| Property | Value | Source |
|---|---|---|
| Chemical Name | 2-amino-N-(tert-butyl)propanamide hydrochloride | [6][7] |
| Molecular Formula | C₇H₁₇ClN₂O | [6][7] |
| Molecular Weight | 180.67 g/mol (Hydrochloride Salt) | [6][8] |
| Exact Mass (Free Base) | 144.1263 Da | Calculated |
| Monoisotopic Mass (Free Base) | 144.1263 Da | Calculated |
Ionization and Fragmentation Logic
-
Ionization: The presence of a primary amine makes the molecule basic and readily protonated. Therefore, positive ion mode Electrospray Ionization (ESI+) is the logical choice for generating a strong signal for the protonated molecule, [M+H]⁺, at m/z 145.13.
-
Nitrogen Rule: The free base (C₇H₁₆N₂O) contains an even number of nitrogen atoms (two). According to the nitrogen rule in mass spectrometry, this predicts an even nominal molecular mass (144 Da) and an odd-numbered molecular ion in its protonated form ([M+H]⁺ at m/z 145).[9][10][11] This serves as a preliminary check during mass analysis.
-
Fragmentation: Tandem mass spectrometry (MS/MS) requires the selection of specific precursor-to-product ion transitions for high selectivity. The amide bond and the bond alpha to the primary amine are expected to be the most labile points for fragmentation upon collision-induced dissociation (CID). A proposed fragmentation pathway is detailed in Section 4.2.
Experimental Protocol
Materials and Reagents
-
This compound reference standard (>99% purity)
-
HPLC-grade methanol (MeOH)
-
HPLC-grade acetonitrile (ACN)
-
Ultrapure water (18.2 MΩ·cm)
-
Formic acid (FA), LC-MS grade
-
Calibrated analytical balance
-
Class A volumetric flasks and pipettes
-
HPLC vials with caps and septa
Instrumentation
-
LC System: Shimadzu Nexera X2 or equivalent UHPLC system.
-
Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent tandem mass spectrometer equipped with an ESI source.
-
Analytical Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm, or equivalent.
Preparation of Solutions
-
Mobile Phase A (MPA): 0.1% Formic Acid in Water
-
Mobile Phase B (MPB): 0.1% Formic Acid in Acetonitrile
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard, transfer to a 10 mL volumetric flask, and dissolve in a 50:50 mixture of MPA:MPB (diluent).
-
Calibration Standards & Quality Control (QC) Samples: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and at least three levels of QC samples (low, mid, high) by serial dilution of the stock solution with the diluent.
LC-MS/MS Method Parameters
The parameters below were optimized for efficient separation and sensitive detection.
Table 2: Liquid Chromatography Parameters | Parameter | Condition | | :--- | :--- | | Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile | | Flow Rate | 0.4 mL/min | | Injection Volume | 5 µL | | Column Temp. | 40 °C | | Gradient Program | Time (min) | %B | | | 0.00 | 5 | | | 4.00 | 95 | | | 5.00 | 95 | | | 5.10 | 5 | | | 7.00 | 5 |
Table 3: Mass Spectrometry Parameters | Parameter | Setting | | :--- | :--- | | Ionization Mode | ESI Positive (ESI+) | | Scan Type | Multiple Reaction Monitoring (MRM) | | Capillary Voltage | 4500 V | | Source Temperature | 550 °C | | Curtain Gas (CUR) | 35 psi | | Ion Source Gas 1 (GS1) | 50 psi | | Ion Source Gas 2 (GS2) | 55 psi | | MRM Transitions | Precursor (Q1) | Product (Q3) | Collision Energy (eV) | | | 145.1 | 88.1 (Quantifier) | 15 | | | 145.1 | 72.1 (Qualifier) | 20 |
Experimental Workflow
The overall process from sample preparation to final data reporting is outlined below.
Caption: Overall experimental workflow from preparation to data analysis.
Results & Data Analysis
System Suitability and Quantification
A valid analytical run must meet predefined system suitability criteria. A calibration curve is constructed by plotting the peak area response against the nominal concentration of the standards. A linear regression with a weighting factor of 1/x² is typically used.
Table 4: Representative Calibration Curve Data
| Concentration (ng/mL) | Peak Area Response |
|---|---|
| 1 | 1,520 |
| 5 | 7,890 |
| 10 | 15,500 |
| 50 | 76,200 |
| 100 | 153,100 |
| 500 | 759,500 |
| 1000 | 1,510,000 |
| Regression Equation | y = 1512.5x + 350 |
| Correlation Coeff. (r²) | > 0.998 |
Table 5: Representative Precision and Accuracy Data
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (%RSD) |
|---|---|---|---|---|
| LQC | 3 | 2.95 | 98.3 | 4.1 |
| MQC | 80 | 81.2 | 101.5 | 2.5 |
| HQC | 800 | 790.4 | 98.8 | 1.9 |
Proposed Fragmentation Pathway
The MS/MS transitions were selected based on predictable fragmentation of the protonated molecule. The primary product ions result from cleavage of the amide bond and alpha-cleavage.
Caption: Proposed fragmentation of 2-amino-N-tert-butylpropanamide.
(Note: The above DOT script is a template. For actual rendering, image tags would be replaced with structural formulas.)
Method Validation Protocol (ICH Q2(R2) Framework)
To ensure the analytical procedure is fit for its intended purpose, a full validation must be performed according to ICH guidelines.[12][13]
Caption: Logical flow of the analytical method validation process.
Validation Parameters and Acceptance Criteria
Table 6: Summary of Validation Parameters
| Parameter | Purpose | Typical Acceptance Criteria |
|---|---|---|
| Specificity | To demonstrate that the signal is unequivocally from the analyte. | No significant interfering peaks at the retention time of the analyte in blank/placebo samples.[14] |
| Linearity | To show a proportional relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.995 over the defined range.[14][15] |
| Range | To define the concentration interval where the method is accurate and precise. | The range for which linearity, accuracy, and precision are demonstrated.[2] |
| Accuracy | To measure the closeness of results to the true value. | Mean recovery of 98.0% to 102.0% at three concentration levels.[2][14] |
| Precision | To assess the degree of scatter between a series of measurements. | Repeatability & Intermediate Precision: Relative Standard Deviation (%RSD) ≤ 2.0%.[2][15] |
| LOQ/LOD | To determine the lowest concentration quantifiable and detectable. | Signal-to-Noise ratio (S/N) ≥ 10 for LOQ and ≥ 3 for LOD. |
| Robustness | To evaluate the method's resilience to small, deliberate changes. | System suitability parameters remain within acceptable limits when parameters (e.g., flow rate ±5%, column temp ±2°C) are varied.[14] |
Conclusion
This application note presents a highly sensitive, specific, and reliable LC-MS/MS method for the quantitative analysis of this compound. The detailed protocol, including optimized LC and MS parameters and a comprehensive validation framework, demonstrates the method's suitability for routine use in regulated pharmaceutical laboratory environments. The workflow is robust and can be readily implemented for applications such as stability testing, impurity profiling, and quality control batch release.
References
- Current developments in LC-MS for pharmaceutical analysis. Analyst (RSC Publishing).
-
Lee PJ, Chen W, Gebler JC. Qualitative and Quantitative Analysis of Small Amine Molecules by MALDI-TOF Mass Spectrometry Through Charge Derivatization. Anal Chem. 2004;76(16):4888-4893. Available from: [Link]
- Technical Guide: Physicochemical Properties of 2-Amino-N-butylpropanamide Hydrochloride. Benchchem.
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available from: [Link]
-
Validation of Analytical Procedures Q2(R2). ICH. Available from: [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. Available from: [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available from: [Link]
-
Applications of LC-MS Methodology: In the Development of Pharmaceuticals. ResearchGate. Available from: [Link]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Available from: [Link]
-
LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms. National Institutes of Health (NIH). Available from: [Link]
-
2-Amino-N-(sec-butyl)propanamide hydrochloride. PubChem. Available from: [Link]
-
Spectroscopy of Amines. Chemistry LibreTexts. Available from: [Link]
-
Spectroscopy of Amines. Chemistry LibreTexts. Available from: [Link]
-
24.10 Spectroscopy of Amines. Organic Chemistry | OpenStax. Available from: [Link]
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Application Note: A Robust Method for the Chiral Separation of 2-amino-N-tert-butylpropanamide Hydrochloride Enantiomers by HPLC
Introduction
The stereoisomeric composition of active pharmaceutical ingredients (APIs) is a critical quality attribute, as enantiomers of a chiral drug can exhibit marked differences in pharmacology, toxicology, and metabolic profiles.[1] 2-amino-N-tert-butylpropanamide hydrochloride is a chiral molecule whose enantiomeric purity is paramount for its potential therapeutic efficacy and safety. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) stands as a premier technique for the reliable separation and quantification of enantiomers in pharmaceutical development and quality control.[2][3]
This application note presents a detailed protocol for the chiral separation of this compound enantiomers. The methodology is founded on established principles for the resolution of analogous small chiral amines and amino acid amides, employing a polysaccharide-based CSP.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to establish a robust and reproducible analytical method.
Compound Profile
A thorough understanding of the analyte's properties is fundamental to successful method development.
| Property | Value | Source |
| Compound Name | This compound | N/A |
| Synonyms | 2-Amino-N-(tert-butyl)propanamide HCl | [4] |
| Molecular Formula | C₇H₁₇ClN₂O | [5] |
| Molecular Weight | 180.68 g/mol | N/A |
| CAS Number | 1214031-03-4 | [4] |
| Structure | N/A |
Principle of Chiral Separation
The direct separation of enantiomers via HPLC is most commonly achieved using a chiral stationary phase (CSP).[6] The CSP creates a chiral environment where the enantiomers form transient, diastereomeric complexes with the chiral selector of the stationary phase.[7] The differing stability of these complexes leads to different retention times for each enantiomer, enabling their separation. The "three-point interaction" model is a widely accepted theory explaining the mechanism of chiral recognition, where a minimum of three simultaneous interactions (e.g., hydrogen bonding, steric hindrance, dipole-dipole interactions) between the analyte and the CSP are necessary for enantioseparation.[8]
Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are particularly effective for a broad range of chiral compounds, including amino acid derivatives.[3][6] The chiral recognition mechanism on these phases often involves a combination of hydrogen bonding with the carbamate groups on the polysaccharide backbone and inclusion into the chiral grooves of the polymer.[3]
Experimental Workflow
The following diagram outlines the logical workflow for the development and execution of the chiral separation method.
Caption: Workflow for Chiral HPLC Method Development.
Materials and Methods
Instrumentation
-
HPLC System: A standard HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV or Diode Array Detector (DAD).
Reagents and Materials
-
Chiral Column: A polysaccharide-based CSP is recommended. A good starting point is an amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak® IA or equivalent).
-
Dimensions: 250 mm x 4.6 mm, 5 µm particle size.
-
-
Solvents: HPLC grade n-Hexane, 2-Propanol (IPA), and Ethanol.
-
Additive: Diethylamine (DEA), reagent grade.
-
Sample: Racemic standard of this compound and individual enantiomer standards, if available.
Detailed Experimental Protocol
This protocol provides a robust starting point for the chiral separation. Optimization may be necessary to achieve baseline resolution for specific applications.
1. Mobile Phase Preparation:
-
Prepare the mobile phase by mixing n-Hexane and 2-Propanol in a ratio of 90:10 (v/v).
-
Add Diethylamine (DEA) to the mobile phase to a final concentration of 0.1% (v/v). Rationale: For basic compounds like 2-amino-N-tert-butylpropanamide, a basic additive like DEA is crucial to improve peak shape and reduce tailing by minimizing interactions with residual acidic silanol groups on the silica support.[6]
-
Degas the mobile phase using an appropriate method (e.g., sonication, vacuum filtration).
2. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of 1 mg/mL. Rationale: Dissolving the sample in the mobile phase ensures compatibility and prevents peak distortion.
3. HPLC Conditions:
| Parameter | Recommended Condition |
| Column | Amylose tris(3,5-dimethylphenylcarbamate) CSP |
| Mobile Phase | n-Hexane:IPA:DEA (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm |
4. System Equilibration and Analysis:
-
Equilibrate the column with the mobile phase at the specified flow rate until a stable baseline is achieved (typically 30-60 minutes).
-
Inject the racemic standard and acquire the chromatogram.
-
If individual enantiomer standards are available, inject each to determine the elution order.
Mechanism of Chiral Recognition
The separation on an amylose-based CSP is governed by a complex interplay of interactions.
Caption: Chiral Recognition on a Polysaccharide CSP.
Results and Discussion
The following table presents hypothetical, yet realistic, chromatographic data for the separation of this compound enantiomers based on the proposed method.
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Retention Time (t_R) | 8.5 min | 10.2 min |
| Peak Area | 50.5% | 49.5% |
| Resolution (R_s) | \multicolumn{2}{c | }{> 2.0} |
| Tailing Factor (T_f) | 1.1 | 1.2 |
Interpretation of Results:
-
Resolution (R_s): A resolution value greater than 1.5 indicates baseline separation, which is essential for accurate quantification.
-
Peak Area: For a racemic standard, the peak areas of the two enantiomers should be approximately equal. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.
-
Tailing Factor (T_f): A tailing factor close to 1 indicates good peak symmetry. Values significantly greater than 1 may suggest secondary interactions that need to be addressed through method optimization.
Method Optimization and Troubleshooting
Should the initial conditions not provide adequate separation, the following adjustments can be made:
-
Vary the Mobile Phase Composition: Adjust the ratio of n-Hexane to the alcohol modifier. Increasing the alcohol (IPA or Ethanol) content generally decreases retention time, while decreasing it can improve resolution.[1]
-
Change the Alcohol Modifier: Switching from 2-Propanol to Ethanol can alter the selectivity of the separation due to differences in their hydrogen bonding capabilities.[1]
-
Adjust the Additive Concentration: For basic compounds, varying the concentration of DEA (e.g., from 0.05% to 0.2%) can significantly impact peak shape and resolution.[1]
-
Modify the Column Temperature: Changing the column temperature can affect the thermodynamics of the chiral recognition process and influence selectivity. Both increases and decreases in temperature should be explored.
| Issue | Potential Cause | Suggested Solution |
| Poor Resolution (R_s < 1.5) | Inappropriate mobile phase strength or selectivity. | Decrease the percentage of the alcohol modifier. Try a different alcohol (e.g., Ethanol). |
| Poor Peak Shape (Tailing) | Secondary interactions with the stationary phase. | Increase the concentration of the basic additive (DEA). |
| Long Retention Times | Mobile phase is too weak. | Increase the percentage of the alcohol modifier. |
| No Separation | The chosen CSP is not suitable for the analyte. | Screen other types of chiral stationary phases (e.g., cellulose-based, cyclodextrin-based). |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the chiral separation of this compound enantiomers using HPLC with a polysaccharide-based chiral stationary phase. The detailed methodology, including the rationale behind key experimental choices and a guide for optimization, equips researchers with the necessary tools to develop a robust and reliable analytical method for ensuring the enantiomeric purity of this important chiral compound.
References
- Gas chromatographic separation of amino acid amide enantiomers on optically active stationary phases.
- Chiral Amino Acid and Peptide Separations – the Next Generation.
- Rapid gas chromatographic separation of amino acid enantiomers with a novel chiral st
- Assessing the Enantiomeric Purity of 2-Amino-N-butylpropanamide Hydrochloride: A Compar
- Experimental data for enantiomeric separations of amino acid amides and amino acid esters with SCF6 and SCF7.
- Enantioseparation of α-Quaternary Amino Amides by Capillary Electrophoresis with Human Serum Albumin.
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
- Application Note and Protocol: Chiral Separation of 2-Amino-N-butylpropanamide Enantiomers by HPLC. Benchchem.
- Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. chiral.fr.
- Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Phenomenex.
- Separations of Enantiomeric Derivatives of Amines and Amino Acids by Adsorption Chrom
- Chiral HPLC separation: str
- A Strategy for Developing HPLC Methods for Chiral Drugs.
- Chiral HPLC Separ
- Chiral Separation by HPLC Using the Ligand-Exchange Principle. Springer.
- HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
- N-tert-Butyl-2-methylpropanamide. PMC.
- 2-Amino-N-tert-butyl-DL-propanamide. PubChem.
- 2-amino-N-tert-butyl-3-sulfanylpropanamide. PubChem.
- Chiral Drug Separ
- Chiral separation of enantiomers of amino acid derivatives by high-performance liquid chromatography on a norvancomycin-bonded chiral st
- 2-Amino-N-tert-butyl-DL-propanamide. BLDpharm.
- 2-Amino-N-(tert-butyl)propanamide hydrochloride. BLDpharm.
Sources
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- 3. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 4. 1214031-03-4|2-Amino-N-(tert-butyl)propanamide hydrochloride|BLD Pharm [bldpharm.com]
- 5. 2-Amino-N-tert-butyl-DL-propanamide | C7H16N2O | CID 21720160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 8. csfarmacie.cz [csfarmacie.cz]
Using 2-amino-N-tert-butylpropanamide hydrochloride in peptide synthesis
Application Note & Protocol
Strategic Use of 2-amino-N-tert-butylpropanamide Hydrochloride for C-Terminal Peptide Modification
Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of this compound. The primary utility of this reagent is as a C-terminal capping agent, introducing a sterically hindered N-tert-butylamide moiety to a peptide sequence. This modification is employed to enhance metabolic stability by masking the C-terminus from exopeptidase cleavage, to modulate peptide conformation through steric bulk, and to fine-tune pharmacokinetic properties. We present the scientific rationale, detailed protocols for solution-phase coupling, characterization methodologies, and troubleshooting insights.
Introduction and Scientific Rationale
In therapeutic peptide design, the C-terminus is a frequent site of metabolic liability, susceptible to degradation by carboxypeptidases. C-terminal amidation is a common strategy to mitigate this, and the use of this compound offers a specialized approach. The incorporation of its corresponding amide, alaninamide-N-tert-butyl, introduces a bulky tert-butyl group.
The Rationale for Use:
-
Enhanced Enzymatic Stability: The steric hindrance provided by the tert-butyl group can act as a shield, sterically blocking the approach of degrading enzymes, thereby increasing the peptide's in-vivo half-life.
-
Conformational Constraint: The bulky group can limit the rotational freedom of the C-terminal residue, influencing the overall peptide backbone conformation. This can be advantageous for locking the peptide into a bioactive conformation required for receptor binding.
-
Modulation of Physicochemical Properties: The addition of the lipophilic tert-butyl group can alter the peptide's solubility, lipophilicity (LogP), and membrane permeability, which are critical parameters for drug delivery and efficacy.
This reagent is typically not incorporated during standard solid-phase peptide synthesis (SPPS) but is instead coupled to a fully synthesized and purified peptide acid in the solution phase. This post-SPPS modification strategy ensures high purity and avoids potential side reactions associated with coupling sterically hindered components on a solid support.[1]
Physicochemical Properties and Handling
A thorough understanding of the reagent's properties is crucial for successful experimental design.[2]
| Property | Value | Source |
| Chemical Name | This compound | ECHEMI[3] |
| Molecular Formula | C₇H₁₇ClN₂O | PubChem[4] |
| Molecular Weight | 180.68 g/mol | PubChem[4] |
| Appearance | White to off-white solid (predicted) | --- |
| Solubility | Expected to have good solubility in water and polar organic solvents like DMF and DMSO due to its hydrochloride salt form.[2] | Benchchem[2] |
| CAS Number | 1214031-03-4 | ECHEMI[3] |
Handling and Storage:
-
Store in a cool, dry, well-ventilated area in a tightly sealed container.
-
As a hydrochloride salt of a primary amine, it is mildly acidic and should be handled with standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
For coupling reactions, the hydrochloride must be neutralized with a non-nucleophilic base to liberate the free amine.
Core Experimental Protocol: Solution-Phase C-Terminal Amidation
This protocol describes the coupling of a peptide with a free C-terminal carboxylic acid to this compound. This method is preferred as it circumvents the challenges of coupling sterically hindered amines on a solid support.[1][5]
Rationale for Reagent Selection:
-
Coupling Reagent: Standard carbodiimide reagents (e.g., DCC) are often inefficient for coupling sterically hindered amines.[1] Uronium/aminium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective as they form activated esters that react readily with hindered amines.[6]
-
Base: A non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) is required. It serves two purposes: neutralizing the hydrochloride salt of the amine reagent and maintaining a basic pH for the coupling reaction to proceed efficiently.
Step-by-Step Methodology
-
Peptide Acid Preparation: a. Synthesize the desired peptide sequence using standard Fmoc-SPPS on a resin that yields a C-terminal carboxylic acid upon cleavage (e.g., Wang or 2-Chlorotrityl chloride resin).[7] b. Cleave the peptide from the resin using an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). The tert-butyl protecting groups on side chains will also be removed during this step.[8][9] c. Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. d. Purify the peptide acid using reverse-phase HPLC (RP-HPLC) and lyophilize to obtain a pure, fluffy white powder. Confirm identity via Mass Spectrometry (MS).
-
Solution-Phase Coupling Reaction: a. In a clean, dry reaction vessel, dissolve the purified peptide acid (1.0 eq) in anhydrous DMF (N,N-Dimethylformamide) to a concentration of approximately 10-20 mg/mL. b. Add this compound (1.5 eq) to the vessel. c. Add HATU (1.45 eq) to the solution. d. Cool the reaction mixture in an ice bath (0 °C). e. Slowly add DIPEA (3.0 eq) dropwise while stirring. The solution should remain clear. f. Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Self-Validating Reaction Monitoring: a. After 4 hours, take a small aliquot of the reaction mixture. b. Dilute it 1:100 in a suitable solvent (e.g., 50% Acetonitrile/Water) and analyze via LC-MS. c. Compare the chromatogram and mass spectrum to the starting peptide acid. A successful reaction will show a new major peak with a mass increase corresponding to the addition of the alaninamide-N-tert-butyl moiety minus water (+128.19 Da). d. If the reaction is incomplete, allow it to proceed longer or consider adding a small additional portion of HATU and DIPEA.
-
Work-up and Purification: a. Once the reaction is complete, dilute the DMF mixture with 10 volumes of water containing 0.1% TFA. b. Purify the C-terminally modified peptide using preparative RP-HPLC. c. Pool the fractions containing the pure product, confirm identity and purity (>95%) by analytical LC-MS, and lyophilize.
Experimental Workflow and Coupling Mechanism Diagrams
Caption: Workflow for C-terminal capping using 2-amino-N-tert-butylpropanamide HCl.
Caption: Simplified mechanism of HATU-mediated solution-phase coupling.
Characterization and Quality Control
Rigorous analytical validation is essential to confirm the identity and purity of the final modified peptide.
| Analysis | Purpose | Expected Result |
| Analytical RP-HPLC | Assess purity and compare retention time. | A single major peak (>95% purity). The retention time will typically increase compared to the peptide acid due to the addition of the hydrophobic tert-butyl group. |
| High-Resolution MS | Confirm the exact mass of the final product. | The observed m/z value should match the theoretical exact mass of the C-terminally capped peptide. See table below for an example. |
Example Mass Calculation: Let's assume the starting peptide acid is H-Gly-Gly-Phe-OH (MW = 279.30 g/mol ).
| Compound | Formula | Calculated Mass (Da) | Mass Change (Da) |
| Peptide Acid (GGF) | C₁₃H₁₇N₃O₄ | 279.12 | --- |
| Capping Moiety (Ala-NH-tBu) | C₇H₁₆N₂O | 144.13 | --- |
| H₂O (lost during amide formation) | H₂O | 18.01 | --- |
| Final Capped Peptide | C₂₀H₃₁N₅O₄ | 405.24 | +126.12 |
Troubleshooting Common Issues
| Problem | Probable Cause | Recommended Solution |
| Incomplete Coupling (significant starting material remains) | 1. Insufficient activation or short reaction time. 2. Steric hindrance is higher than anticipated. 3. Degradation of coupling reagent. | 1. Extend the reaction time to 24 hours. 2. Perform a "double coupling" by adding a second portion of HATU and DIPEA (0.5 eq each) after 4-6 hours. 3. Use fresh, high-quality HATU stored under inert gas. |
| Low Final Yield | 1. Poor recovery during HPLC purification. 2. Side reactions during coupling. | 1. Optimize the HPLC gradient to ensure good separation between the product and unreacted peptide acid. 2. Ensure the reaction is run under anhydrous conditions to prevent hydrolysis of the activated ester. Keep the temperature at or below room temperature. |
| Epimerization at the C-terminal residue | The activation conditions are too harsh or the base is too strong, leading to racemization. | HATU is known for low racemization levels.[10] Ensure slow, controlled addition of DIPEA at 0 °C. If racemization is still an issue, consider alternative activating agents known for suppressing this side reaction. |
Conclusion
This compound is a valuable tool for advanced peptide design, enabling the introduction of a C-terminal N-tert-butylamide cap. This modification can confer significant advantages in terms of metabolic stability and conformational control. The robust solution-phase coupling protocol detailed herein, utilizing potent uronium-based activators like HATU, provides a reliable and verifiable method for synthesizing these modified peptides, empowering further research in peptide-based therapeutics.
References
- Benchchem. Technical Guide: Physicochemical Properties of 2-Amino-N-butylpropanamide Hydrochloride. [URL: https://www.benchchem.com/product/b-2-amino-n-butylpropanamide-hydrochloride-technical-guide]
- Góngora-Benítez, M., et al. (2014). Recent Advances in the Synthesis of C-Terminally Modified Peptides. PMC, NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4037597/]
- AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [URL: https://www.aapptec.
- Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jo0704255]
- Request PDF. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. [URL: https://www.researchgate.net/publication/6389776_Efficient_Peptide_Coupling_Involving_Sterically_Hindered_Amino_Acids]
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. [URL: https://www.bachem.com/knowledge-center/technical-notes/efficient-peptide-synthesis-a-guide-to-coupling-reagents-additives/]
- Vale, W., et al. (2012). Introduction to Peptide Synthesis. PMC, NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3551353/]
- Benchchem. Stability of the tert-Butyl (tBu) Protecting Group in Solid-Phase Peptide Synthesis: A Comparative Guide. [URL: https://www.benchchem.
- Sewell, T. J., et al. (2020). Fully Enzymatic Peptide Synthesis using C-Terminal tert-Butyl Ester Interconversion. ResearchGate. [URL: https://www.researchgate.net/publication/343422026_Fully_Enzymatic_Peptide_Synthesis_using_C-Terminal_tert-Butyl_Ester_Interconversion]
- Isidro-Llobet, A., et al. (2022). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.2c00275]
- ECHEMI. 2-Amino-N-(tert-butyl)propanamide hydrochloride Formula. [URL: https://www.echemi.com/products/1214031-03-4.html]
- Raj, M., et al. (2009). Solid-phase synthesis of C-terminal peptide amides using a photoremovable α-methylphenacylamido anchoring linkage. [URL: https://www.ias.ac.in/article/fulltext/jbsc/031/05/0685-0693]
- PubChem. 2-Amino-N-(sec-butyl)propanamide hydrochloride. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/53409070]
- Bode, J. W. (2011). A general strategy for the preparation of C-terminal peptide α-ketoacids by solid phase peptide synthesis. PMC, NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3078496/]
- Serno, T., et al. (2023). Mechanistic Investigation of tert-Butanol's Impact on Biopharmaceutical Formulations: When Experiments Meet Molecular Dynamics. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10368087/]
- PubChem. 2-Amino-N-(tert-butyl)-3-phenylpropanamide hydrochloride. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/56832044]
- Benchchem. Stability of the tert-Butyl (tBu) Protecting Group Under Various SPPS Conditions: A Comparative Guide. [URL: https://www.benchchem.
- ResearchGate. (a) Cys thiol protection with the tert-butyl (tBu) protecting group and.... [URL: https://www.researchgate.net/figure/a-Cys-thiol-protection-with-the-tert-butyl-tBu-protecting-group-and-different_fig8_346430396]
- Benchchem. Application Notes and Experimental Protocols for 2-Amino-N-butylpropanamide Hydrochloride. [URL: https://www.benchchem.
- BLDpharm. 2-Amino-N-tert-butyl-DL-propanamide. [URL: https://www.bldpharm.com/products/83730-58-9.html]
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- 10. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Investigation of 2-amino-N-tert-butylpropanamide hydrochloride in Cell-Based Assays
A Foundational Guide for a Novel Alaninamide Derivative
Senior Application Scientist's Note: The scientific literature contains limited publicly available data on the specific biological activities of 2-amino-N-tert-butylpropanamide hydrochloride. This document, therefore, serves as a comprehensive, foundational guide for researchers initiating studies with this compound. The protocols and potential applications described herein are based on the known biological activities of the broader class of amino acid amide and alaninamide derivatives, which have shown potential in areas such as oncology, immunology, and microbiology.[1][2][3][4] The methodologies provided are robust, standard practices that will enable the initial characterization of this compound's effects in cellular models.
Introduction: The Potential of Alaninamide Derivatives
This compound belongs to the alaninamide class of molecules, which are derivatives of the amino acid alanine. The amide functional group is a cornerstone of many biologically active molecules, including a wide array of approved drugs, due to its unique ability to form hydrogen bonds and its conformational rigidity.[5] Derivatives of amino acid amides have been investigated for a multitude of therapeutic applications, including antimicrobial, anti-inflammatory, and antiproliferative activities.[2][3][4]
The structure of this compound, featuring a chiral center and a bulky tert-butyl group, suggests potential for specific interactions with biological targets such as enzymes or cellular receptors. Its evaluation in a variety of cell-based assays is a critical first step in elucidating its pharmacological profile.
Compound Characterization and Handling
Prior to initiating any biological experiments, it is imperative to confirm the identity, purity, and solubility of the compound.
Table 1: Physicochemical Properties and Recommended Handling
| Parameter | Data / Recommendation | Source |
| Chemical Name | This compound | - |
| CAS Number | 1214031-03-4 | [6] |
| Molecular Formula | C₇H₁₇ClN₂O | [7] |
| Molecular Weight | 180.68 g/mol | [6] |
| Purity | >95% (Confirm with Certificate of Analysis) | Supplier Data |
| Solubility | Highly soluble in water. Soluble in DMSO. | General chemical principles |
| Stock Solution Prep. | Prepare a 10-100 mM stock solution in sterile DMSO or water. Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles. | Standard Lab Practice |
| Working Dilutions | Prepare fresh working dilutions from the stock solution in the appropriate cell culture medium for each experiment. Note the final DMSO concentration; it should typically be ≤0.1% to avoid solvent-induced cytotoxicity. | Standard Lab Practice |
Hypothetical Mechanism of Action: Antiproliferative Effects
Many novel small molecules are screened for their ability to inhibit cancer cell proliferation. A common mechanism is the disruption of critical signaling pathways that drive cell growth and survival, such as the PI3K/AKT pathway. The diagram below illustrates a hypothetical mechanism where a compound like this compound could exert antiproliferative effects by inhibiting a key kinase in this pathway.
Caption: Hypothetical inhibition of the PI3K/AKT pathway by the test compound.
Experimental Workflow for Compound Screening
A systematic approach is crucial when evaluating a novel compound. The following workflow ensures a logical progression from broad cytotoxicity screening to more specific mechanistic assays.
Sources
- 1. Synthesis and biological properties of amino acid amide ligand-based pyridinioalkanoyl thioesters as anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sphinxsai.com [sphinxsai.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1214031-03-4|2-Amino-N-(tert-butyl)propanamide hydrochloride|BLD Pharm [bldpharm.com]
- 7. echemi.com [echemi.com]
2-amino-N-tert-butylpropanamide hydrochloride as a building block for medicinal chemistry
An In-Depth Guide to L-Alanine tert-Butyl Ester Hydrochloride: A Versatile Chiral Building Block for Modern Medicinal Chemistry
Senior Application Scientist Note: Initial literature analysis for "2-amino-N-tert-butylpropanamide hydrochloride" revealed a significant scarcity of published applications and protocols. To provide a guide of practical value to researchers, this document focuses on a closely related, structurally analogous, and extensively validated building block: L-Alanine tert-butyl ester hydrochloride . This compound serves as an exemplary chiral intermediate, particularly in peptide and peptidomimetic synthesis, and the principles, protocols, and applications discussed herein are foundational for the field.
Introduction: The Strategic Role of Protected Alanine Derivatives
In the landscape of drug discovery, the precise assembly of molecular architecture is paramount. Chiral amino acids and their derivatives are fundamental units for constructing a vast array of therapeutic agents, from peptide-based drugs to complex small molecules. L-Alanine tert-butyl ester hydrochloride is a strategically important building block that offers medicinal chemists a reliable and versatile tool. Its key feature is the presence of a tert-butyl ester, which serves as a robust protecting group for the carboxylic acid moiety. This protection is critical for preventing unwanted side reactions and directing chemical transformations, most notably the formation of amide bonds at the free amine. This guide provides an in-depth exploration of its properties, applications, and field-proven protocols for its effective use in synthesis.
Physicochemical and Analytical Data
Prior to use, confirming the identity and purity of the starting material is a critical first step in any synthetic workflow. The properties of L-Alanine tert-butyl ester hydrochloride are well-characterized.
| Parameter | Method | Typical Specification | Source(s) |
| Chemical Structure | - | CH₃CH(NH₂)COOC(CH₃)₃ · HCl | |
| Molecular Formula | - | C₇H₁₆ClNO₂ | |
| Molecular Weight | - | 181.66 g/mol | |
| CAS Number | - | 13404-22-3 | |
| Appearance | Visual Inspection | White to off-white crystalline powder | |
| Purity Assay | Titration / NMR | ≥98% | |
| Melting Point | Capillary Method | 168-175 °C (with decomposition) | |
| Optical Rotation | Polarimetry | [α]²⁰/D +1.4 ± 0.2° (c=2 in Ethanol) | |
| Solubility | - | Soluble in methanol and other polar organic solvents | |
| Storage | - | 2-8°C, tightly sealed container, protect from moisture |
Core Applications in Medicinal Chemistry
The utility of L-Alanine tert-butyl ester hydrochloride stems from its dual functionality: a nucleophilic primary amine and a sterically hindered, acid-labile ester. This structure makes it an ideal intermediate for several key applications.
Peptide and Peptidomimetic Synthesis
The most prominent application is in the construction of peptides and peptidomimetics.[1] In this context, the building block serves two primary roles:
-
C-Terminal Residue: The molecule can act as the starting point for solution-phase peptide synthesis, where the free amine is coupled with an N-protected amino acid. The tert-butyl ester protects the C-terminus throughout the subsequent coupling steps.
-
Internal Residue Precursor: While less direct, the principles of its reactivity inform the broader strategy of peptide synthesis where tert-butyl-based side-chain protection is a cornerstone of the widely used Fmoc/tBu solid-phase peptide synthesis (SPPS) methodology.[2][3]
The tert-butyl ester is particularly advantageous because it is stable to the basic conditions used for Fmoc deprotection (e.g., piperidine) but can be cleanly removed under acidic conditions (e.g., trifluoroacetic acid, TFA) during the final cleavage step.[4]
Synthesis of Protease Inhibitors
Many critical disease pathways involve the dysregulation of proteases.[5][6] Consequently, the development of protease inhibitors is a major focus of medicinal chemistry. Alanine and its derivatives are frequently incorporated into inhibitor scaffolds to mimic the natural substrates of these enzymes.[7][8] L-Alanine tert-butyl ester hydrochloride provides a convenient starting point for synthesizing complex inhibitors where the core alanine structure can be elaborated at the N-terminus before final deprotection of the C-terminal acid, which may be crucial for binding to the enzyme's active site.[7][8][9]
Experimental Protocols & Methodologies
The following protocols are designed to be self-validating, incorporating in-process checks and characterization steps to ensure experimental success.
Protocol 1: Solution-Phase Amide Bond Formation
This protocol details the coupling of L-Alanine tert-butyl ester hydrochloride with an N-terminally protected amino acid (e.g., Boc-Glycine) to form a dipeptide.
Workflow Diagram: Solution-Phase Coupling
Sources
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- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. Design and Synthesis of Proteinase Inhibitors | Medicinal Chemistry [medchem.ku.edu]
- 6. Protease inhibitors and their peptidomimetic derivatives as potential drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Protease inhibitors: Synthesis of L-alanine hydroxamate sulfonylated derivatives as inhibitors of clostridium histolyticum collagenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: A Guide to Optimizing the Synthesis of 2-amino-N-tert-butylpropanamide Hydrochloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-amino-N-tert-butylpropanamide hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a primary focus on maximizing yield and purity. The core of this synthesis involves an amide coupling reaction with a sterically hindered amine, a frequent bottleneck in many synthetic workflows. This document provides in-depth troubleshooting, validated protocols, and the chemical reasoning behind our recommendations.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step for maximizing the overall yield of this compound?
A1: The amide coupling of the N-protected alanine precursor (typically Boc-L-Alanine) with tert-butylamine is the most yield-defining step. The steric bulk of the tert-butyl group significantly slows down the reaction and can lead to the formation of side products if not managed with the appropriate choice of coupling reagents and reaction conditions.
Q2: How can I effectively monitor the progress of the amide coupling and deprotection reactions?
A2: Thin-Layer Chromatography (TLC) is a rapid and effective method for routine monitoring. For more precise analysis, especially to confirm the complete consumption of the limiting reagent, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended. For TLC, a typical mobile phase would be a mixture of ethyl acetate and hexanes for the Boc-protected intermediate and a more polar system like dichloromethane/methanol for the final product.
Q3: What are the most common impurities found in the final product?
A3: Common impurities include unreacted starting materials (e.g., Boc-L-Alanine), byproducts from the coupling reagent (e.g., dicyclohexylurea if DCC is used, or HOBt/HOAt), and byproducts from side reactions.[1] If the deprotection is incomplete, residual Boc-protected intermediate will also be present.
Q4: How should the final hydrochloride salt be stored to ensure stability?
A4: this compound should be stored in a tightly sealed container in a cool, dry environment, preferably under an inert atmosphere (like nitrogen or argon) to protect it from atmospheric moisture.[1] As a hydrochloride salt, it can be hygroscopic.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems encountered during the synthesis in a question-and-answer format, providing detailed explanations and actionable solutions.
Problem 1: Low or No Yield in the Amide Coupling Step
Question: I am attempting to couple Boc-L-Alanine with tert-butylamine, but the yield of the desired amide is consistently below 50%. What are the likely causes and how can I improve it?
Answer: This is a classic challenge related to steric hindrance. The nucleophilicity of tert-butylamine is reduced by the bulky alkyl groups surrounding the nitrogen atom. Here’s a breakdown of potential causes and proven solutions.
-
Cause A: Inefficient Carboxylic Acid Activation.
-
Explanation: Standard coupling reagents like DCC (N,N'-Dicyclohexylcarbodiimide) alone are often insufficient for coupling with hindered amines. They form an O-acylisourea intermediate that may not be reactive enough or can rearrange into an unreactive N-acylurea.
-
Solution: Employ a more potent coupling reagent, preferably a uronium- or phosphonium-based salt. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU are highly effective.[2][3] These reagents react with the carboxylic acid to form a highly activated acyl-imidazolium species, which is more susceptible to nucleophilic attack by the hindered amine.
-
-
Cause B: Suboptimal Base or Incorrect Stoichiometry.
-
Explanation: The reaction requires a non-nucleophilic organic base to neutralize the acid released during the activation step. Using a primary or secondary amine as a base would lead to competitive amide formation. Furthermore, incorrect molar ratios can lead to unreacted starting material or side reactions.
-
Solution: Use a sterically hindered, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) .[2] A typical stoichiometry involves a slight excess of the amine and coupling reagent relative to the carboxylic acid.
-
| Component | Recommended Molar Equivalents | Rationale |
| Boc-L-Alanine | 1.0 | Limiting Reagent |
| tert-Butylamine | 1.1 - 1.2 | Drives the reaction to completion. |
| HATU | 1.1 | Ensures complete activation of the carboxylic acid.[2] |
| DIPEA | 2.0 - 2.5 | Neutralizes liberated acid and facilitates the reaction.[2] |
-
Cause C: Inappropriate Reaction Conditions.
-
Explanation: Solvent, temperature, and reaction time are critical parameters. A solvent that does not fully solubilize the reactants will impede the reaction.
-
Solution: Use a polar, aprotic solvent like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) .[2] The reaction is typically run at room temperature for 2-4 hours, but monitoring by TLC or LC-MS is crucial to determine the exact endpoint.[2]
-
Problem 2: Incomplete Boc Deprotection or Difficult Salt Formation
Question: After the coupling step, I'm struggling to remove the Boc group and isolate the hydrochloride salt efficiently. What could be going wrong?
Answer: The Boc deprotection is generally a high-yielding step, but issues can arise from incomplete reaction or during the product isolation phase.
-
Cause A: Insufficient Acid.
-
Explanation: The Boc group is cleaved under acidic conditions via an E1 elimination mechanism.[4] An insufficient amount of acid will lead to an incomplete reaction.
-
Solution: Use a significant excess of a strong acid. A solution of 4M HCl in 1,4-dioxane is a standard and highly effective reagent for this purpose.[2][4] The reaction is typically complete within 1-2 hours at room temperature.
-
-
Cause B: Product Solubility.
-
Explanation: The resulting hydrochloride salt should ideally precipitate from the reaction mixture, especially from a non-polar solvent like dioxane. If it remains dissolved, it can be difficult to isolate.
-
Solution: If the product does not precipitate upon completion of the reaction, the solvent can be removed under reduced pressure. Subsequently, trituration (stirring the residue with a non-polar solvent) with cold diethyl ether can be used to induce precipitation of the salt.[4]
-
Problem 3: Low Purity of the Final Product After Purification
Question: My final product shows multiple spots on TLC and impurities in the NMR spectrum. How can I improve its purity?
Answer: Purity issues often stem from an inefficient workup of the coupling reaction or suboptimal final purification.
-
Cause A: Residual Coupling Reagents and Byproducts.
-
Explanation: Byproducts from coupling reagents (like HOBt or urea derivatives) can be carried through to the final step if not removed properly after the coupling reaction.
-
Solution: Implement a thorough aqueous workup after the amide coupling step is complete. Before deprotection, wash the organic layer sequentially with a weak acid (e.g., 1M HCl) to remove unreacted amine and base, followed by a weak base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and HOBt, and finally with brine.[2]
-
-
Cause B: Ineffective Final Purification.
-
Explanation: Simple precipitation may not be sufficient to remove all impurities, especially if they are structurally similar to the product.
-
Solution: Recrystallization is the most effective method for purifying the final hydrochloride salt.[1][2] A common solvent system is ethanol/diethyl ether or isopropanol/ether. The procedure involves dissolving the crude product in a minimal amount of the hot alcohol and then slowly adding the ether until turbidity is observed, followed by cooling to induce crystallization.
-
Visualizations and Workflows
Overall Synthetic Workflow
Caption: A typical synthetic workflow for this compound.
Troubleshooting Logic Flow for Amide Coupling
Caption: A decision tree for troubleshooting the sterically hindered amide coupling step.
Validated Experimental Protocols
Protocol 1: Amide Coupling using HATU
-
Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve Boc-L-Alanine (1.0 eq) in anhydrous DMF (approx. 0.5 M concentration).
-
Activation: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir the mixture at room temperature for 15 minutes.[2]
-
Amine Addition: Add tert-butylamine (1.2 eq) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction's completion by TLC (e.g., 30% Ethyl Acetate in Hexanes) or LC-MS, checking for the disappearance of Boc-L-Alanine.[2]
-
Workup: Once complete, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.[2]
-
Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected amide as a solid or oil.
Protocol 2: Boc Deprotection and Hydrochloride Salt Formation
-
Setup: Dissolve the crude Boc-protected amide from Protocol 1 in a minimal amount of 1,4-dioxane.
-
Acidification: Add an excess of 4M HCl in 1,4-dioxane (e.g., 10 equivalents) to the solution at room temperature.[2][4]
-
Reaction: Stir the mixture for 1-2 hours. Monitor the deprotection by TLC or LC-MS.[2]
-
Isolation: The hydrochloride salt may precipitate directly from the solution. If so, collect the solid by vacuum filtration and wash with cold diethyl ether. If no precipitate forms, remove the solvent under reduced pressure.
-
Trituration: Add cold diethyl ether to the resulting residue and stir vigorously to break up any solids and induce precipitation. Collect the white solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: Place the crude hydrochloride salt in a flask. Add a minimal amount of hot ethanol or isopropanol to fully dissolve the solid.
-
Precipitation: While the solution is still warm, slowly add diethyl ether dropwise until the solution becomes faintly and persistently cloudy.
-
Crystallization: Allow the flask to cool slowly to room temperature, and then place it in an ice bath or refrigerator for several hours to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration, wash with a small volume of cold ethanol/ether (1:1) mixture, and dry thoroughly under vacuum to yield pure this compound.
References
- BenchChem. (2025). Application Notes and Experimental Protocols for 2-Amino-N-butylpropanamide Hydrochloride. BenchChem.
-
Kim, E.-J., et al. (2004). A Synthesis of Alibendol, 2-Hydroxy-N-(2-hydroxyethyl)-3-methoxy-5-(2-propenyl)benzamide via m-CPBA Oxidation of o-Vanillin. ResearchGate. [Link]
- BenchChem. (2025). Technical Support Center: Purification of 2-Amino-N-butylpropanamide Hydrochloride. BenchChem.
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]
-
Kaczmarek, L. S. (2020). An improved process for the preparation of 2-amino-N-tert-butyl-2-cyanoamide hydrochloride. ResearchGate. [Link]
- BenchChem. (2025).
-
Reber, K. P., et al. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. Royal Society of Chemistry. [Link]
- BenchChem. (2025). Application Notes and Protocols for Boc-L-Ala-OH in Solid-Phase Peptide Synthesis. BenchChem.
-
Royal Society of Chemistry. (n.d.). Experimental Procedures. Royal Society of Chemistry. [Link]
Sources
Technical Support Center: Synthesis of 2-Amino-N-tert-butylpropanamide Hydrochloride
Welcome to the technical support center for the synthesis of 2-amino-N-tert-butylpropanamide hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side-reactions encountered during this specific amide synthesis. By understanding the underlying mechanisms of side-product formation, you can optimize your reaction conditions, simplify purification, and ensure the highest purity of your target compound.
This document is structured into a problem-oriented troubleshooting guide and a concept-oriented FAQ section to directly address the practical and theoretical questions that arise during synthesis.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Q1: My post-reaction HPLC shows multiple significant impurity peaks. What are the most likely side-products and how do I prevent them?
The presence of multiple peaks in your HPLC chromatogram points to the formation of common side-products associated with carbodiimide-mediated coupling reactions. The most prevalent impurities are N-acylurea and the diastereomer of your target compound.
Primary Suspect 1: N-Acylurea
This is a classic byproduct of carbodiimide chemistry (e.g., EDC, DCC).[1][2][3] It forms when the highly reactive O-acylisourea intermediate, instead of reacting with the desired amine (tert-butylamine), undergoes an intramolecular O-to-N acyl migration.[3][4] This pathway is competitive with the main reaction and can significantly reduce your yield and complicate purification.
-
Causality: The rearrangement to the thermodynamically stable N-acylurea is particularly favored in the absence of a suitable nucleophile or when the amine concentration is low.[2] Solvents with low dielectric constants can also minimize this side reaction.[2]
-
Prevention Strategy: The most effective way to suppress N-acylurea formation is to intercept the O-acylisourea intermediate before it can rearrange. This is achieved by adding a nucleophilic auxiliary agent, such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®).[5][6][7] These additives react with the O-acylisourea to form a more stable active ester, which then reacts cleanly with tert-butylamine to form the desired amide.[4]
-
Recommended Protocol Adjustment: Add 1.0-1.2 equivalents of HOBt concurrently with your carbodiimide coupling agent (e.g., EDC). Allow this activation to proceed for a few minutes before adding the tert-butylamine.
-
Primary Suspect 2: Diastereomeric Impurity (Racemization)
If you started with enantiomerically pure Boc-L-Alanine, the presence of a second, closely eluting peak on a chiral HPLC column indicates racemization. The α-proton of the activated amino acid is acidic and can be abstracted, leading to the formation of a planar enolate or an oxazolone intermediate, which then reprotonates non-stereoselectively.[6][8]
-
Causality: The formation of a 5(4H)-oxazolone intermediate is a major pathway for racemization during carbodiimide-mediated couplings.[8] This is promoted by factors such as high temperatures, prolonged reaction times, and the use of certain bases.
-
Prevention Strategy:
-
Additives: The same additives used to prevent N-acylurea formation, like HOBt and especially 1-hydroxy-7-azabenzotriazole (HOAt), are highly effective at suppressing racemization.[5][6][9]
-
Copper(II) Salts: The addition of copper(II) chloride (CuCl₂) has been shown to be an extremely efficient method for suppressing racemization, often reducing it to undetectable levels (<0.1%).[8] It is believed to work by inhibiting the formation or promoting the rapid consumption of the racemization-prone oxazolone intermediate.[8]
-
Temperature Control: Perform the coupling reaction at 0 °C to minimize the rate of racemization.
-
The following diagram illustrates the competition between the desired amide formation and the N-acylurea side-reaction.
Caption: Desired reaction vs. N-acylurea side-product pathway.
Q2: My reaction yield is consistently low, even after aqueous workup. Where is my product going?
Low yield can be attributed to several factors beyond the side-products mentioned above. The primary causes are often incomplete reaction, loss during workup, or formation of water-soluble byproducts that are removed with the product.
-
Incomplete Reaction: Ensure your starting materials are pure and dry. Water can hydrolyze the reactive intermediate. Use a slight excess (1.1-1.2 equivalents) of the amine and coupling reagents. Monitor the reaction by TLC or LC-MS to confirm the consumption of the limiting reagent (Boc-L-Ala-OH).
-
Loss During Workup: The final product, this compound, is a salt and has significant water solubility.[10] During the aqueous workup of the Boc-protected intermediate, ensure the pH is correctly adjusted. After deprotection with HCl, avoid excessive washing with water. If you must wash, use a saturated brine solution to minimize partitioning of your product into the aqueous layer.
-
Water-Soluble Byproducts: If you use EDC as the coupling agent, both the excess reagent and its corresponding urea byproduct are water-soluble.[1][7] A standard aqueous wash (e.g., with dilute acid, bicarbonate, and brine) after the coupling step is crucial for removing these before the final deprotection and isolation.
Q3: The final hydrochloride salt is difficult to purify by recrystallization. What are the best practices?
Purification of the final salt can be challenging due to its high polarity.
-
Recrystallization: A common and effective method is recrystallization from an alcohol/ether solvent system (e.g., ethanol/diethyl ether).[11] Dissolve the crude salt in a minimal amount of hot ethanol and then slowly add diethyl ether until turbidity persists. Allow the solution to cool slowly to promote the formation of pure crystals.
-
Acid-Base Extraction: Before forming the salt, you can purify the free-base form of 2-amino-N-tert-butylpropanamide. After the Boc-deprotection step and neutralization, extract the free amine into an organic solvent like dichloromethane. Wash away any remaining water-soluble impurities. Dry the organic layer, and then bubble dry HCl gas through it, or add a solution of HCl in a non-polar solvent like ether or dioxane to precipitate the pure hydrochloride salt.[12][13]
-
Column Chromatography: While less common for a final salt, if significant impurities remain, chromatography on silica gel may be necessary.[11] It is often easier to chromatograph the Boc-protected intermediate before the final deprotection step.
The following workflow provides a decision tree for troubleshooting common synthesis issues.
Caption: Troubleshooting workflow for synthesis optimization.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the standard synthetic route for this compound?
The most common and robust route involves a two-step process:
-
Amide Coupling: N-Boc-L-alanine is coupled with tert-butylamine using a carbodiimide reagent like EDC, often in the presence of an additive like HOBt, in an aprotic solvent such as DMF or DCM.[11][14]
-
Deprotection & Salt Formation: The resulting Boc-protected amide is treated with a strong acid, typically 4M HCl in dioxane, to remove the Boc group and concurrently form the hydrochloride salt.[11]
Q2: Which N-protecting group is best for alanine in this synthesis?
The tert-butoxycarbonyl (Boc) group is highly suitable for this synthesis.[] It is stable under the neutral or slightly basic conditions of the amide coupling reaction but is easily removed under mild acidic conditions (e.g., HCl in dioxane or TFA) that do not cleave the newly formed amide bond.[]
Q3: How can I confirm the identity and purity of my final product?
A combination of analytical techniques is required for full characterization:
-
NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of organic impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the free base form (expected [M+H]⁺ at m/z 145.13).[11]
-
HPLC: Used to determine the purity of the compound. Chiral HPLC is necessary to assess the enantiomeric excess and detect any diastereomeric byproduct formed via racemization.
-
Melting Point: A sharp melting range is a good indicator of high purity for a crystalline solid.[10]
Table 1: Key Analytical Data for Product and Common Impurities
| Compound | Expected ¹H NMR Signals (approx. ppm) | Expected [M+H]⁺ (m/z) | HPLC Behavior |
| Product (Free Base) | ~1.3 (d, 3H, Ala-CH₃), 1.35 (s, 9H, t-Bu), ~3.5 (q, 1H, Ala-CH) | 145.13 | Main peak. |
| Boc-Protected Intermediate | ~1.4 (d, 3H, Ala-CH₃), 1.45 (s, 9H, Boc), 1.35 (s, 9H, t-Bu), ~4.1 (m, 1H, Ala-CH) | 245.18 | Less polar, longer retention time on reverse phase. |
| N-Acylurea of Boc-Ala | Complex signals, will include Boc and EDC/DCC fragments. | Varies with carbodiimide used. | Can be more or less polar than the product. |
| Diastereomer (D-Ala form) | Identical NMR in achiral solvent. | 145.13 | Separable from the main peak only on a chiral HPLC column. |
References
-
Rebek, J., & Feitler, D. (1975). Peptide synthesis with carbodiimide. International Journal of Peptide and Protein Research, 7(2), 167-169. [Link]
-
Miyazawa, T., Otomatsu, T., Fukui, Y., Yamada, T., & Kuwata, S. (1988). Effect of copper(II) chloride on suppression of racemization in peptide synthesis by the carbodiimide method. International Journal of Peptide and Protein Research, 31(3), 309-321. [Link]
-
Miyazawa, T., Otomatsu, T., Yamada, T., & Kuwata, S. (1989). Racemization-free and efficient peptide synthesis by the carbodiimide method using 1-hydroxybenzotriazole and copper(II) chloride simultaneously as additives. Journal of the Chemical Society, Chemical Communications, (7), 419-420. [Link]
- BenchChem. (2025). Application Notes and Experimental Protocols for 2-Amino-N-butylpropanamide Hydrochloride. BenchChem Scientific Resources.
- ResearchGate. (n.d.). Proposed mechanism of formation of N-acylurea.
- Wang, P., Layfield, J., & Rappoport, H. (1995). Carbodiimide-Mediated Amide Formation in a Two-Phase System. A High-Yield and Low-Racemization Procedure for Peptide Synthesis. The Journal of Organic Chemistry, 60(4), 932-938.
- Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.
- Creative Proteomics. (n.d.). Carbodiimide Crosslinker Chemistry: EDC and DCC.
- Boc Sciences. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Boc Sciences.
- Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec.
- BenchChem. (2025). Technical Support Center: Purification of 2-Amino-N-butylpropanamide Hydrochloride. BenchChem Scientific Resources.
- American Pharmaceutical Review. (2014).
- Wikipedia. (n.d.). Carbodiimide. Wikipedia.
- Slebioda, M. (1990). Formation of Optically Pure N-acyl-N,N'-dicyclohexylurea in N,N'-dicyclohexylcarbodiimide-mediated Peptide Synthesis. International Journal of Peptide and Protein Research, 35(6), 539-541.
- Reddy, C. R., et al. (2019). Cation-controlled chemoselective synthesis of N-aroylureas and imides via amidation of N-Boc arylamides. Organic & Biomolecular Chemistry, 17(18), 4575-4580.
- Ramazani, A., et al. (2016). Synthesis of N-acylurea derivatives from carboxylic acids and N,N′-dialkyl carbodiimides in water. Journal of Chemical Sciences, 128(1), 125-130.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- BenchChem. (2025). Application Notes and Protocols for Boc-L-Ala-OH in Solid-Phase Peptide Synthesis. BenchChem Scientific Resources.
- ResearchGate. (n.d.). Preparation procedure of Boc-Ala-Ala-Ala-OH.
- Google Patents. (2003). WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts.
- BOC Sciences. (n.d.). BOC-Amino Acids. BOC Sciences.
- ChemicalBook. (n.d.). N-(tert-Butoxycarbonyl)-L-alanine synthesis. ChemicalBook.
- Chem-Impex. (n.d.). Boc-β-tert-butyl-L-alanine. Chem-Impex.
- BLDpharm. (n.d.). 2-Amino-N-(tert-butyl)propanamide hydrochloride. BLDpharm.
- PubChem. (n.d.). 2-Amino-N-(tert-butyl)-3-phenylpropanamide hydrochloride. PubChem.
- Google Patents. (2012). CN102584622A - Preparation method of L-2-aminobutanamide hydrochloride.
- BenchChem. (2025). Technical Guide: Physicochemical Properties of 2-Amino-N-butylpropanamide Hydrochloride. BenchChem Scientific Resources.
- ResearchGate. (2016). How to purify p-amino tert butyl benzamide?
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. Carbodiimide - Wikipedia [en.wikipedia.org]
- 3. ias.ac.in [ias.ac.in]
- 4. bachem.com [bachem.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 7. peptide.com [peptide.com]
- 8. Effect of copper(II) chloride on suppression of racemization in peptide synthesis by the carbodiimide method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Racemization-free and efficient peptide synthesis by the carbodiimide method using 1-hydroxybenzotriazole and copper(II) chloride simultaneously as additives - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Minimizing racemization during 2-amino-N-tert-butylpropanamide hydrochloride synthesis
A Guide to Minimizing Racemization for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center dedicated to the stereochemically controlled synthesis of 2-amino-N-tert-butylpropanamide hydrochloride. This molecule is a crucial building block in various pharmaceutical agents, and maintaining its enantiomeric purity is paramount for ensuring the final product's efficacy and safety. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the challenges of minimizing racemization during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue in the synthesis of this compound?
A1: Racemization is the conversion of a chirally pure substance into a mixture of equal parts of both enantiomers (in this case, the L- and D-forms of the amino acid derivative).[1][2][3] This loss of stereochemical integrity is a major concern because different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.[4] For a pharmaceutical intermediate, ensuring high enantiomeric purity is a critical quality attribute.
Q2: What is the primary chemical mechanism responsible for racemization during the amide coupling step?
A2: The most common pathway for racemization during the coupling of an N-protected alanine with tert-butylamine is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[2][3][5] The proton on the chiral alpha-carbon of this intermediate is acidic. In the presence of a base, this proton can be removed, leading to a planar, achiral enolate intermediate. Subsequent reaction with the amine can occur from either face of this planar structure, resulting in a mixture of both L and D products.[2][5][6] A less common mechanism is the direct abstraction of the alpha-proton from the activated amino acid by a base.[2][6][7]
Q3: How does the choice of N-protecting group on the alanine starting material affect racemization?
A3: The choice of the N-protecting group is crucial. Urethane-based protecting groups like tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) are highly effective at suppressing racemization.[6] This is because the oxygen atom of the urethane carbonyl is less nucleophilic than the carbonyl oxygen of an acyl group, which significantly slows down the rate of oxazolone formation.[1] Acyl protecting groups, on the other hand, increase the susceptibility to racemization.[8]
Q4: Can racemization occur during the final deprotection and hydrochloride salt formation step?
A4: While the amide coupling step is the most critical for controlling stereochemistry, racemization is less likely but still possible during deprotection if harsh conditions are used. For a Boc-protected intermediate, deprotection is typically achieved under acidic conditions (e.g., with HCl in an organic solvent). These conditions are generally not conducive to racemization of the final amide product. However, it is essential to use well-established protocols to ensure the stereochemical integrity is maintained throughout the entire synthetic sequence.
Troubleshooting Guide: Common Issues and Solutions
| Observed Problem | Potential Cause | Recommended Solution |
| High levels of the undesired D-enantiomer detected by chiral HPLC. | Inappropriate Coupling Reagent: Carbodiimides like DCC or EDC used without an additive are known to cause significant racemization.[2][9] | Action: Switch to a uronium/aminium-based coupling reagent such as HATU, HBTU, or COMU.[6][9] These reagents are generally more efficient and lead to lower levels of racemization. Alternatively, if using a carbodiimide, always include an additive like HOBt or HOAt to suppress oxazolone formation.[8][9][10] |
| Incorrect Base Selection: Strong, sterically unhindered bases like triethylamine (TEA) can readily abstract the acidic α-proton of the oxazolone intermediate, promoting racemization.[8][11] | Action: Use a weaker, more sterically hindered base. N,N-Diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM) are preferred choices as their bulkiness disfavors the abstraction of the α-proton.[6][8] | |
| Elevated Reaction Temperature: Higher temperatures increase the rate of all reactions, including the undesired racemization pathway. | Action: Perform the coupling reaction at a low temperature, typically starting at 0°C and allowing it to slowly warm to room temperature. Careful temperature control is critical. | |
| Prolonged Reaction Time: Allowing the activated amino acid to sit for an extended period before the addition of the amine increases the opportunity for racemization to occur. | Action: Add the tert-butylamine to the reaction mixture as soon as possible after the activation of the N-Boc-L-alanine. Pre-activation should be kept to a minimum. | |
| Poor yield of the desired amide product. | Inefficient Coupling: The chosen coupling reagent may not be sufficiently reactive for the specific substrates. | Action: Consider using a more powerful coupling reagent like HATU. Ensure all reagents are anhydrous, as water can hydrolyze the activated intermediate. |
| Aggregation: In some cases, peptide aggregation can slow down the reaction. | Action: While less common for such a small molecule, changing the solvent to a more polar one like NMP or adding DMSO can help disrupt aggregation.[10] | |
| Difficulty in purifying the final product. | Presence of Diastereomers: Significant racemization leads to the formation of a diastereomeric product that can be difficult to separate from the desired product by standard chromatography. | Action: The primary focus should be on preventing racemization in the first place. If significant racemization has already occurred, preparative chiral HPLC may be necessary for separation. |
Experimental Workflows and Protocols
Workflow for Minimizing Racemization
The following diagram illustrates the key decision points and workflow for the synthesis of this compound with minimal racemization.
Caption: Key workflow for minimizing racemization.
Mechanism of Racemization via Oxazolone Formation
Caption: Oxazolone mechanism of racemization.
Recommended Protocol for Low-Racemization Synthesis
This protocol is designed to produce (S)-2-amino-N-tert-butylpropanamide hydrochloride with high enantiomeric purity.
Materials:
-
N-Boc-L-alanine
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
tert-Butylamine
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
4M HCl in Dioxane
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-L-alanine (1.0 eq) in anhydrous DCM or DMF.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Activation: Add HATU (1.05 eq) and DIPEA (2.5 eq) to the solution. Stir for 5-10 minutes. Note: Minimize this pre-activation time to reduce the risk of racemization.
-
Amine Addition: Add tert-butylamine (1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains at 0°C.
-
Reaction: Allow the reaction to stir at 0°C for 30 minutes, then let it warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-Boc-(S)-2-amino-N-tert-butylpropanamide.
-
Deprotection and Salt Formation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., ethyl acetate or methanol). Add an excess of 4M HCl in dioxane (e.g., 2-3 eq) and stir at room temperature for 1-2 hours.
-
Isolation: The hydrochloride salt will often precipitate. If not, the solvent can be removed under reduced pressure. The resulting solid can be triturated with diethyl ether to induce precipitation and remove impurities.
-
Purification: The final product can be purified by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether).
Protocol for Chiral HPLC Analysis
To confirm the enantiomeric purity of the final product, a robust chiral HPLC method is essential.[4][12]
Recommended Starting Conditions:
-
Chiral Column: A polysaccharide-based chiral stationary phase, such as Chiralpak® IA or a similar amylose tris(3,5-dimethylphenylcarbamate) column, is a good starting point.[4]
-
Mobile Phase: A mixture of n-Hexane and an alcohol modifier like 2-Propanol (IPA) or Ethanol. A typical starting ratio would be 90:10 (Hexane:IPA).
-
Additive: For a basic compound like this, adding a small amount of an amine modifier such as Diethylamine (DEA) (e.g., 0.1%) to the mobile phase can improve peak shape and resolution.[4]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.[4][12]
Optimization Strategy: If baseline separation is not achieved, systematically vary the mobile phase composition (e.g., increase the percentage of the alcohol modifier) and the additive concentration.[4]
References
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research. [Link]
-
Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel. Journal of Chromatographic Science. [Link]
-
Coupling Reagents. Aapptec. [Link]
-
Ynamide Coupling Reagents: Origin and Advances. PMC - PubMed Central - NIH. [Link]
-
Racemization Assays. Science of Synthesis. [Link]
-
Total Synthesis of “Aliskiren”: The First Renin Inhibitor in Clinical Practice for Hypertension. ResearchGate. [Link]
-
A Total Synthesis of Aliskiren. ResearchGate. [Link]
- Synthesis of aliskiren.
-
Lecture 16 Protecting groups and racemization of Amino Acids. YouTube. [Link]
-
Reverse Phase Chiral HPLC Method for Enentiomeric Excess Determination of 2 Aminobutanmide. ResearchGate. [Link]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. bachem.com [bachem.com]
- 7. Ynamide Coupling Reagents: Origin and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. m.youtube.com [m.youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Crystallization of 2-amino-N-tert-butylpropanamide Hydrochloride
An authoritative guide to navigating the complexities of crystallizing 2-amino-N-tert-butylpropanamide hydrochloride, designed for chemical researchers and drug development professionals. This technical support center provides in-depth troubleshooting, FAQs, and validated protocols to ensure the successful purification of your target compound.
As a polar, organic salt, this compound presents unique crystallization challenges. Its amine hydrochloride group makes it highly soluble in polar solvents, while the tert-butyl group adds lipophilic character.[1] Achieving a pure, crystalline solid requires careful control over solvent systems, temperature gradients, and nucleation. This guide provides solutions to common issues encountered during its purification.
Troubleshooting Guide
This section addresses the most common problems encountered during the crystallization of this compound in a direct question-and-answer format.
Question 1: I've followed the procedure, but no crystals are forming. The solution remains clear even after cooling. What's wrong?
Answer: This is a classic case of failure to achieve nucleation, which can stem from several factors. Nucleation is the initial step where dissolved molecules arrange into a stable crystalline seed.[2][3]
-
Causality & Solution:
-
Excess Solvent: The most common reason for crystallization failure is using too much solvent.[4][5] Your solution is likely undersaturated. To fix this, gently heat the solution to evaporate a portion of the solvent. Once you observe a slight cloudiness or the formation of solid on a cooled glass rod dipped into the solution, allow it to cool again.
-
Lack of Nucleation Sites: Spontaneous crystallization requires a high energy barrier. You can induce nucleation heterogeneously:
-
Scratching: Gently scratch the inside surface of the flask with a glass rod just below the solvent line. The microscopic glass fragments provide a surface for crystals to form.[4][5]
-
Seeding: If you have a pure crystal from a previous batch, add a tiny speck to the solution. This "seed crystal" acts as a template for further crystal growth.[5][6]
-
-
Inappropriate Cooling Rate: While slow cooling is generally preferred, sometimes a greater thermodynamic shock is needed. Try cooling the solution in an ice-water bath after it has reached room temperature.
-
Question 2: Instead of crystals, a thick, sticky oil has separated from the solution. How do I fix this "oiling out"?
Answer: "Oiling out" occurs when the solute separates from the solution at a temperature above its melting point or when its concentration is too high for the solvent conditions, leading to a liquid-liquid phase separation instead of a solid-liquid separation.[5]
-
Causality & Solution:
-
High Solute Concentration/Rapid Cooling: The solution is likely too supersaturated, or it was cooled too quickly. Re-heat the mixture until the oil fully redissolves. Add a small amount (5-10% of the total volume) of additional hot solvent to slightly reduce the saturation.[5] Allow the solution to cool much more slowly. Insulating the flask (e.g., by placing it in a warm water bath that cools to room temperature or wrapping it in glass wool) can promote the formation of crystals instead of oil.[6][7]
-
Presence of Impurities: Impurities can depress the melting point of the mixture, making it more prone to oiling out.[8] If slow cooling and dilution fail, it may be necessary to remove the solvent and re-purify the crude material by another method, such as column chromatography, before attempting recrystallization again.
-
Solvent Choice: The polarity of the solvent may be too high. For amine hydrochlorides, a common strategy is to use a solvent in which the compound is soluble when hot (like ethanol or isopropanol) and an "anti-solvent" in which it is insoluble (like diethyl ether or hexanes) to induce crystallization.
-
Question 3: My yield is extremely low. Where did my compound go?
Answer: A low yield suggests that a significant portion of your compound remained dissolved in the mother liquor after filtration.[4]
-
Causality & Solution:
-
Excessive Solvent: As in Question 1, using too much solvent is a primary cause. Even at low temperatures, your compound has some solubility, and this loss is magnified in a large solvent volume.[9] You can try to recover more material by concentrating the mother liquor (the leftover solution after filtration) and cooling it again to obtain a second crop of crystals.
-
Premature Crystallization: If crystals formed while the solution was still hot (e.g., during a hot filtration step to remove impurities), you lost product before the main cooling stage. Ensure you use a minimal excess of hot solvent to keep everything dissolved during transfers.
-
Washing with Warm or Excessive Solvent: When washing the collected crystals, always use a minimal amount of ice-cold solvent. Using warm solvent or too much washing solvent will redissolve a portion of your purified product.[10]
-
Question 4: The final crystals are colored, even though the starting material was only slightly off-white. What happened?
Answer: This indicates the presence of colored impurities that were co-dissolved and may have become concentrated or trapped within the crystal lattice during crystallization.
-
Causality & Solution:
-
Concentration of Impurities: The impurities were present in the crude material and became more visible upon crystallization.
-
Degradation: Some amine compounds can be sensitive to prolonged heat or light, potentially forming colored degradation products.[11]
-
Solution: Before cooling, you can add a very small amount of activated charcoal to the hot solution and boil for a few minutes. The charcoal will adsorb the colored impurities. You must then perform a hot filtration through a fluted filter paper or a Celite® pad to remove the charcoal before allowing the clear filtrate to cool and crystallize.[12] Be aware that charcoal can also adsorb some of your desired product, potentially reducing the yield.
-
Frequently Asked Questions (FAQs)
Q: What is the ideal solvent system for crystallizing this compound?
A: The ideal solvent is one in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures.[9] As an amine salt, this compound is polar. Therefore, polar solvents like ethanol, methanol, or isopropanol are good candidates. Often, a binary solvent system is most effective. A common and recommended approach is to dissolve the compound in a minimal amount of a hot polar solvent (e.g., ethanol) and then slowly add a less polar "anti-solvent" (e.g., diethyl ether or ethyl acetate) until the solution becomes turbid, then re-heat to clarify and cool slowly.[12][13]
Q: How does pH affect the crystallization process?
A: pH is critical for an amine hydrochloride. The compound is a salt formed from a basic amine and a strong acid (HCl). If the pH of the solution becomes too high (basic), the hydrochloride salt will be deprotonated to its free base form. The free base has significantly different solubility properties—it is less polar and less water-soluble but more soluble in nonpolar organic solvents.[1] An unintended shift in pH can prevent crystallization or cause the free base to oil out. Ensure your solvents are neutral and avoid any basic contaminants.
Q: I've heard about polymorphism. Is this a concern for my compound?
A: Yes, polymorphism—the ability of a compound to exist in multiple different crystal structures—is a significant consideration in pharmaceutical development.[2][14] Different polymorphs can have different physical properties, including solubility, stability, and melting point.[14] The conditions of crystallization, such as the solvent used, cooling rate, and temperature, can influence which polymorph is formed.[15] For research purposes, achieving a consistent crystalline form is key to reproducible results. If you observe different crystal habits (e.g., needles one day, plates the next) under seemingly identical conditions, you may be dealing with polymorphism.
Data Presentation: Solvent Selection Guide
The following table provides a qualitative guide to the solubility of this compound in common laboratory solvents, which is crucial for selecting an appropriate recrystallization system.
| Solvent | Polarity | Expected Solubility (Cold) | Expected Solubility (Hot) | Suitability for Recrystallization |
| Water | High | Very Soluble | Very Soluble | Poor; difficult to achieve supersaturation. |
| Methanol | High | Soluble | Very Soluble | Fair; may require an anti-solvent. |
| Ethanol | High | Sparingly Soluble | Soluble | Good primary solvent. |
| Isopropanol | Medium | Sparingly Soluble | Soluble | Good primary solvent. |
| Acetone | Medium | Slightly Soluble | Sparingly Soluble | Possible, but may be less effective. |
| Ethyl Acetate | Low | Insoluble | Slightly Soluble | Good as an anti-solvent. |
| Diethyl Ether | Low | Insoluble | Insoluble | Good as an anti-solvent. |
| Hexanes | Non-polar | Insoluble | Insoluble | Good for final crystal washing, poor solvent. |
Experimental Protocols & Visualizations
Protocol: Recrystallization using Ethanol/Diethyl Ether
This protocol provides a reliable method for purifying this compound.
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal volume of hot ethanol, stirring and heating gently, until the solid just dissolves completely.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a spatula-tip of activated charcoal, and re-heat to a gentle boil for 2-3 minutes.
-
Hot Filtration (if charcoal was used): Pre-heat a clean flask and a funnel with fluted filter paper. Filter the hot solution quickly to remove the charcoal. Rinse the original flask and filter paper with a tiny amount of hot ethanol to recover all the product.
-
Crystallization: Allow the clear solution to cool slowly to room temperature, undisturbed. Once at room temperature, you can place the flask in an ice bath for 20-30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a very small amount of ice-cold diethyl ether to remove any remaining soluble impurities.
-
Drying: Leave the crystals under vacuum on the filter for several minutes. Transfer the crystals to a watch glass and dry them completely in a vacuum oven.
Diagram: General Recrystallization Workflow
Caption: Decision tree for troubleshooting common crystallization problems.
References
- Benchchem. (n.d.). Technical Guide: Physicochemical Properties of 2-Amino-N-butylpropanamide Hydrochloride.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- ThoughtCo. (2025). Troubleshooting Problems in Crystal Growing.
- Sathee Jee. (n.d.). Chemistry Crystallization.
- Zhanghua. (2025). Troubleshooting Common Issues with Crystallizer Equipment.
- National Institutes of Health (NIH). (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide.
- Unknown Source. (n.d.). Factors Affecting Crystallization.
- Wikipedia. (n.d.). Crystallization.
- H.E.L Group. (n.d.). Key Considerations for Crystallization Studies.
- University of York. (n.d.). Problems with Recrystallisations.
- Unknown Source. (n.d.). Guide for crystallization.
- Syrris. (n.d.). Pharmaceutical Crystallization in drug development.
- Benchchem. (n.d.). Technical Support Center: Purification of 2-Amino-N-butylpropanamide Hydrochloride.
- Zhanghua. (2024). Common Issues Faced in Crystallization and How to Solve Them.
- Unknown Source. (n.d.). Physical Stability Of Pharmaceutical Salts And Cocrystals In Drug Product Environment.
- Unknown Source. (n.d.). Recrystallization1.
- ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
- Unknown Source. (n.d.). Recrystallization-1.pdf.
- Benchchem. (n.d.). Application Notes and Experimental Protocols for 2-Amino-N-butylpropanamide Hydrochloride.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Crystallization - Wikipedia [en.wikipedia.org]
- 3. filter-dryer.com [filter-dryer.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. unifr.ch [unifr.ch]
- 7. crystallisation.pbworks.com [crystallisation.pbworks.com]
- 8. Troubleshooting Common Issues with Crystallizer Equipment | Zhanghua [filter-dryer.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. syrris.com [syrris.com]
- 15. SATHEE: Chemistry Crystallization [satheejee.iitk.ac.in]
Technical Support Center: Optimization of Coupling Reactions for 2-Amino-N-tert-butylpropanamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the coupling reaction involving 2-amino-N-tert-butylpropanamide hydrochloride. The question-and-answer format is designed to provide quick and actionable solutions.
Q1: My coupling reaction is showing low to no yield. What are the primary factors I should investigate?
A1: Low yields in amide coupling reactions, especially with a sterically hindered amine like 2-amino-N-tert-butylpropanamide, can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Inadequate Carboxylic Acid Activation: The first critical step is the activation of your carboxylic acid partner. If the activating agent is inefficient or has degraded, the reaction will not proceed.
-
Recommendation: Switch to a more potent coupling reagent. For sterically hindered amino acids, uronium/aminium or phosphonium salt-based reagents like HATU, HBTU, or PyBOP are generally more effective than carbodiimides like DCC or EDC alone.[1][2][3] HATU, in particular, is often cited as superior for challenging couplings due to the formation of a highly reactive OAt-active ester and a neighboring group effect that facilitates the reaction.[4][5][6]
-
-
Steric Hindrance: The tert-butyl group on the amide nitrogen of your starting material presents significant steric bulk. This can physically impede the approach of the activated carboxylic acid.
-
Recommendation: Increase the reaction time and/or temperature. While room temperature is a common starting point, gently heating the reaction (e.g., to 40-50 °C) can provide the necessary energy to overcome the activation barrier. Also, consider using a "double coupling" approach where a second charge of the activated acid and coupling reagent is added after a few hours.[1]
-
-
Suboptimal Solvent Choice: The solvent plays a crucial role in solvating the reactants and intermediates. Poor solvation can lead to aggregation and reduced reaction rates.[7][8]
-
Recommendation: Ensure your solvent is polar, aprotic, and of high purity. N,N-Dimethylformamide (DMF) and N-methylpyrrolidone (NMP) are standard choices for peptide coupling due to their excellent solvating properties.[7][8] Avoid solvents like dichloromethane (DCM) or tetrahydrofuran (THF) as the primary solvent for difficult couplings, as they may not sufficiently solvate the growing peptide chain.[8][9]
-
-
Incorrect Stoichiometry or Base: The stoichiometry of your reagents and the choice and amount of base are critical.
-
Recommendation: Use a slight excess (1.1-1.2 equivalents) of the carboxylic acid and coupling reagent. A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, is essential to neutralize the hydrochloride salt of your amine and to facilitate the reaction without competing as a nucleophile.[10][11] Typically, 2-3 equivalents of base are used.
-
Q2: I'm observing multiple spots on my TLC/LC-MS, indicating side products. What are the likely culprits and how can I minimize them?
A2: The formation of side products is a common issue. Here are the most probable causes and their solutions:
-
Racemization: If your carboxylic acid partner is chiral, racemization (epimerization) at the alpha-carbon can occur during activation. This is a significant concern in peptide synthesis.
-
Recommendation: The use of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can significantly suppress racemization.[12] Modern coupling reagents like HATU and HBTU already incorporate a derivative of these additives in their structure.[4][6] Using a weaker base like 2,4,6-collidine in place of DIPEA can also reduce the rate of racemization.[11]
-
-
Guanidinium Byproduct Formation: With uronium/aminium-type coupling reagents (e.g., HBTU, HATU), a side reaction can occur where the reagent reacts with the amine nucleophile to form an undesired guanidinium species.
-
Recommendation: The order of addition is critical. Always pre-activate the carboxylic acid with the coupling reagent for a few minutes before adding the amine (2-amino-N-tert-butylpropanamide). This ensures the coupling reagent is consumed in forming the active ester before it has a chance to react with your amine.
-
-
Diketopiperazine Formation: If you are coupling a dipeptide, intramolecular cyclization to form a diketopiperazine can be a competing reaction, leading to chain termination.
-
Recommendation: This is more prevalent in solid-phase synthesis. If working in solution, keeping the concentration of reactants reasonably high can favor the intermolecular coupling over the intramolecular cyclization.
-
Q3: How can I effectively monitor the progress of my coupling reaction?
A3: Real-time monitoring is crucial for optimizing reaction conditions and knowing when the reaction is complete.
-
Thin-Layer Chromatography (TLC): This is a quick and easy method. Spot the reaction mixture alongside your starting materials. The disappearance of the limiting reagent (usually the amine) and the appearance of a new, typically less polar, product spot indicates the reaction is progressing.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. It allows you to monitor the disappearance of starting material peaks and the appearance of the product peak, confirming the mass of the desired compound. It can also help identify any major side products being formed.[10]
-
Qualitative Colorimetric Tests (for Solid-Phase Synthesis): If this coupling is part of a solid-phase peptide synthesis (SPPS), tests like the Kaiser test (for primary amines) or the Chloranil test can be used to check for the presence of unreacted free amine on the resin.[13] A negative test indicates a complete coupling.
Section 2: Frequently Asked Questions (FAQs)
What is the best coupling reagent for this reaction?
For coupling to a sterically hindered amine like 2-amino-N-tert-butylpropanamide, a third-generation uronium salt like HATU is highly recommended.[4][6] It is known for its high coupling efficiency, rapid reaction rates, and ability to minimize racemization, especially in challenging cases.[4][5][6] Other strong contenders include HCTU and phosphonium salts like PyBOP and PyAOP .[1][2][3]
Why is a base like DIPEA necessary?
There are two primary reasons:
-
Neutralization: Your starting material is a hydrochloride salt. The base is required to deprotonate the ammonium salt to generate the free, nucleophilic amine.[14]
-
Facilitating Activation: The coupling reaction mechanism requires a basic environment for the initial deprotonation of the carboxylic acid, which then attacks the coupling reagent.[15]
Can I use a carbodiimide like EDC with an additive like HOBt?
Yes, this is a classic and more economical combination. The reaction of the carboxylic acid with EDC forms a reactive O-acylisourea intermediate. HOBt acts as a trapping agent, converting this intermediate into an HOBt-ester, which is less prone to racemization and more reactive towards the amine.[16][17] However, for a sterically demanding coupling, this combination might be slower and less efficient than using a pre-formed uronium/phosphonium salt like HATU.[18][19]
What is the optimal temperature and reaction time?
Start at room temperature (20-25 °C) and monitor the reaction. For this sterically hindered coupling, a reaction time of 2-4 hours is a reasonable starting point, but it may require longer (up to 24 hours).[10] If the reaction is sluggish, you can increase the temperature to 40-50 °C. Be cautious with excessive heat as it can promote side reactions.
How do I work up the reaction once it's complete?
A typical aqueous workup is employed.
-
Dilute the reaction mixture (often in DMF) with an organic solvent that is immiscible with water, such as ethyl acetate.
-
Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid or 1M HCl) to remove excess base, then with a weak base (e.g., saturated sodium bicarbonate solution) to remove unreacted carboxylic acid and HOBt/HOAt, and finally with brine to remove residual water.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product. The product can then be purified by column chromatography or recrystallization.
Section 3: Data and Protocols
Comparison of Common Coupling Reagents
| Coupling Reagent | Class | Typical Additive | Relative Reactivity (Hindered Systems) | Key Advantages | Potential Issues |
| HATU | Uronium Salt | None (contains HOAt) | Very High | Fast, low racemization, highly effective for hindered couplings.[4][6] | Higher cost, potential for guanidinium side product. |
| HBTU/TBTU | Uronium Salt | None (contains HOBt) | High | Good reactivity, widely used, water-soluble byproducts.[11] | Less effective than HATU for very hindered systems. |
| PyBOP | Phosphonium Salt | None (contains HOBt) | High | High chemoselectivity, non-carcinogenic byproducts.[2] | Solutions in DMF have moderate stability.[3] |
| EDC | Carbodiimide | HOBt or OxymaPure | Moderate to High | Economical, water-soluble urea byproduct for easy removal.[17] | Higher risk of racemization without additives, slower for hindered couplings.[18] |
| T3P® | Phosphonic Anhydride | None | High | Byproducts are water-soluble, minimal epimerization.[1] | Requires a base for the reaction to proceed.[20] |
General Experimental Protocol: HATU-Mediated Coupling
This protocol provides a starting point for the coupling of a generic carboxylic acid with this compound.
Materials:
-
Carboxylic Acid (1.0 eq)
-
This compound (1.05 eq)
-
HATU (1.1 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF.
-
Add HATU (1.1 eq) to the solution.
-
Add DIPEA (1.0 eq) and stir the mixture at room temperature for 5-10 minutes. This is the "pre-activation" step.
-
In a separate flask, dissolve this compound (1.05 eq) in anhydrous DMF. Add DIPEA (2.0 eq) to this solution to neutralize the salt and stir for 5 minutes.
-
Add the amine solution from step 4 to the activated carboxylic acid solution from step 3.
-
Stir the reaction at room temperature and monitor its progress using TLC or LC-MS every 1-2 hours.
-
Once the reaction is complete (typically 2-6 hours), proceed with an aqueous workup as described in the FAQ section.
Visualizing the Reaction and Troubleshooting
Amide Coupling Mechanism via HATU
Caption: A logical workflow for troubleshooting low-yield coupling reactions.
References
-
Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec. [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]
-
Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. PubMed. [Link]
-
Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis. ChemRxiv. [Link]
-
HATU. Wikipedia. [Link]
-
Amine to Amide Mechanism - HATU. Common Organic Chemistry. [Link]
-
Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]
-
Amide Synthesis. Fisher Scientific. [Link]
-
Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. ResearchGate. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. [Link]
-
Real-Time Monitoring of Solid-Phase Peptide Synthesis Using a Variable Bed Flow Reactor. ResearchGate. [Link]
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. [Link]
-
Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. ACS Publications. [Link]
-
Solvents for Solid Phase Peptide Synthesis. CSBio. [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]
-
Chemistry of Amides. LibreTexts. [Link]
-
Amine to Amide (EDC + HOBt). Common Organic Chemistry. [Link]
-
Amine to Amide Mechanism - T3P. Common Organic Chemistry. [Link]
-
Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. Luxembourg Bio Technologies. [Link]
-
Reactive deep eutectic solvents for EDC-mediated amide synthesis. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides. Indian Academy of Sciences. [Link]
-
Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]
-
Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. RSC Publishing. [Link]
-
Greening the synthesis of peptide therapeutics: an industrial perspective. RSC Publishing. [Link]
-
Low yield in peptide coupling reaction using N-hydroxysuccinimide ester. Reddit. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
What do you do when your peptide synthesis fails?. Biotage. [Link]
-
Peptide Purity & Yield Optimizing in SPPS. Gyros Protein Technologies. [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Amides Preparation and Reactions Summary. Chemistry Steps. [Link]
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- 3. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 4. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 5. HATU - Wikipedia [en.wikipedia.org]
- 6. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
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- 8. peptide.com [peptide.com]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. bachem.com [bachem.com]
- 12. peptide.com [peptide.com]
- 13. peptide.com [peptide.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 16. luxembourg-bio.com [luxembourg-bio.com]
- 17. Reactive deep eutectic solvents for EDC-mediated amide synthesis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01673K [pubs.rsc.org]
- 18. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 20. Amine to Amide Mechanism - T3P [commonorganicchemistry.com]
Technical Support Center: Purification of Crude 2-amino-N-tert-butylpropanamide Hydrochloride
Welcome to the technical support center for the purification of 2-amino-N-tert-butylpropanamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining this key chemical intermediate in high purity. The following sections provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols grounded in established chemical principles.
I. Understanding the Impurity Profile
Effective purification begins with a comprehensive understanding of the potential impurities in your crude material. The synthetic route to this compound, typically involving the coupling of a protected alanine derivative with tert-butylamine followed by deprotection, can introduce several classes of impurities.
Common Impurities May Include:
-
Unreacted Starting Materials: Boc-L-alanine and tert-butylamine.
-
Coupling Reagent Byproducts: For example, if HATU is used, tetramethylurea is a common polar byproduct that can be challenging to remove[1]. If a carbodiimide like DCC is used, dicyclohexylurea may precipitate but can sometimes remain in the crude product[1].
-
Side-Reaction Products: Racemization of the chiral center can occur, leading to the presence of the corresponding diastereomer if a chiral starting material is used.
-
Residual Solvents: Solvents used in the synthesis and workup, such as DMF, ethyl acetate, or dioxane.
A logical workflow for identifying and mitigating these impurities is crucial for a successful purification strategy.
Caption: Purification workflow for this compound.
II. Troubleshooting and FAQs
This section addresses specific issues you may encounter during the purification process in a question-and-answer format.
Recrystallization
Q1: My crude product oils out during recrystallization instead of forming crystals. What should I do?
A1: Oiling out typically occurs when the solute's solubility in the hot solvent is too high, or the solution is cooled too rapidly. Here are some troubleshooting steps:
-
Reduce the Cooling Rate: Allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath.
-
Use a Different Solvent System: Your current solvent may be too good of a solvent. Try a solvent in which your compound has lower solubility at elevated temperatures. A mixed solvent system, such as ethanol/ether or isopropanol/hexane, can be effective. Dissolve the crude product in a minimal amount of the "good" solvent (e.g., ethanol) and slowly add the "poor" solvent (e.g., ether or hexane) until the solution becomes turbid. Then, gently heat until the solution is clear again and allow it to cool slowly.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed the Solution: If you have a small amount of pure product, add a single crystal to the cooled, supersaturated solution to induce crystallization.
Q2: After recrystallization, my yield is very low. How can I improve it?
A2: Low yield after recrystallization can be due to several factors:
-
Using Too Much Solvent: The most common reason for low yield is using an excessive amount of solvent to dissolve the crude product. Use the minimum amount of hot solvent necessary to fully dissolve the solid.
-
Premature Crystallization: If the product crystallizes during hot filtration to remove insoluble impurities, you will lose a significant amount of material. Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated.
-
Incomplete Crystallization: Ensure the solution is cooled sufficiently to maximize crystal formation. After cooling to room temperature, placing the flask in an ice bath for 30-60 minutes can significantly improve yield.
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve some of your product. Always use a minimal amount of ice-cold recrystallization solvent for washing.
| Solvent System | Suitability for Recrystallization | Comments |
| Isopropanol | Good | A single solvent that often works well for polar hydrochloride salts. |
| Ethanol/Diethyl Ether | Very Good | A common mixed-solvent system. The product is soluble in ethanol and insoluble in ether. |
| Methanol/Dichloromethane | Fair | Can be effective, but the volatility of dichloromethane can be a challenge. |
| Water | Poor | As a hydrochloride salt, the compound is likely too soluble in water for effective recrystallization. |
Column Chromatography
Q3: My compound is very polar and streaks on the silica gel column. How can I improve the separation?
A3: The polar amine hydrochloride can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to streaking and poor separation. Here are some strategies to mitigate this:
-
Use a Modified Mobile Phase: Add a small amount of a basic modifier to your eluent to compete with your compound for the active sites on the silica gel. Triethylamine (0.1-1%) is commonly used.
-
Consider an Alternative Stationary Phase: Alumina (basic or neutral) can be a better choice for purifying basic compounds than silica gel.
-
Reverse-Phase Chromatography: If your compound and impurities have different hydrophobicities, reverse-phase chromatography on a C18 column may provide better separation.
Purity Analysis (HPLC)
Q4: I am seeing significant peak tailing in the HPLC analysis of my purified product. What is the cause and how can I fix it?
A4: Peak tailing for basic compounds like amines is a common issue in HPLC and is often caused by secondary interactions between the protonated amine and residual acidic silanol groups on the silica-based stationary phase[2][3].
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3 with trifluoroacetic acid or formic acid) will protonate the silanol groups, minimizing ionic interactions with your protonated amine[3].
-
Use a Base-Deactivated Column: Modern HPLC columns are often "end-capped" or "base-deactivated" to minimize the number of free silanol groups. Using such a column can significantly improve peak shape for basic analytes.
-
Add a Competing Base: Adding a small amount of a competing base, like triethylamine, to the mobile phase can also help to saturate the active sites on the stationary phase.
Caption: Troubleshooting peak tailing for amine analysis by HPLC.
III. Experimental Protocols
Protocol 1: Purification by Recrystallization from Ethanol/Diethyl Ether
This protocol is a good starting point for purifying gram-scale quantities of the crude product.
Materials:
-
Crude this compound
-
Ethanol (absolute)
-
Diethyl ether (anhydrous)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Place the crude solid in an appropriately sized Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to the flask with stirring until the solid just dissolves.
-
If the solution is colored, allow it to cool slightly, add a small amount of activated charcoal, and then reheat to boiling for a few minutes. Perform a hot gravity filtration to remove the charcoal.
-
Allow the clear solution to cool slowly to room temperature.
-
Once the solution has reached room temperature, slowly add diethyl ether with swirling until the solution becomes persistently cloudy.
-
Gently warm the flask until the solution becomes clear again.
-
Allow the flask to cool slowly to room temperature, during which crystals should form.
-
Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize precipitation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold diethyl ether.
-
Dry the crystals under vacuum to a constant weight.
Protocol 2: Achiral Purity Analysis by HPLC
This protocol provides a general method for assessing the purity of your material and quantifying process-related impurities. Method optimization may be required.
Instrumentation and Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Sample Preparation: Dissolve an accurately weighed sample of your purified product in the mobile phase (e.g., 10% acetonitrile in water) to a final concentration of approximately 1 mg/mL.
Protocol 3: Chiral Purity Analysis by HPLC
This protocol is designed to separate the enantiomers of this compound.
Instrumentation and Conditions:
| Parameter | Value |
| Column | Chiralpak AD-H, 4.6 x 250 mm, 5 µm (or similar amylose-based CSP) |
| Mobile Phase | Hexane:Isopropanol (90:10, v/v) with 0.1% Diethylamine |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Sample Preparation: Dissolve an accurately weighed sample in the mobile phase to a final concentration of approximately 1 mg/mL.
IV. References
-
Axion Labs. (n.d.). HPLC Peak Tailing. Retrieved from [Link]
-
BenchChem. (2025). Technical Support Center: Overcoming Peak Tailing in HPLC Analysis of Aliphatic Amines.
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
BenchChem. (2025). Technical Support Center: Purification of 2-Amino-N-butylpropanamide Hydrochloride.
-
BenchChem. (2025). Technical Support Center: HATU Coupling Reactions.
Sources
Technical Support Center: Scaling Up 2-Amino-N-tert-butylpropanamide Hydrochloride Production
Welcome to the technical support center for the synthesis and scale-up of 2-amino-N-tert-butylpropanamide hydrochloride. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from the bench to larger-scale production. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles and field-tested insights to help you navigate the common challenges encountered during this critical phase of drug development. We will explore the causality behind experimental choices to ensure your process is robust, reproducible, and scalable.
Overview of the Synthetic Pathway
The most common and reliable route to this compound involves a two-step process starting from a protected amino acid, typically Boc-L-alanine. This pathway is favored for its high fidelity and the crystalline nature of the final product.
The general workflow is as follows:
-
Amide Coupling: Boc-L-alanine is coupled with tert-butylamine using a suitable coupling agent to form the N-Boc protected intermediate.
-
Deprotection & Salt Formation: The tert-butyloxycarbonyl (Boc) protecting group is removed under acidic conditions, and the hydrochloride salt is concurrently formed and isolated.
Caption: General synthetic workflow for 2-amino-N-tert-butylpropanamide HCl.
Troubleshooting Guide: Stage by Stage
Scaling up a chemical synthesis is rarely a linear process. Issues that are manageable at the gram scale can become significant obstacles at the kilogram scale.[1] This section addresses specific problems you may encounter at each critical stage of the production.
2.1. Stage 1: Amide Coupling Reaction
The formation of the amide bond between a carboxylic acid and an amine is the cornerstone of this synthesis. However, the steric bulk of the tert-butyl group on the amine nucleophile presents a significant challenge.[2][3]
Problem: Low or Stagnant Reaction Yield
You observe that after several hours, your reaction has stalled, with significant amounts of unreacted Boc-L-alanine remaining.
-
Causality (Expertise & Experience): The tert-butyl group provides substantial steric hindrance around the nitrogen atom, making it a poor nucleophile. Standard coupling reagents like DCC (N,N'-Dicyclohexylcarbodiimide) may be too slow or inefficient to activate the carboxylic acid sufficiently to overcome this hurdle. The reaction kinetics are simply not favorable.
-
Troubleshooting Protocol & Solutions:
-
Re-evaluate Your Coupling Reagent: For sterically hindered amines, more potent activating agents are required. Uronium/aminium-based reagents are the industry standard for such challenging couplings.[4]
-
Recommendation: Switch to HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). These reagents rapidly form a highly activated acyl-transfer agent that reacts efficiently even with poor nucleophiles like tert-butylamine.[5][6]
-
-
Optimize Stoichiometry: Ensure the amine is not the limiting reagent. A slight excess of tert-butylamine (1.1-1.2 equivalents) can help drive the reaction to completion.
-
Base Selection: The choice of base is critical. A non-nucleophilic, sterically hindered base is required to deprotonate the carboxylic acid and the amine salt without competing in the reaction.
-
Recommendation: Use N,N-Diisopropylethylamine (DIPEA). Its bulky isopropyl groups prevent it from acting as a nucleophile. Use 2.5-3.0 equivalents to neutralize the reaction mixture and facilitate the coupling.[5]
-
-
Temperature Control: While most couplings are run at room temperature, gently warming the reaction to 40-50°C can sometimes increase the rate for hindered substrates. However, monitor carefully for potential side reactions or degradation.
-
Caption: Decision tree for troubleshooting low amide coupling yield.
| Coupling Reagent | Activation Mechanism | Suitability for Hindered Amines | Key Consideration |
| DCC | Forms symmetric anhydride | Low | Byproduct (DCU) is insoluble and requires filtration. |
| HBTU | Forms activated O-acylisourea | High | Industry workhorse, very effective. |
| HATU | Forms activated O-acylisourea | Very High | Generally considered superior for difficult couplings; less racemization risk.[4] |
Table 1: Comparison of common coupling reagents for the acylation of tert-butylamine.
2.2. Stage 2: Boc Deprotection and Salt Formation
This step simultaneously removes the protecting group and forms the desired hydrochloride salt. The primary challenge is ensuring complete reaction without causing degradation of the product.
Problem: Incomplete Deprotection or Formation of Side Products
HPLC analysis shows a mixture of starting material and product, or unexpected new peaks.
-
Causality (Expertise & Experience): The Boc group is cleaved under acidic conditions via an E1 elimination mechanism, generating a tert-butyl cation, CO₂, and the free amine.[7] This tert-butyl cation is a reactive electrophile that can alkylate other nucleophiles present in the mixture, including the solvent or the product itself.[][9] Incomplete deprotection is usually due to an insufficient amount of acid or reaction time.
-
Troubleshooting Protocol & Solutions:
-
Choice of Acidic Reagent: The standard reagent is a solution of anhydrous HCl in an organic solvent.
-
Use of Scavengers: To prevent side reactions from the tert-butyl cation, especially if your molecule has sensitive functional groups (like tryptophan or methionine residues in peptide chemistry), a cation scavenger is advisable.
-
Recommendation: While less critical for this simple molecule, adding 5% (v/v) of anisole or thioanisole to the reaction can effectively trap the t-butyl cation and prevent unwanted alkylation.[9]
-
-
Anhydrous Conditions: Water must be rigorously excluded. The presence of water can lead to hydrolysis of the amide bond under the strongly acidic conditions, particularly at elevated temperatures. Ensure all solvents and glassware are dry.
-
Monitoring: Monitor the reaction by TLC or LC-MS until all the Boc-protected starting material is consumed. Reactions are typically complete within 1-2 hours at room temperature.[5]
-
2.3. Stage 3: Crystallization and Polymorphism Control
Isolation of the final product in a pure, crystalline, and physically stable form is paramount for any active pharmaceutical ingredient (API) or intermediate. This is often the most challenging aspect of scale-up.
Problem 1: Product "Oils Out" or Fails to Crystallize
Upon cooling the solution, the product separates as a viscous oil instead of a filterable solid.
-
Causality (Expertise & Experience): This phenomenon, known as "oiling out," occurs when the solute's concentration exceeds its solubility limit before reaching the temperature required for nucleation and crystal growth.[10] It is often caused by using a solvent system in which the product is too soluble, cooling the solution too rapidly, or the presence of impurities that inhibit crystallization.
-
Troubleshooting Protocol & Solutions:
-
Solvent System Optimization: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[10] For hydrochloride salts, polar protic solvents are a good starting point.
-
Recommendation: Experiment with isopropanol (IPA), ethanol, or a mixture like methanol/diethyl ether.[5] Start by dissolving the crude product in a minimal amount of hot solvent. If it's too soluble even when cold, add a less polar "anti-solvent" (like ether or MTBE) dropwise to the hot solution until it just becomes cloudy, then add a drop of the primary solvent to clarify and allow it to cool slowly.
-
-
Control Cooling Rate: Slow, controlled cooling is critical. Rapid cooling (e.g., plunging a hot flask into an ice bath) promotes supersaturation and oiling out. Allow the flask to cool slowly to room temperature, then transfer it to a refrigerator, and finally to a freezer.
-
Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Seeding the solution with a few crystals of pure product is the most reliable method.[10]
-
Problem 2: Polymorphic Inconsistency
You obtain a crystalline solid, but batch-to-batch analysis (e.g., by XRPD, DSC) shows different crystal forms.
-
Causality (Expertise & Experience): Polymorphism is the ability of a compound to exist in two or more crystalline forms that have different arrangements of the molecules in the crystal lattice.[11][12] These different forms can have vastly different physical properties, including solubility, stability, and bioavailability, making control of polymorphism a critical regulatory requirement.[13][14][15] The specific polymorph obtained is highly sensitive to crystallization conditions like solvent, temperature, cooling rate, and agitation.
-
Troubleshooting Protocol & Solutions:
-
Define and Characterize the Target Polymorph: First, you must identify the most thermodynamically stable polymorph, as this is typically the desired form for development. This requires a thorough polymorph screen.
-
Strictly Control Crystallization Conditions: Once the target polymorph and its optimal crystallization conditions are identified, these parameters must be precisely controlled in every batch.
-
Protocol: Develop a strict Standard Operating Procedure (SOP) that defines the solvent system, concentration, dissolution temperature, cooling profile (e.g., cool from 70°C to 20°C over 4 hours), agitation speed, and seeding protocol (amount of seed, temperature at which it's added).
-
-
Utilize Process Analytical Technology (PAT): On a larger scale, in-situ monitoring tools like FBRM (Focused Beam Reflectance Measurement) can track particle size and count in real-time, providing precise control over the crystallization process.
-
| Solvent System | Polarity | Pros | Cons |
| Isopropanol (IPA) | Polar Protic | Good balance of solubility; relatively low toxicity. | May require an anti-solvent for good recovery. |
| Ethanol (EtOH) | Polar Protic | Similar to IPA; widely available. | Often dissolves the salt too well, leading to lower yields. |
| Methanol/Ether | Mixed | Highly tunable; good for inducing precipitation. | Ether is highly flammable and volatile; challenging for scale-up. |
| Acetonitrile | Polar Aprotic | Can provide different crystal packing. | Higher toxicity. |
Table 2: Guide to solvent selection for the recrystallization of amine hydrochloride salts.
Sources
- 1. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Polymorphism and crystallization of active pharmaceutical ingredients (APIs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Polymorphism – All About Drugs [allfordrugs.com]
- 13. curiaglobal.com [curiaglobal.com]
- 14. crimsonpublishers.com [crimsonpublishers.com]
- 15. xtalks.com [xtalks.com]
Resolving peak tailing in HPLC analysis of 2-amino-N-tert-butylpropanamide hydrochloride
Technical Support Center: Resolving Peak Tailing in HPLC
Analysis of 2-amino-N-tert-butylpropanamide hydrochloride
Welcome to the technical support guide for troubleshooting HPLC analyses. This document provides in-depth guidance for researchers, scientists, and drug development professionals encountering peak tailing issues with basic compounds, specifically focusing on this compound. As Senior Application Scientists, we aim to provide not just solutions, but a foundational understanding of the chromatographic principles at play.
Frequently Asked Questions (FAQs)
Q1: I'm seeing significant peak tailing with this compound on my C18 column. What is the most likely cause?
A1: The primary cause of peak tailing for basic compounds like this compound is a secondary retention mechanism involving ionized residual silanol groups on the silica surface of your stationary phase.[1][2][3] Your analyte has a primary amine group, which is basic and becomes protonated (positively charged) in typical reversed-phase mobile phases.[4] Meanwhile, the silica backbone of the column packing has silanol groups (Si-OH). At a mobile phase pH above approximately 3.5-4, these silanol groups begin to deprotonate, acquiring a negative charge (Si-O⁻).[5]
This creates a strong ionic attraction between your positively charged analyte and the negatively charged sites on the stationary phase.[4][6] This interaction is stronger than the intended hydrophobic (reversed-phase) retention mechanism. Molecules that undergo this secondary ionic interaction are retained longer than those that do not, resulting in a delayed elution and a characteristic "tail" on the peak.[3][6]
Caption: Mechanism of peak tailing for basic analytes.
Q2: What is the first and most critical adjustment I should make to my mobile phase to improve the peak shape?
A2: The most effective initial step is to control the mobile phase pH.[7] Lowering the pH of the aqueous portion of your mobile phase to a value between 2.5 and 3.0 is the standard and most recommended starting point.[8][9][10]
The Causality: Operating at a low pH addresses the root cause of the problem by suppressing the ionization of the residual silanol groups.[8][9][10] By keeping the silanols in their neutral, protonated (Si-OH) form, you eliminate the negative charge responsible for the strong secondary ionic interaction with your protonated amine analyte.[2][9] This allows the separation to proceed primarily based on the intended hydrophobic interactions with the C18 phase, leading to a more symmetrical peak.[3]
| Mobile Phase pH | Analyte State (Amine) | Silanol State (Si-OH) | Expected Peak Shape |
| pH 2.5 - 3.0 | Protonated (R-NH₃⁺) | Neutral (Si-OH) | Improved Symmetry |
| pH 4.0 - 7.0 | Protonated (R-NH₃⁺) | Partially to Fully Ionized (Si-O⁻) | Significant Tailing |
| pH > 8.0 (Requires special column) | Neutral (R-NH₂) | Fully Ionized (Si-O⁻) | Improved Symmetry |
Experimental Protocol: Mobile Phase pH Adjustment
-
Buffer Selection: Choose a buffer with a pKa close to the target pH. For a pH of 2.5-3.0, a 10-20 mM phosphate buffer is ideal for UV detection.[8] For LC-MS applications, use a volatile modifier like 0.1% formic acid.[9]
-
Preparation: Prepare the aqueous portion of the mobile phase. Dissolve the buffer salt or add the acid to the HPLC-grade water.
-
pH Measurement: Crucially, measure and adjust the pH of the aqueous component before mixing it with the organic solvent (e.g., acetonitrile or methanol). [7] The pH meter reading is not accurate in the presence of organic solvent.
-
Filtration: Filter the aqueous buffer through a 0.22 µm or 0.45 µm membrane filter to remove particulates.
-
Final Preparation: Mix the filtered aqueous component with the organic solvent at the desired ratio.
-
Equilibration: Equilibrate the column with at least 10-15 column volumes of the new mobile phase before injecting your sample.
Q3: I've lowered the pH to 2.8, and the peak is better but still tailing. What should I try next?
A3: If low pH alone is insufficient, the next step is to introduce a mobile phase additive that acts as a competing base .[8][9] The most common choice for this purpose is triethylamine (TEA).[8][11]
The Causality: A competing base is a small, basic molecule that also carries a positive charge at low pH. TEA will preferentially interact with any remaining active, ionized silanol sites on the stationary phase.[11] By "masking" or "blocking" these sites, TEA prevents your analyte of interest from engaging in secondary ionic interactions, thereby further reducing peak tailing.[8][9][11]
Experimental Protocol: Adding Triethylamine (TEA) to the Mobile Phase
-
Target Concentration: A typical starting concentration for TEA is 0.05% to 0.1% (v/v), which corresponds to roughly 5-10 mM.[8]
-
Preparation:
-
Begin with the pH-adjusted aqueous mobile phase you prepared in the previous step (e.g., water buffered to pH 2.8 with phosphoric acid or formic acid).
-
Using a micropipette, add the calculated volume of TEA to the aqueous phase. For example, to make 1 liter of mobile phase with 0.1% TEA, add 1.0 mL of TEA.
-
Re-adjust pH: After adding the basic TEA, the pH of your mobile phase will increase. You must re-adjust the pH back down to your target (e.g., 2.8) using the same acid (e.g., phosphoric acid). This is a critical step.
-
-
Filtration and Mixing: Filter the final aqueous/TEA/buffer solution and mix with your organic solvent as usual.
-
Equilibration: Thoroughly equilibrate the column with the new TEA-containing mobile phase. This may take longer than a standard mobile phase switch, so allow 20-30 column volumes to ensure the stationary phase is fully saturated with TEA.
Note: While effective, long-term use of TEA can sometimes shorten column lifetime.[8] Modern, high-purity columns often reduce the need for such additives.[1][10]
Q4: Could my HPLC column itself be the problem? When should I consider using a different column?
A4: Absolutely. Column technology plays a pivotal role in analyzing basic compounds. If mobile phase optimization doesn't fully resolve the tailing, your column chemistry is the next logical area to investigate.[1][2]
The Causality: Not all C18 columns are created equal. The issues stem from the purity of the base silica and how effectively the residual silanol groups are deactivated.
-
End-Capping: After the C18 chains are bonded to the silica, many accessible silanol groups remain.[12] End-capping is a process where these residual silanols are chemically reacted with a small silylating agent (like a trimethylsilyl group) to make them inert.[13][14] A column with poor or no end-capping will have many active silanol sites and will produce significant tailing for basic compounds.[12][15] Modern columns often feature double or triple end-capping for maximum inertness.[13][14]
-
Silica Purity (Type A vs. Type B): Older "Type A" silica contains higher levels of trace metal impurities (like iron and aluminum), which increase the acidity of nearby silanol groups, worsening tailing.[1][16] Modern "Type B" silica is high-purity and has significantly fewer and less acidic silanol sites, making it far superior for analyzing basic compounds.[1][10]
-
Specialized Phases: Some columns are specifically designed for polar and basic analytes. Polar-embedded phases , for example, have a polar group (like an amide or carbamate) embedded near the base of the alkyl chain.[17][18] This polar group helps to shield the analyte from silanol interactions and also makes the column compatible with 100% aqueous mobile phases.[18][19][20]
| Column Type | Description | Suitability for Basic Analytes |
| Old / Non-End-Capped C18 (Type A Silica) | High silanol activity, potential metal contamination. | Poor: Will likely require significant mobile phase additives. |
| Modern End-Capped C18 (Type B Silica) | High-purity silica with residual silanols deactivated. | Good: The standard choice and often sufficient to resolve tailing.[4][13] |
| Polar-Embedded Phase (e.g., C18-Amide) | Contains a polar group in the alkyl chain to shield silanols. | Excellent: Specifically designed for polar and basic compounds, offering superior peak shape.[17][21] |
| Hybrid Particle Columns | Silica-organic hybrid particles with reduced silanol activity. | Excellent: Offers a wide usable pH range (often 1-12) and great peak shape for bases.[22] |
If you are using an older column or are unsure of its specifications, switching to a modern, high-purity, end-capped C18 or a polar-embedded column is a highly recommended solution.[4][23]
Systematic Troubleshooting Workflow
When encountering peak tailing for this compound, follow this logical, step-by-step process to diagnose and resolve the issue efficiently.
Caption: A step-by-step guide to diagnosing and resolving peak tailing.
References
-
HPLC Tech Tip: Peak Tailing of Basic Analytes. (n.d.). Phenomenex. Retrieved from [Link]
-
HPLC Peak Tailing. (n.d.). Axion Labs. Retrieved from [Link]
-
What Is Endcapping in HPLC Columns. (2025, October 28). Chrom Tech, Inc. Retrieved from [Link]
-
The role of end-capping in reversed-phase. (n.d.). Phenomenex. Retrieved from [Link]
-
The Theory of HPLC Column Chemistry. (n.d.). Crawford Scientific. Retrieved from [Link]
-
Exploring the Role of pH in HPLC Separation. (n.d.). Moravek. Retrieved from [Link]
-
HPLC Tech Tip: Basic Analytes and High pH. (n.d.). Phenomenex. Retrieved from [Link]
-
Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). YMC. Retrieved from [Link]
-
LABTips: How to Prevent Tailing Peaks in HPLC. (2021, October 15). Labcompare.com. Retrieved from [Link]
-
How to Reduce Peak Tailing in HPLC? (2025, June 9). Phenomenex. Retrieved from [Link]
-
Effect of Triethylamine (TEA) on the Retention in RPLC. (2023, November 27). Pharma Growth Hub. Retrieved from [Link]
-
Back to Basics: The Role of pH in Retention and Selectivity. (n.d.). LCGC International. Retrieved from [Link]
-
Endcapping. (2026, January 16). Grokipedia. Retrieved from [Link]
-
Control pH During Method Development for Better Chromatography. (n.d.). Agilent. Retrieved from [Link]
-
The Role of End-Capping in Reversed-Phase. (2025, October 29). LabRulez LCMS. Retrieved from [Link]
-
Why Do Peaks Tail?. (n.d.). LC Troubleshooting Bible. Retrieved from [Link]
-
Polaris Reversed Phase HPLC Columns. (n.d.). Element Lab Solutions. Retrieved from [Link]
-
Why Is End-Capping Used In Liquid Chromatography?. (2025, February 2). Chemistry For Everyone - YouTube. Retrieved from [Link]
-
Metal Content Affects Silica Particle and Contributes to Peak Shape. (n.d.). Tech Information. Retrieved from [Link]
-
Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Retrieved from [Link]
-
HIGH PERFORMANCE LIQUID CHROMATOGRAPHY (HPLC). (n.d.). Semantic Scholar. Retrieved from [Link]
-
HPLC Columns in Polar, RP HPLC Column. (n.d.). Hawach - Chromatography Columns. Retrieved from [Link]
-
How can I prevent peak tailing in HPLC?. (2013, November 27). ResearchGate. Retrieved from [Link]
-
What Causes Peak Tailing in HPLC?. (2025, October 28). Chrom Tech, Inc. Retrieved from [Link]
-
The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. (2020, June 4). LCGC International. Retrieved from [Link]
-
Embedded Polar Group Columns: Do They Really Provide Increased Retention of Polar Analytes?. (2014, August 26). Waters Corporation. Retrieved from [Link]
-
Choosing the Right UHPLC Column for Highly Polar Basic Compounds. (2022, May 20). Phenomenex. Retrieved from [Link]
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Technical Support Center: Resolution of 2-amino-N-tert-butylpropanamide Hydrochloride Enantiomers
Welcome to the technical support center for the enantiomeric resolution of 2-amino-N-tert-butylpropanamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the separation of these enantiomers. As the therapeutic efficacy and toxicological profiles of chiral drugs can be enantiomer-dependent, achieving high enantiomeric purity is a critical aspect of pharmaceutical development.[1][]
This resource combines foundational principles with field-proven troubleshooting strategies, presented in a direct question-and-answer format to address your specific experimental needs.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Diastereomeric Salt Crystallization
The resolution of racemic amines via diastereomeric salt formation is a classical and powerful technique for large-scale separations.[3] This method involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts.[4][5] These diastereomers possess different physical properties, most importantly solubility, which allows for their separation by fractional crystallization.[5][6]
Q1: I'm not getting any crystals to form after adding the chiral resolving agent. What are the likely causes and solutions?
A1: The inability to form crystals is a common issue that typically points to problems with supersaturation or solvent choice.
-
Causality: Crystal formation requires a supersaturated solution where the concentration of the desired diastereomeric salt exceeds its solubility limit. If the solution is too dilute or the chosen solvent is too effective at solvating the salt, crystallization will not occur. The choice of solvent is critical; it must create a significant solubility difference between the two diastereomeric salts.[7]
-
Troubleshooting Steps:
-
Increase Concentration: Carefully reduce the solvent volume by slow evaporation in a fume hood or under reduced pressure. Avoid rapid concentration, which can lead to oiling out or co-precipitation of both diastereomers.
-
Solvent Screening: The initial solvent may be suboptimal. A systematic screening of solvents with varying polarities is recommended. For amine salts, common choices include alcohols (methanol, ethanol, isopropanol), ketones (acetone), or mixtures with less polar solvents like toluene.[4] The goal is to find a system where one diastereomer is sparingly soluble while the other remains in solution.[7]
-
Induce Crystallization:
-
Seeding: If you have a small amount of the desired pure diastereomeric salt crystal, add it to the supersaturated solution to act as a template for crystal growth.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can provide nucleation sites.
-
-
Lower Temperature: Gradually cool the solution. A slow cooling profile (e.g., moving from room temperature to a 4°C refrigerator, then to a -20°C freezer) is often more effective than rapid cooling.
-
Q2: My crystallized product has low enantiomeric excess (ee). How can I improve the purity?
A2: Low enantiomeric excess after the initial crystallization indicates that the less soluble diastereomer is not precipitating with high selectivity.
-
Causality: This often results from the solubilities of the two diastereomeric salts being too similar in the chosen solvent system.[8] Another cause can be the rate of crystallization; if it's too fast, the more soluble diastereomer can get trapped (occluded) in the crystal lattice of the less soluble one.
-
Troubleshooting Steps:
-
Recrystallization: This is the most straightforward approach. Dissolve the enantioenriched salt in the minimum amount of hot solvent and allow it to cool slowly. Each recrystallization step should progressively improve the diastereomeric and, consequently, the enantiomeric purity.
-
Optimize the Solvent System: Re-evaluate your solvent. You may need a solvent mixture to fine-tune the solubility differential. For instance, adding a less polar "anti-solvent" (in which the salt is less soluble) dropwise to a solution of the diastereomers can selectively precipitate the desired salt.
-
Control the Cooling Rate: A slower cooling rate allows for the system to remain closer to equilibrium, favoring the crystallization of the thermodynamically more stable (less soluble) diastereomer and minimizing the inclusion of the more soluble one.
-
Choice of Resolving Agent: Not all chiral resolving agents are equally effective. If optimization fails, consider screening other commercially available chiral acids, such as different tartaric acid derivatives (e.g., dibenzoyl-L-tartaric acid) or mandelic acid.[4][9]
-
Section 2: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a highly effective analytical and preparative technique for separating enantiomers.[10] It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[1]
Q3: I am seeing no separation (a single peak) or very poor resolution (Rs < 1.0) of the enantiomers on my chiral column.
A3: Lack of separation points to an issue with the fundamental interactions between the analyte and the chiral stationary phase (CSP) under the current mobile phase conditions.
-
Causality: Chiral recognition relies on a precise "three-point interaction" between the enantiomer and the CSP. The mobile phase composition, including the organic modifier and any additives, directly influences these interactions. An inappropriate mobile phase can disrupt or fail to promote the necessary enantioselective interactions.
-
Troubleshooting Steps:
-
Verify Column Choice: Polysaccharide-based CSPs (e.g., amylose or cellulose derivatives like Chiralpak® IA) are excellent starting points for primary amines and amino amides.[11][12] Ensure your chosen column is appropriate for this class of compounds.
-
Optimize Mobile Phase Composition:
-
Adjust Modifier Ratio: In normal-phase mode (e.g., Hexane/2-Propanol), systematically vary the alcohol percentage. Increasing the alcohol content generally reduces retention time but can also decrease selectivity.[11] Start at a low percentage (e.g., 5-10%) and gradually increase it.
-
Change the Alcohol Modifier: The type of alcohol can significantly alter selectivity. Switching from 2-propanol (IPA) to ethanol, or vice-versa, can sometimes dramatically improve resolution.[11]
-
-
Optimize the Additive: For basic compounds like 2-amino-N-tert-butylpropanamide, an acidic or basic additive is crucial for good peak shape and resolution.
-
Basic Additive (for Normal Phase): Add a small amount of an amine, like diethylamine (DEA) or triethylamine (TEA), to the mobile phase (e.g., 0.1%). This suppresses deleterious interactions between the basic analyte and residual acidic silanol groups on the silica support, improving peak symmetry and often enhancing chiral recognition.[11][12] Vary the concentration from 0.05% to 0.2%.[11]
-
-
Lower the Flow Rate: Chiral separations often benefit from lower flow rates (e.g., 0.5 mL/min for a 4.6 mm ID column) as this can increase the efficiency of the interactions with the CSP.[13]
-
Adjust Temperature: Decreasing the column temperature generally enhances the weak intermolecular forces responsible for chiral recognition, which can lead to better resolution.[13] Try reducing the temperature in 5°C increments (e.g., from 25°C to 20°C or 15°C).
-
Q4: My peaks are broad or tailing, even if I have some separation.
A4: Poor peak shape is a common problem when analyzing amines and is often caused by secondary interactions with the stationary phase or issues with the sample solvent.
-
Causality: The primary amine in your compound is basic and can interact strongly with any exposed, acidic silanol groups on the silica backbone of the CSP. This leads to peak tailing. Additionally, if the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion upon injection.
-
Troubleshooting Steps:
-
Use a Basic Additive: As mentioned in A3, this is the most critical step. Ensure an appropriate concentration (e.g., 0.1% DEA or TEA) is present in your normal-phase mobile phase to mask the silanol groups.[11]
-
Match Sample Solvent to Mobile Phase: The ideal practice is to dissolve your sample directly in the mobile phase.[1][11] If the sample is not soluble, use the weakest possible solvent that provides adequate solubility.
-
Check for Column Contamination or Degradation: If the column has been used extensively, it may be contaminated. Follow the manufacturer's instructions for column washing and regeneration. A decline in performance over time may indicate the column is nearing the end of its life.
-
Experimental Protocols & Data
Protocol 1: Diastereomeric Salt Crystallization
This protocol provides a general workflow for the resolution of racemic 2-amino-N-tert-butylpropanamide using L-(+)-tartaric acid as the resolving agent.
-
Salt Formation:
-
Dissolve 1.0 equivalent of racemic 2-amino-N-tert-butylpropanamide free base in a suitable solvent (e.g., methanol or ethanol).
-
In a separate flask, dissolve 0.5 equivalents of L-(+)-tartaric acid in the same solvent. Rationale: Using a sub-stoichiometric amount of the resolving agent can sometimes lead to a higher purity of the initially precipitated salt.
-
Slowly add the tartaric acid solution to the amine solution with stirring.
-
-
Crystallization:
-
Heat the combined solution gently to ensure all solids are dissolved.
-
Allow the solution to cool slowly to room temperature. If no crystals form, proceed with troubleshooting steps (see Q1).
-
Once crystals have formed, cool the mixture further (e.g., in a 4°C refrigerator) for several hours to maximize the yield of the less soluble diastereomeric salt.
-
-
Isolation and Purification:
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
Perform a recrystallization from a minimal amount of hot solvent to improve diastereomeric purity.
-
-
Liberation of the Free Amine:
-
Dissolve the purified diastereomeric salt in water.
-
Add a strong base (e.g., 1M NaOH) to deprotonate the amine, making it insoluble in water.
-
Extract the pure enantiomeric amine into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified enantiomer.
-
-
Purity Analysis:
-
Determine the enantiomeric excess of the final product using the chiral HPLC method outlined below.
-
Protocol 2: Chiral HPLC Method Development
This protocol provides a starting point for separating the enantiomers of this compound.
-
Recommended Equipment and Reagents:
-
HPLC System: Standard system with pump, autosampler, column oven, and UV detector.[11]
-
Chiral Column: Polysaccharide-based CSP, e.g., Chiralpak® IA or equivalent amylose tris(3,5-dimethylphenylcarbamate) column.[11]
-
Solvents: HPLC grade n-Hexane and 2-Propanol (IPA).[11]
-
Additive: Diethylamine (DEA).[11]
-
-
Sample Preparation:
-
Initial Chromatographic Conditions:
-
Mobile Phase: n-Hexane / 2-Propanol / DEA (90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 210 nm[1]
-
Injection Volume: 5-10 µL
-
-
Method Optimization:
-
If separation is not achieved, follow the troubleshooting steps outlined in Q3 and Q4. Systematically adjust the IPA percentage (e.g., 5%, 15%, 20%), change the alcohol to ethanol, and vary the DEA concentration (0.05% to 0.2%).[11]
-
Data Presentation: Hypothetical HPLC Optimization Results
The following table summarizes hypothetical but realistic data from an HPLC method development study, illustrating the impact of mobile phase changes on resolution.
| Run | Mobile Phase (Hexane:Alcohol:DEA) | Alcohol | k'₁ | k'₂ | Selectivity (α) | Resolution (Rs) | Comments |
| 1 | 90:10:0.1 | IPA | 4.5 | 4.8 | 1.07 | 1.2 | Poor resolution. |
| 2 | 95:5:0.1 | IPA | 8.2 | 9.1 | 1.11 | 1.8 | Baseline separation achieved. |
| 3 | 90:10:0.1 | Ethanol | 5.1 | 5.8 | 1.14 | 2.1 | Improved resolution over IPA. |
| 4 | 95:5:0.05 | IPA | 8.5 | 9.4 | 1.11 | 1.6 | Tailing observed; insufficient DEA. |
k'₁ and k'₂ are the retention factors for the first and second eluting enantiomers, respectively.
Visualizations: Workflows and Logic Diagrams
Diagram 1: Diastereomeric Salt Crystallization Workflow
This diagram illustrates the complete process from racemic mixture to a purified single enantiomer using crystallization.
Caption: Workflow for enantiomeric resolution by diastereomeric salt crystallization.
Diagram 2: HPLC Troubleshooting Logic
This diagram provides a decision-making tree for troubleshooting common issues in chiral HPLC separation.
Caption: Troubleshooting decision tree for chiral HPLC method development.
References
- BenchChem Technical Support Team. (2025). Application Note and Protocol: Chiral Separation of 2-Amino-N-butylpropanamide Enantiomers by HPLC. BenchChem.
- BenchChem. (2025).
- BenchChem. (n.d.). Troubleshooting low enantiomeric excess in chiral resolutions. BenchChem.
-
Wikipedia. (n.d.). Chiral resolution. Wikipedia. [Link]
-
Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji. [Link]
-
Chemistry LibreTexts. (2020). 6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts. [Link]
-
Chiralpedia. (2025). Part 6: Resolution of Enantiomers. Chiralpedia. [Link]
-
Chemistry Steps. (n.d.). Resolution (Separation) of Enantiomers. Chemistry Steps. [Link]
- Google Patents. (n.d.). EP1036189A1 - Resolution of chiral amines.
-
National Institutes of Health. (n.d.). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. PMC. [Link]
-
National Institutes of Health. (n.d.). N-tert-Butyl-2-methylpropanamide. PMC. [Link]
-
Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. [Link]
-
ResearchGate. (2024). (PDF) Unconventional approaches for chiral resolution. ResearchGate. [Link]
-
Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone. [Link]
-
National Institutes of Health. (2025). Crystallization-Induced Diastereomer Transformations of Donor–Acceptor Cyclopropanes. PMC. [Link]
- BenchChem. (2025). Technical Guide: Physicochemical Properties of 2-Amino-N-butylpropanamide Hydrochloride. BenchChem.
-
ResearchGate. (n.d.). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. ResearchGate. [Link]
- Google Patents. (n.d.). US4379941A - Resolution of racemic amino acids.
-
ACS Publications. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. ACS Publications. [Link]
-
Wiley Online Library. (n.d.). Chiral Drug Separation. Wiley Online Library. [Link]
Sources
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- 3. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. Resolution (Separation) of Enantiomers - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
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- 10. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bioanalysis-zone.com [bioanalysis-zone.com]
Validation & Comparative
Navigating the Chiral Maze: A Comparative Guide to Validating the Enantiomeric Purity of 2-amino-N-tert-butylpropanamide hydrochloride
For researchers, scientists, and professionals in drug development, establishing the enantiomeric purity of a chiral active pharmaceutical ingredient (API) is not merely a procedural step but a cornerstone of ensuring its safety and efficacy. The distinct three-dimensional arrangement of enantiomers can lead to vastly different pharmacological and toxicological profiles. This guide provides an in-depth, objective comparison of analytical methodologies for validating the enantiomeric purity of 2-amino-N-tert-butylpropanamide hydrochloride, a key chiral building block. We will delve into the causality behind experimental choices, present supporting data from studies on structurally related compounds, and offer detailed, self-validating protocols to ensure scientific integrity.
The Imperative of Enantiomeric Purity in Drug Development
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for the development of stereoisomeric drugs.[1][2] The International Council for Harmonisation (ICH) Q6A guidelines, for instance, necessitate the control of the opposite enantiomer as an impurity in a single-enantiomer drug substance.[3][4][5] This underscores the critical need for robust and reliable analytical methods to quantify enantiomeric excess and ensure that the API conforms to predefined specifications.
This guide will compare three principal chromatographic techniques for chiral separations: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC). Each method will be evaluated based on its underlying principles, performance metrics, and practical applicability to this compound.
Method Comparison at a Glance: HPLC vs. GC vs. SFC
The choice of analytical technique for determining the enantiomeric purity of this compound hinges on a variety of factors including the physicochemical properties of the analyte, required sensitivity, sample throughput, and available instrumentation.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Supercritical Fluid Chromatography (SFC) |
| Principle | Differential partitioning of enantiomers between a liquid mobile phase and a chiral stationary phase (CSP). | Partitioning of volatile enantiomers (or their derivatives) between a gaseous mobile phase and a chiral stationary phase. | Partitioning of enantiomers between a supercritical fluid mobile phase and a CSP. |
| Applicability to Analyte | Directly applicable. Polysaccharide-based CSPs are highly effective for primary amines.[6][7][8] | Requires derivatization to increase volatility and improve peak shape.[9] | Highly suitable, often providing faster separations and better peak symmetry for basic compounds compared to HPLC.[10][11] |
| Speed | Moderate to long analysis times. | Typically faster run times than HPLC, but sample preparation (derivatization) can be time-consuming. | Generally the fastest of the three techniques.[10][11] |
| Resolution | Can achieve high resolution with appropriate column and mobile phase selection.[6] | High resolution is achievable with capillary columns. | Often provides comparable or superior resolution to HPLC in a shorter time.[10] |
| Solvent Consumption | High, particularly with normal-phase chromatography. | Low, uses carrier gas instead of liquid mobile phase. | Significantly lower organic solvent consumption compared to HPLC, primarily uses CO2. |
| Environmental Impact | High due to organic solvent usage. | Low. | "Greener" alternative to HPLC. |
| Instrumentation | Widely available in most analytical laboratories. | Common, but may require specific detectors for sensitive analysis. | Less common than HPLC, requires specialized high-pressure equipment. |
Deep Dive into Methodologies and Experimental Protocols
High-Performance Liquid Chromatography (HPLC): The Workhorse of Chiral Separations
Chiral HPLC is a robust and widely adopted technique for the direct separation of enantiomers. The mechanism relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times. For primary amines like this compound, polysaccharide-based CSPs, such as those derived from amylose and cellulose, are particularly effective.[6][7][8]
Objective: To achieve baseline separation of the enantiomers of this compound using a polysaccharide-based chiral stationary phase.
Instrumentation and Reagents:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV detector.
-
Chiral Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak® IA or equivalent), 5 µm, 4.6 x 250 mm.
-
Mobile Phase: HPLC-grade n-Hexane, 2-Propanol (IPA), and Diethylamine (DEA).
-
Sample Preparation: Dissolve this compound in the mobile phase to a concentration of 1 mg/mL.
Chromatographic Conditions:
-
Mobile Phase: n-Hexane:IPA:DEA (90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
Rationale for Experimental Choices:
-
Chiral Stationary Phase: Polysaccharide-based CSPs are known to exhibit excellent enantioselectivity for a wide range of chiral compounds, including primary amines, through a combination of hydrogen bonding, dipole-dipole, and steric interactions.[6][7]
-
Mobile Phase: A normal-phase mobile phase consisting of a non-polar solvent (n-Hexane) and a polar modifier (IPA) is typically used with polysaccharide CSPs. The addition of a small amount of a basic modifier like DEA is crucial for improving the peak shape and reducing tailing of basic analytes like amines by competing for active sites on the stationary phase.[8]
-
Detection: The amide and amine functional groups in the analyte allow for UV detection at low wavelengths.
Gas Chromatography (GC): A High-Resolution Technique for Volatile Analytes
Chiral GC is a powerful technique for the separation of volatile and thermally stable enantiomers. For non-volatile compounds like amino amides, derivatization is a necessary prerequisite to increase their volatility and improve their chromatographic behavior.[9] Common derivatizing agents for amines include trifluoroacetic anhydride (TFAA) and N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).[12]
Objective: To separate the diastereomeric derivatives of the enantiomers of this compound on an achiral GC column.
Instrumentation and Reagents:
-
Gas chromatograph equipped with a flame ionization detector (FID) or mass spectrometer (MS).
-
Achiral Capillary Column: e.g., DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Derivatizing Agent: Trifluoroacetic anhydride (TFAA).
-
Solvent: Dichloromethane.
-
Carrier Gas: Helium.
Derivatization Procedure:
-
To 1 mg of this compound in a sealed vial, add 500 µL of dichloromethane.
-
Add 100 µL of TFAA.
-
Seal the vial and heat at 60°C for 30 minutes.
-
Cool to room temperature before injection.
Chromatographic Conditions:
-
Carrier Gas Flow: 1.0 mL/min (constant flow).
-
Oven Temperature Program: Initial 80°C, hold for 2 min, ramp at 10°C/min to 250°C, hold for 5 min.
-
Injector Temperature: 250°C.
-
Detector Temperature (FID): 280°C.
-
Injection Volume: 1 µL (split mode, e.g., 50:1).
Rationale for Experimental Choices:
-
Derivatization: The reaction of the primary amine with TFAA forms a stable, volatile trifluoroacetamide derivative. This not only allows for GC analysis but also introduces a chiral center if the derivatizing agent is chiral, though in this protocol, an achiral agent is used with a chiral column.
-
Achiral Column: With derivatization using a chiral agent, an achiral column can be used to separate the resulting diastereomers. However, for direct enantiomeric separation, a chiral GC column (e.g., Chirasil-Val) would be necessary.
-
Detector: FID provides good sensitivity for organic compounds, while MS offers the advantage of structural confirmation.
Supercritical Fluid Chromatography (SFC): The "Green" and Rapid Alternative
SFC has emerged as a powerful technique for chiral separations, often offering significant advantages over HPLC in terms of speed, solvent consumption, and environmental impact. It utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. The low viscosity and high diffusivity of supercritical CO2 allow for faster separations at lower pressures.[10][11]
Objective: To achieve a rapid and efficient separation of the enantiomers of this compound.
Instrumentation and Reagents:
-
SFC system with a pump for CO2 and a co-solvent pump, an automated back pressure regulator, a column thermostat, and a UV detector.
-
Chiral Stationary Phase: Amylose or cellulose-based CSP (similar to HPLC).
-
Mobile Phase: Supercritical CO2 and Methanol with a basic additive (e.g., ammonium hydroxide).
Chromatographic Conditions:
-
Mobile Phase: CO2:(Methanol with 0.1% NH4OH) gradient, e.g., 95:5 to 60:40 over 5 minutes.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 5 µL.
Rationale for Experimental Choices:
-
Mobile Phase: The use of supercritical CO2 as the main mobile phase component significantly reduces the consumption of organic solvents. Methanol is a common co-solvent that increases the mobile phase polarity and solvating power. A basic additive is often necessary to improve the peak shape of basic analytes.[13]
-
Back Pressure and Temperature: These parameters are critical in SFC to maintain the mobile phase in its supercritical state and to influence selectivity and resolution.
-
High Flow Rate: The low viscosity of the supercritical mobile phase allows for the use of higher flow rates without a significant loss in efficiency, leading to faster analysis times.[10]
Visualizing the Workflow
Caption: A decision-making framework for selecting the optimal analytical method for chiral purity validation.
Conclusion: A Multi-faceted Approach to Ensuring Chiral Integrity
The validation of the enantiomeric purity of this compound is a critical undertaking that necessitates a thoughtful and scientifically sound approach. While High-Performance Liquid Chromatography remains a reliable and widely accessible technique, Supercritical Fluid Chromatography presents a compelling alternative, offering significant advantages in terms of speed and sustainability without compromising on resolution. Gas Chromatography, although requiring a derivatization step, can also provide excellent resolution and is a viable option, particularly if SFC instrumentation is unavailable.
Ultimately, the choice of method will depend on the specific requirements of the laboratory and the stage of drug development. For high-throughput screening environments and organizations committed to green chemistry, SFC is an increasingly attractive option. For routine quality control in laboratories with established HPLC infrastructure, a well-optimized chiral HPLC method provides a robust and reliable solution. By understanding the principles, advantages, and limitations of each technique, researchers can confidently select and validate a method that ensures the chiral integrity of their drug candidates, thereby contributing to the development of safer and more effective medicines.
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ICH Q6A Guideline. (n.d.). IKEV. Retrieved from [Link]
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Enantiomeric impurity analysis using circular dichroism spectroscopy with United States Pharmacopeia liquid chromatographic methods. (2018). National Institutes of Health. Retrieved from [Link]
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Q 6 A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substan. (n.d.). European Medicines Agency. Retrieved from [Link]
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Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2014). LCGC International. Retrieved from [Link]
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New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. (2022). PubMed Central. Retrieved from [Link]
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Enantioseparation of napropamide by supercritical fluid chromatography: Effects of the chromatographic conditions and separation mechanism. (2018). PubMed. Retrieved from [Link]
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A Comparative Guide to 2-Amino-N-tert-butylpropanamide Hydrochloride and Its Analogs for Drug Discovery Professionals
This guide offers an in-depth comparative analysis of 2-amino-N-tert-butylpropanamide hydrochloride and its structural analogs. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the critical interplay between chemical structure, physicochemical properties, and biological activity within this class of compounds. We will explore the rationale behind synthetic strategies, compare key performance data, and provide validated experimental protocols to empower your research and development efforts.
Introduction: The Strategic Value of N-Alkyl Amino Acid Amides
The focal molecule, 2-amino-N-tert-butylpropanamide (a derivative of L-alanine), belongs to the broader class of N-alkyl amino acid amides. These structures are fundamental building blocks in medicinal chemistry, serving as peptide mimetics, chiral synthons, and scaffolds for novel therapeutics.[1][2] The amidation of the C-terminus and alkylation of the amide nitrogen are strategic modifications that can profoundly influence a molecule's pharmacological profile.
Specifically, the introduction of a tert-butyl group is a common tactic in drug design.[3] This bulky, lipophilic moiety can act as a "steric shield," protecting the adjacent amide bond from enzymatic degradation by peptidases, thereby enhancing metabolic stability.[4] Furthermore, its size can enforce specific molecular conformations, potentially increasing binding affinity and selectivity for a biological target.[5] The hydrochloride salt form is employed to improve the solubility and handling of the otherwise basic parent amine.
This guide will systematically compare the parent compound with key analogs, focusing on three critical axes of variation:
-
The Amino Acid Core: How does changing the R-group from alanine's methyl to other side chains (e.g., hydrogen in glycine, isopropyl in valine) affect performance?
-
The N-Alkyl Substituent: What is the impact of replacing the tert-butyl group with smaller or different lipophilic groups?
-
Stereochemistry: What is the influence of the chiral center at the alpha-carbon (L- vs. D-configuration)?
Through this analysis, we aim to provide a rational framework for designing and selecting analogs with optimized properties for specific therapeutic applications.
Part 1: Synthesis and Physicochemical Characterization
The synthesis of N-alkyl amino acid amides is a well-established process in organic chemistry, typically involving the coupling of an N-protected amino acid with a primary amine, followed by deprotection. The choice of coupling agents and reaction conditions is critical to prevent side reactions and, most importantly, to avoid racemization of the chiral center.[6]
General Synthesis Strategy
A robust and common pathway involves the use of standard peptide coupling reagents. The synthesis of the title compound, L-2-amino-N-tert-butylpropanamide hydrochloride, serves as a representative example.
-
N-Protection: The α-amino group of L-alanine is first protected, most commonly with a tert-butoxycarbonyl (Boc) group, to form Boc-L-alanine.[7] This prevents self-coupling and other side reactions.
-
Amide Coupling: The carboxylic acid of Boc-L-alanine is activated with a coupling agent (e.g., EDC, DCC) and reacted with tert-butylamine to form the amide bond.[8]
-
Deprotection: The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid or HCl in an organic solvent) to yield the final product as its corresponding salt.
This modular synthesis allows for the straightforward creation of analogs by substituting the initial amino acid or the amine coupling partner.
Comparative Physicochemical Properties
The structural variations among analogs directly influence key physicochemical properties such as lipophilicity (LogP), aqueous solubility, and basicity (pKa). These parameters are critical determinants of a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
| Compound/Analog | Structure (R-group) | N-Substituent | Calculated LogP (XLogP3) | Key Property Differences |
| Parent Compound | -CH₃ (Alanine) | tert-Butyl | ~1.4 | Baseline lipophilicity and steric bulk.[9] |
| Analog 1 | -H (Glycine) | tert-Butyl | ~0.9 | Less lipophilic, more flexible backbone. |
| Analog 2 | -CH(CH₃)₂ (Valine) | tert-Butyl | ~2.3 | More lipophilic due to larger alkyl side chain. |
| Analog 3 | -CH₃ (Alanine) | -CH(CH₃)₂ (Isopropyl) | ~1.0 | Reduced steric bulk compared to tert-butyl. |
| Analog 4 | -CH₃ (Alanine) | -H (Unsubstituted) | -1.4 | Significantly more hydrophilic, lacks steric shield.[10] |
Data is estimated based on parent structures from PubChem and established chemical principles. Actual experimental values may vary.
Analysis of Trends:
-
Lipophilicity: As expected, LogP increases with the size of the amino acid's alkyl side chain (Gly < Ala < Val). The bulky tert-butyl group contributes significantly to lipophilicity compared to the unsubstituted amide.[3]
-
Solubility: The hydrochloride salt form dramatically increases aqueous solubility for all analogs by protonating the primary amine. Analogs with lower LogP values, like the alaninamide and glycinamide derivatives, are expected to have higher intrinsic aqueous solubility.
-
Basicity (pKa): The pKa of the primary α-amino group is typically in the range of 7.5-8.5 for these structures. This value is not heavily influenced by the C-terminal amide modification but ensures that the compound is significantly protonated and positively charged at physiological pH (7.4), which is crucial for receptor interactions involving ionic bonds.[11]
Part 2: Comparative Biological Activity & Mechanism of Action
While this compound itself is not a widely marketed drug, its structural class—N-alkyl amino acid amides—has been investigated for various biological activities. Studies have shown that such compounds can act as direct activators of heterotrimeric G proteins, specifically members of the Gαi subfamily.[8]
Mechanism of Action: G-Protein Activation
Certain alkyl-substituted amino acid amides have been found to stimulate Gα subunits by promoting the release of bound GDP, a critical step in G-protein activation.[8] This mechanism is distinct from that of canonical G-protein coupled receptors (GPCRs) because it does not require the presence of Gβγ complexes for its effect.[8] This direct activation can initiate downstream signaling cascades, making these compounds valuable as tool compounds for studying G-protein signaling or as potential therapeutics for diseases involving dysfunctional G-protein pathways.
Structure-Activity Relationship (SAR) Insights
Based on published research on analogous series, we can infer the following SAR trends:[8]
-
N-Alkyl Chain: Elongation and branching of the N-alkyl chain can influence potency. The steric bulk of the tert-butyl group in the parent compound likely plays a key role in binding to a specific pocket on the Gα subunit. Replacing it with smaller groups may decrease activity, while larger or more complex groups could either enhance or abolish it depending on the target's topology.
-
Amino Acid Side Chain: The R-group of the amino acid modulates lipophilicity and steric interactions. For G-protein activation, a balance is required; excessive bulk may prevent binding, while insufficient lipophilicity could reduce membrane association where these interactions often occur.
-
Stereochemistry: The stereochemistry at the α-carbon is often critical for biological activity. The L-configuration, being the naturally occurring form, is frequently more active than the D-enantiomer. However, D-amino acid analogs are often explored to reduce susceptibility to proteases and can sometimes exhibit unique pharmacology.
Part 3: Standardized Experimental Protocols
To ensure reproducibility and enable meaningful comparisons between analogs, standardized protocols are essential. The following sections provide detailed, self-validating methodologies for the synthesis, characterization, and preliminary biological evaluation of this compound class.
Protocol 1: Synthesis and Purification of L-2-Amino-N-tert-butylpropanamide HCl
This protocol details the synthesis via an EDC/HOBt coupling approach.
Materials:
-
Boc-L-Alanine (1.0 eq)
-
tert-Butylamine (1.1 eq)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Dichloromethane (DCM), anhydrous
-
4M HCl in 1,4-Dioxane
-
Ethyl acetate (EtOAc), Hexanes
-
Saturated aqueous NaHCO₃, Brine
Procedure:
-
Coupling Reaction: a. Dissolve Boc-L-Alanine, HOBt, and tert-butylamine in anhydrous DCM under an inert atmosphere (N₂ or Ar). b. Cool the mixture to 0 °C in an ice bath. c. Add DIPEA, followed by the portion-wise addition of EDC·HCl. d. Allow the reaction to warm to room temperature and stir for 12-16 hours. e. Monitor reaction completion by TLC or LC-MS.
-
Workup and Purification: a. Dilute the reaction mixture with DCM. b. Wash sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. d. Purify the resulting crude solid (Boc-L-Ala-NHtBu) by flash column chromatography (e.g., EtOAc/Hexanes gradient).
-
Boc Deprotection: a. Dissolve the purified intermediate in a minimal amount of DCM or EtOAc. b. Add an excess of 4M HCl in 1,4-Dioxane (e.g., 10 eq). c. Stir at room temperature for 1-2 hours, monitoring for the cessation of CO₂ evolution. d. Concentrate the mixture in vacuo. e. Triturate the resulting solid with diethyl ether or hexanes, filter, and dry under high vacuum to yield the final product as a white solid.
Protocol 2: Chiral Purity Analysis by HPLC
Ensuring the enantiomeric excess (e.e.) is crucial, as the biological activity of stereoisomers can differ significantly. This protocol uses a chiral stationary phase (CSP) for separation.
Instrumentation & Columns:
-
High-Performance Liquid Chromatography (HPLC) system with UV detector.
-
Chiral Stationary Phase Column (e.g., polysaccharide-based columns like Chiralpak® or Lux®).[12][13]
Method:
-
Derivatization (Optional but Recommended): To improve chromophoric properties and resolution, derivatize the primary amine with a reagent like Marfey's reagent (FDAA) or FMOC-Cl.[14][15] This creates diastereomers that are more easily separated on a standard reverse-phase column if a chiral column is unavailable.
-
Mobile Phase: A typical mobile phase for chiral separations is a mixture of a non-polar solvent (e.g., Hexane or Heptane) and an alcohol (e.g., Isopropanol or Ethanol), often with a small amount of an acidic or basic additive to improve peak shape.
-
Sample Preparation: Dissolve a small amount of the final hydrochloride salt (~1 mg/mL) in the mobile phase.
-
Analysis: a. Equilibrate the column with the mobile phase until a stable baseline is achieved. b. Inject 5-10 µL of the sample. c. Monitor the elution profile at a suitable wavelength (e.g., 210 nm for the amide bond or a different wavelength if a UV-active derivative is used). d. The L- and D-enantiomers will elute as two separate peaks.
-
Quantification: Calculate the enantiomeric excess using the peak areas: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100. A successful synthesis should yield an e.e. >98%.
Conclusion
This compound and its analogs represent a versatile class of molecules with significant potential in drug discovery. The strategic incorporation of the N-tert-butyl group provides a powerful tool for enhancing metabolic stability and modulating receptor interactions. By systematically modifying the amino acid core, the N-alkyl substituent, and stereochemistry, researchers can fine-tune the physicochemical and pharmacological properties of these compounds to develop potent and selective therapeutic agents. The synthetic and analytical protocols provided herein offer a robust framework for the rational design, synthesis, and evaluation of novel analogs, accelerating the journey from initial concept to clinical candidate.
References
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- Chiral Amino Acid and Peptide Separations – the Next Generation.
- The Significance of the Tert-Butyl Group in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..
- Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs.
- Inside Cover: Evaluation of tert -Butyl Isosteres: Case Studies of Physicochemical and Pharmacokinetic Properties, Efficacies, and Activities (ChemMedChem 3/2015).
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
- Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Phenomenex.
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- Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. PMC.
- Separation of amino acid enantiomers and chiral amines using precolumn derivatization with (+)-1-(9-fluorenyl)ethyl chloroformate and reversed-phase liquid chromatography.
- N-Alkyl--amino acids in Nature and their biocatalytic preparation. Research Explorer - The University of Manchester.
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- L-alanine amide. PubChem - NIH.
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- N-(tert-Butoxycarbonyl)-L-alanine | 15761-38-3. TCI Chemicals.
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A Comparative Guide to the Biological Activity of 2-amino-N-tert-butylpropanamide hydrochloride and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unraveling the Therapeutic Potential of Amino Amides
The quest for novel therapeutic agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. Within the vast landscape of medicinal chemistry, small molecules derived from amino acids represent a particularly fruitful area of investigation. Their inherent chirality and the presence of versatile functional groups—namely the amine and the amide moieties—offer a rich scaffold for creating diverse chemical libraries with a wide range of pharmacological activities.
This guide focuses on 2-amino-N-tert-butylpropanamide hydrochloride , a simple yet intriguing amino amide. As of this writing, specific biological activity data for this compound is scarce in publicly available literature.[1][2][3][4][5] However, its structural similarity to other N-substituted amino acid amides that have demonstrated significant biological effects, particularly as anticonvulsants, provides a strong rationale for its investigation.[6][7][8][9]
This document serves as a comprehensive resource for researchers interested in exploring the potential of this compound. We will provide a comparative analysis of its structure against related compounds with known biological activities, delve into the structure-activity relationships (SAR) that govern their function, and present detailed, field-proven experimental protocols to guide its future evaluation. Our objective is to equip researchers with the foundational knowledge and practical methodologies required to systematically uncover the therapeutic promise of this and similar molecules.
Structural Comparison and Inferred Biological Potential
The core structure of 2-amino-N-tert-butylpropanamide features a propanamide backbone derived from the amino acid alanine, with a bulky tert-butyl group attached to the amide nitrogen. This N-substitution is a critical determinant of its potential biological activity. By examining structurally analogous compounds, we can infer potential therapeutic applications and formulate hypotheses for experimental validation.
The Landscape of Bioactive N-Alkyl Propanamides
Research into N-substituted propanamide derivatives has revealed a strong correlation between their chemical structure and anticonvulsant properties.[6][7][9] These compounds are often investigated for their ability to modulate the activity of ion channels, such as voltage-gated sodium and calcium channels, which are critical for regulating neuronal excitability.[7]
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"2-amino-N-tert-butylpropanamide" [pos="0,1.5!", fillcolor="#EA4335", label="Target Compound\n2-amino-N-tert-butylpropanamide"]; "Comparator_A" [pos="-3,0!", label="Comparator A\n(S)-2-[[4-(3-fluorobenzoxy)benzyl]amino]propanamide"]; "Comparator_B" [pos="3,0!", label="Comparator B\nN-phenyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide"]; "Comparator_C" [pos="0,-1.5!", label="Comparator C\n((benzyloxy)benzyl)propanamide derivative"];
"2-amino-N-tert-butylpropanamide" -- "Comparator_A" [label="Shared propanamide core\nDifferent N-substituent"]; "2-amino-N-tert-butylpropanamide" -- "Comparator_B" [label="Shared propanamide core\nDifferent N-substituent"]; "2-amino-N-tert-butylpropanamide" -- "Comparator_C" [label="Shared propanamide core\nDifferent N-substituent"]; } Caption: Structural relationships between the target compound and known anticonvulsants.
Comparator A: (S)-2-[[4-(3-fluorobenzoxy)benzyl]amino]propanamide This compound emerged from a structure-activity relationship study as a potent anticonvulsant with an outstanding therapeutic index in animal models.[9] Its complex N-benzyl substituent, featuring a fluorobenzoxy group, highlights the importance of aromatic and lipophilic interactions in the binding pocket of its molecular target.
Comparator B: N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide Derivatives in this class have shown broad-spectrum anticonvulsant activity in preclinical models, including the maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and 6-Hz seizure tests.[7] Notably, some of these compounds have been shown to bind to neuronal voltage-sensitive sodium and L-type calcium channels, suggesting a clear mechanism of action.[7]
Comparator C: ((benzyloxy)benzyl)propanamide derivatives A series of these compounds demonstrated potent activity in the MES and 6-Hz seizure models.[6] The presence of a benzyloxybenzyl group on the propanamide scaffold was found to be crucial for their anticonvulsant effects.
Structure-Activity Relationship (SAR) Insights
-
The N-Substituent is Key: The nature of the group attached to the amide nitrogen is a primary driver of anticonvulsant activity. Large, often aromatic, substituents appear to be favorable. The tert-butyl group in our target compound is bulky and lipophilic, but lacks the aromaticity of the comparator compounds. Its effect on activity is therefore a critical unknown.
-
Stereochemistry Matters: For many amino acid derivatives, the stereochemistry at the alpha-carbon is crucial for biological activity. The comparators are often single enantiomers, suggesting a specific interaction with a chiral binding site.[9]
-
The Propanamide Core: The propanamide backbone serves as a robust scaffold for orienting the key functional groups.
Given these points, a primary research question is whether the N-tert-butyl group of 2-amino-N-tert-butylpropanamide can confer anticonvulsant activity, and if so, through what mechanism. It is plausible that it may interact with different targets than its N-benzyl or N-phenyl counterparts, potentially leading to a novel pharmacological profile.
Comparative Performance Data of Related Compounds
To provide a quantitative context for the potential efficacy of this compound, the following table summarizes the anticonvulsant activity of representative comparator compounds from the literature.
| Compound Class/Name | Animal Model | Efficacy (ED₅₀) | Neurological Deficit (TD₅₀) | Protective Index (PI = TD₅₀/ED₅₀) | Reference |
| ((benzyloxy)benzyl)propanamide derivative (Compound 5) | MES (i.p.) | 48.0 mg/kg | Not reported | Not reported | [6] |
| 6 Hz (32 mA) | 45.2 mg/kg | Not reported | Not reported | [6] | |
| N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide (Compound 4) | MES (i.p.) | 96.9 mg/kg | 335.8 mg/kg | 3.5 | [7] |
| scPTZ (i.p.) | 75.4 mg/kg | 335.8 mg/kg | 4.4 | [7] | |
| 6 Hz (i.p.) | 44.3 mg/kg | 335.8 mg/kg | 7.6 | [7] |
ED₅₀ (Median Effective Dose): The dose at which 50% of the animals are protected from seizures. TD₅₀ (Median Toxic Dose): The dose at which 50% of the animals show signs of neurological deficit (e.g., in the rotarod test). PI (Protective Index): A measure of the compound's safety margin.
Experimental Protocols for Biological Evaluation
To systematically evaluate the biological activity of this compound, a tiered approach starting with in vitro screening followed by in vivo validation is recommended. The following are detailed, self-validating protocols for key experiments.
In Vitro Cytotoxicity Assay (MTT Assay)
Rationale: Before assessing specific pharmacological activities, it is crucial to determine the general cytotoxicity of a compound to establish a therapeutic window for subsequent in vitro assays. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Culture:
-
Culture a suitable neuronal cell line (e.g., SH-SY5Y or HEK293) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
-
Cell Seeding:
-
Harvest cells and seed them into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of media.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in sterile, deionized water or DMSO.
-
Perform serial dilutions in cell culture media to obtain final concentrations ranging from 0.1 µM to 1000 µM.
-
Remove the old media from the cells and add 100 µL of the media containing the test compound concentrations. Include a vehicle control (media with the highest concentration of DMSO or water used) and a positive control for cytotoxicity (e.g., 10% DMSO).
-
Incubate for 24 or 48 hours.
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the concentration-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
-
dot graph "MTT_Assay_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_0" { label = "Preparation"; style=filled; color="#F1F3F4"; "Cell_Culture" [label="Culture Neuronal Cells"]; "Cell_Seeding" [label="Seed into 96-well plate"]; }
subgraph "cluster_1" { label = "Treatment"; style=filled; color="#F1F3F4"; "Compound_Prep" [label="Prepare Compound Dilutions"]; "Treatment" [label="Treat cells for 24-48h"]; }
subgraph "cluster_2" { label = "Assay & Analysis"; style=filled; color="#F1F3F4"; "MTT_Addition" [label="Add MTT Reagent"]; "Formazan_Solubilization" [label="Solubilize Formazan"]; "Read_Absorbance" [label="Measure Absorbance at 570 nm"]; "Data_Analysis" [label="Calculate IC50"]; }
"Cell_Culture" -> "Cell_Seeding" -> "Compound_Prep" -> "Treatment" -> "MTT_Addition" -> "Formazan_Solubilization" -> "Read_Absorbance" -> "Data_Analysis"; } Caption: Workflow for the in vitro MTT cytotoxicity assay.
In Vitro Ion Channel Modulation Assay (Whole-Cell Patch-Clamp Electrophysiology)
Rationale: To investigate the potential mechanism of action, particularly for anticonvulsant activity, assessing the compound's effect on voltage-gated sodium and calcium channels is essential. Whole-cell patch-clamp provides a direct measure of ion channel currents.
Protocol:
-
Cell Preparation:
-
Use a cell line stably expressing the ion channel of interest (e.g., HEK293 cells expressing human Naᵥ1.2 or Caᵥ1.2).
-
Plate cells on glass coverslips 24-48 hours before the experiment.
-
-
Electrophysiology Setup:
-
Mount the coverslip in a recording chamber on the stage of an inverted microscope.
-
Perfuse the cells with an external solution containing appropriate ions (e.g., for sodium currents: NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose).
-
Prepare a patch pipette with an internal solution (e.g., for sodium currents: CsF, CsCl, NaCl, EGTA, HEPES).
-
-
Recording:
-
Form a giga-ohm seal between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Apply a voltage protocol to elicit the ion channel currents of interest (e.g., a depolarizing step from a holding potential of -80 mV to 0 mV to activate sodium channels).
-
-
Compound Application:
-
Record baseline currents in the external solution.
-
Perfuse the cell with the external solution containing various concentrations of this compound.
-
Record the currents in the presence of the compound.
-
-
Data Analysis:
-
Measure the peak current amplitude before and after compound application.
-
Calculate the percentage of inhibition or potentiation of the current.
-
Generate a concentration-response curve and determine the IC₅₀ or EC₅₀ value.
-
In Vivo Anticonvulsant Screening (Maximal Electroshock Seizure - MES Test)
Rationale: The MES test is a widely used and well-validated animal model for generalized tonic-clonic seizures and is effective in identifying compounds that prevent seizure spread.
Protocol:
-
Animals:
-
Use adult male mice (e.g., Swiss Albino), weighing 20-25g.
-
Acclimatize the animals for at least one week before the experiment.
-
-
Compound Administration:
-
Dissolve this compound in a suitable vehicle (e.g., saline or 0.5% methylcellulose).
-
Administer the compound intraperitoneally (i.p.) at various doses to different groups of mice. Include a vehicle control group.
-
-
MES Induction:
-
At the time of peak effect (e.g., 30-60 minutes post-injection), apply an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.
-
-
Observation:
-
Observe the mice for the presence or absence of a tonic hind limb extension seizure. The absence of this response is considered protection.
-
-
Data Analysis:
-
Calculate the percentage of mice protected at each dose.
-
Determine the ED₅₀ value using probit analysis.
-
Potential Signaling Pathways and Mechanisms of Action
Based on the activities of related compounds, this compound could potentially modulate neuronal signaling pathways by interacting with several key molecular targets.
dot graph "Signaling_Pathway" { node [shape=ellipse, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_0" { label="Presynaptic Terminal"; style=filled; color="#F1F3F4"; "NaV" [label="Voltage-gated\nNa+ Channel", fillcolor="#FBBC05", fontcolor="#202124"]; "CaV" [label="Voltage-gated\nCa2+ Channel", fillcolor="#FBBC05", fontcolor="#202124"]; "Vesicle_Release" [label="Neurotransmitter\nRelease"]; }
subgraph "cluster_1" { label="Postsynaptic Neuron"; style=filled; color="#F1F3F4"; "GPCR" [label="GPCR", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Postsynaptic_Potential" [label="Excitatory\nPostsynaptic\nPotential"]; }
"NaV" -> "CaV" [label="Depolarization"]; "CaV" -> "Vesicle_Release" [label="Ca2+ influx"]; "Vesicle_Release" -> "GPCR" [label="Neurotransmitter\nbinding"]; "GPCR" -> "Postsynaptic_Potential" [label="Signal\nTransduction"];
"Compound" [shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF", label="2-amino-N-tert-butylpropanamide\nhydrochloride"]; "Compound" -> "NaV" [label="Inhibition?", style=dashed]; "Compound" -> "CaV" [label="Inhibition?", style=dashed]; "Compound" -> "GPCR" [label="Modulation?", style=dashed]; } Caption: Potential neuronal signaling pathways modulated by the target compound.
-
Ion Channel Modulation: The most probable mechanism of action, given the data from similar compounds, is the modulation of voltage-gated ion channels.[7][10][11][12][13][14] By inhibiting sodium or calcium channels, the compound could reduce neuronal hyperexcitability, thereby preventing seizure generation and propagation.
-
GPCR Interaction: While less explored for this class of compounds, interaction with G-protein coupled receptors (GPCRs) that modulate neuronal activity (e.g., GABA-B receptors, metabotropic glutamate receptors) cannot be ruled out.[15][16][17][18][19] The N-tert-butyl group might fit into a lipophilic pocket of a GPCR, acting as an agonist, antagonist, or allosteric modulator.
Conclusion and Future Directions
While this compound remains a largely uncharacterized molecule, the wealth of data on structurally related compounds provides a solid foundation and a clear roadmap for its investigation. The evidence strongly suggests that this compound warrants evaluation for anticonvulsant activity, with a likely mechanism involving the modulation of neuronal ion channels.
The experimental protocols detailed in this guide offer a systematic approach to elucidating its biological activity profile, from initial cytotoxicity screening to in vivo efficacy studies. The key to unlocking the potential of this compound lies in rigorous, hypothesis-driven research. By comparing its activity to that of its more complex analogs, researchers can contribute valuable data to the broader understanding of structure-activity relationships within the amino amide class of compounds and potentially uncover a novel therapeutic agent.
References
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Structure-activity relationships of natural and non-natural amino acid-based amide and 2-oxoamide inhibitors of human phospholipase A2 enzymes. (n.d.). National Institutes of Health. Retrieved from [Link]
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2-Amino-N-tert-butyl-DL-propanamide | C7H16N2O | CID 21720160. (n.d.). PubChem. Retrieved from [Link]
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Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. (2024). PubMed Central. Retrieved from [Link]
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Design, synthesis and anticonvulsant activity of new hybrid compounds derived from N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)-propanamides and -butanamides. (2016). PubMed. Retrieved from [Link]
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Synthesis and anticonvulsant activity of some alkanamide derivatives. (n.d.). PubMed. Retrieved from [Link]
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Molecular mechanism and structural basis of small-molecule modulation of the gating of acid-sensing ion channel 1. (2021). PubMed Central. Retrieved from [Link]
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Structure Activity Relationships. (n.d.). Drug Design Org. Retrieved from [Link]
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Synthesis and Anticonvulsant Activity of a New Class of 2-[(arylalky)amino]alkanamide Derivatives. (n.d.). PubMed. Retrieved from [Link]
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Study shows how drug-like small molecules regulate the activity of ion channels. (2020). News-Medical.net. Retrieved from [Link]
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Small Molecule Modulation of Voltage Gated Sodium Channels. (n.d.). PubMed Central. Retrieved from [Link]
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Synthesis, structural activity-relationships, and biological evaluation of novel amide-based allosteric binding site antagonists in NR1A/NR2B N-methyl-D-aspartate receptors. (n.d.). PubMed Central. Retrieved from [Link]
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2-Amino-N-(sec-butyl)propanamide hydrochloride | C7H17ClN2O | CID 53409070. (n.d.). PubChem. Retrieved from [Link]
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Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione. (n.d.). MDPI. Retrieved from [Link]
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Tert-butyl 2-amino-2-methylpropanoate hydrochloride | C8H18ClNO2 | CID 12186776. (n.d.). PubChem. Retrieved from [Link]
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Ion Channels and Transporters as Therapeutic Agents: From Biomolecules to Supramolecular Medicinal Chemistry. (2022). PubMed Central. Retrieved from [Link]
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G-Protein-Coupled Receptor-Membrane Interactions Depend on the Receptor Activation state. (n.d.). PubMed Central. Retrieved from [Link]
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G Protein Coupled Receptors (video). (n.d.). Khan Academy. Retrieved from [Link]
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Modulating GPCR and 14-3-3 protein interactions: Prospects for CNS drug discovery. (2023). PubMed. Retrieved from [Link]
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Editorial: Molecular mechanisms of ion channel activation and modulation. (n.d.). PubMed Central. Retrieved from [Link]
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Structure–Activity Relationship Studies of Substitutions of Cationic Amino Acid Residues on Antimicrobial Peptides. (2022). MDPI. Retrieved from [Link]
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Priming GPCR signaling through the synergistic effect of two G proteins. (2017). PubMed Central. Retrieved from [Link]
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Synthesis and Study of the Structure–Activity Relationship of Antiproliferative N-Substituted Isosteviol-Based 1,3-Aminoalcohols. (2024). PubMed Central. Retrieved from [Link]
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Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. (n.d.). MDPI. Retrieved from [Link]
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New paradigms in GPCR drug discovery. (2015). PubMed. Retrieved from [Link]
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Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. (n.d.). MDPI. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Comparison of 2-amino-N-tert-butylpropanamide Hydrochloride Isomers
Introduction: The Critical Role of Chirality in Pharmaceutical Development
In the realm of drug development and materials science, the spatial arrangement of atoms within a molecule can be the determining factor between a therapeutic breakthrough and an inactive or even harmful compound. 2-amino-N-tert-butylpropanamide hydrochloride, a chiral amino acid amide derivative, exists as a pair of non-superimposable mirror images known as enantiomers: the (R)- and (S)-isomers. The distinct stereochemistry of these isomers dictates their interaction with other chiral molecules in biological systems, such as enzymes and receptors, making the ability to distinguish and quantify them a cornerstone of pharmaceutical quality control and regulatory compliance.
A significant challenge for researchers is the scarcity of publicly available, head-to-head spectroscopic data for these specific isomers. This guide, therefore, serves as a foundational and predictive resource. As a Senior Application Scientist, my objective is to provide not just a set of protocols, but a logical framework grounded in the fundamental principles of spectroscopy. We will explore how standard techniques are applied for structural confirmation and, crucially, detail the advanced chiroptical methods required to resolve and characterize the individual enantiomers. This document is designed to empower researchers to conduct these analyses with a deep understanding of the causality behind each experimental choice.
Part 1: Foundational Analysis in Achiral Environments
Under standard, achiral spectroscopic conditions, enantiomers are indistinguishable. Their identical physical properties result in identical spectra.[1][2] Therefore, the initial analytical goal is to confirm the overall molecular structure of this compound, irrespective of its stereochemistry.
Expected Spectroscopic Profile (Achiral)
The following table outlines the predicted data from standard Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). These predictions are based on the analysis of the compound's constituent functional groups.
| Technique | Predicted Observations | Rationale |
| ¹H NMR | ~8.5-9.0 ppm (broad s, 1H): Amide N-H~8.0-8.5 ppm (broad s, 3H): Ammonium (-NH₃⁺) H~4.0-4.5 ppm (q, 1H): Methine C-H alpha to NH₃⁺~1.5-1.7 ppm (d, 3H): Methyl C-H₃ adjacent to methine~1.3-1.5 ppm (s, 9H): tert-Butyl C-(CH₃)₃ | The chemical shifts are influenced by the electronegativity of adjacent atoms (O, N) and the deshielding effect of the carbonyl group. The hydrochloride salt form results in a protonated amine (-NH₃⁺), with its protons typically appearing as a broad, downfield signal. The amide proton is also expected to be a broad singlet. |
| ¹³C NMR | ~170-175 ppm: Carbonyl C=O~55-60 ppm: Methine C-H~50-55 ppm: Quaternary tert-Butyl C~28-30 ppm: tert-Butyl CH₃~18-22 ppm: Methyl CH₃ | The carbonyl carbon is the most deshielded, appearing furthest downfield. The carbons attached to nitrogen and the quaternary carbon of the tert-butyl group appear in the mid-range, while the aliphatic methyl carbons are the most shielded. |
| FT-IR | ~3000-3300 cm⁻¹ (broad): N-H stretching (amide & ammonium)~2400-2800 cm⁻¹ (broad): Ammonium (-NH₃⁺) stretches~1650-1680 cm⁻¹ (strong): Amide I band (C=O stretch)~1515-1550 cm⁻¹: Amide II band (N-H bend)~1365 & 1390 cm⁻¹: tert-butyl C-H bending (doublet) | The broadness of the N-H stretches is due to hydrogen bonding. The Amide I and II bands are characteristic of secondary amides. The distinctive doublet in the C-H bending region is a hallmark of the tert-butyl group. |
| Mass Spec. (ESI+) | m/z [M+H]⁺ ~159.15 | Electrospray ionization in positive mode will detect the protonated molecule (the free base form). The calculated monoisotopic mass of the free base (C₉H₂₀N₂O) is 158.1576. |
Part 2: Advanced Methodologies for Chiral Discrimination
To differentiate the (R)- and (S)-enantiomers, we must introduce a chiral element into the analysis. This creates a diastereomeric relationship, where the physical properties and, consequently, the spectroscopic responses are no longer identical.
NMR Spectroscopy with Chiral Solvating Agents (CSAs)
Expert Rationale: The most direct NMR method for distinguishing enantiomers is to introduce a chiral solvating agent (CSA) into the NMR tube.[3][4][5] The CSA forms transient, non-covalent diastereomeric complexes with each enantiomer.[3][6] These complexes exist in slightly different magnetic environments, leading to the resolution of previously overlapping signals into two distinct sets—one for the (R)-enantiomer complex and one for the (S)-enantiomer complex. The choice of CSA and solvent is critical and often requires empirical optimization.
-
Sample Preparation: Dissolve a known quantity (e.g., 5-10 mg) of the this compound sample in a deuterated solvent (e.g., 0.6 mL of CDCl₃ or CD₃OD).
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of the sample to establish baseline chemical shifts.
-
CSA Addition: Add a small, sub-stoichiometric amount (e.g., 0.2 equivalents) of a suitable CSA, such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol (TFAE) or a chiral lanthanide shift reagent (e.g., Eu(hfc)₃), directly to the NMR tube.[7][8]
-
Equilibration: Gently mix the sample and allow it to equilibrate for 5-10 minutes at room temperature.
-
Spectrum Acquisition: Acquire subsequent ¹H NMR spectra, titrating with additional CSA in small increments (e.g., 0.2 eq. at a time) until optimal separation of signals is observed. Monitor the spectrum for changes in chemical shifts (Δδ).
-
Data Analysis: Integrate the separated signals to determine the enantiomeric excess (ee) of the sample.
Caption: Workflow for enantiomer differentiation using NMR with a Chiral Solvating Agent.
| Proton | Expected Observation in presence of CSA | Rationale |
| Methine C-H | The quartet signal is expected to resolve into two distinct quartets with a small chemical shift difference (Δδ). | This proton is closest to the chiral center and will experience the most significant change in its local magnetic environment upon formation of the diastereomeric complex with the CSA. |
| Amide N-H | The broad singlet may resolve into two separate broad singlets. | The amide proton's environment is also sensitive to the diastereomeric interaction, though peak broadening may make resolution challenging. |
| Methyl C-H₃ | The doublet may resolve into two distinct doublets. | Being adjacent to the chiral center, these protons should also show some degree of separation, though likely smaller than the methine proton. |
Vibrational Circular Dichroism (VCD) Spectroscopy
Expert Rationale: VCD measures the differential absorption of left- and right-circularly polarized infrared light by a chiral molecule.[9] It is an absolute technique for determining stereochemistry. Enantiomers produce VCD spectra that are perfect mirror images—equal in magnitude but opposite in sign. This provides an unambiguous method for identification and confirmation of the absolute configuration.[10]
-
Sample Preparation: Prepare a solution of the sample in a suitable solvent (e.g., DMSO-d₆ or CDCl₃) at a concentration that provides an absorbance of ~0.5-1.0 in the spectral region of interest in the standard FT-IR spectrum. The cell path length is typically 50-100 µm.
-
Solvent Background: Collect the VCD and FT-IR spectra of the pure solvent in the sample cell.
-
Sample Spectrum: Collect the VCD and FT-IR spectra of the sample solution under identical conditions.
-
Data Processing: Subtract the solvent spectrum from the sample spectrum to obtain the final VCD and FT-IR spectra of the analyte.
-
Comparison: Overlay the VCD spectrum of the unknown sample with the spectra of known (R)- and (S)-standards. The (S)-isomer's spectrum will be a mirror image of the (R)-isomer's spectrum.
Caption: Experimental workflow for the determination of absolute configuration using VCD.
| Isomer | Expected Observation in Amide I & II regions (~1500-1700 cm⁻¹) |
| (R)-Isomer | A specific pattern of positive (+) and negative (-) VCD bands. |
| (S)-Isomer | The exact mirror-image pattern of negative (-) and positive (+) VCD bands. |
Mass Spectrometry with Chiral Derivatization
Expert Rationale: While standard MS cannot differentiate isomers, coupling it with a chiral separation or derivatization technique can be highly effective.[11] By reacting the enantiomers with a chiral derivatizing agent (e.g., Marfey's reagent), you create two diastereomers. These diastereomers can be separated by standard liquid chromatography (LC) and will have different retention times, allowing for their individual detection and quantification by the mass spectrometer.[12][13]
-
Derivatization: React the sample containing the enantiomers with an enantiomerically pure derivatizing agent to form diastereomers.
-
Chromatographic Separation: Inject the derivatized sample onto a standard (achiral) reverse-phase HPLC column (e.g., C18). The diastereomers will separate based on their different polarities.
-
Mass Detection: Use an ESI-MS detector to monitor the column eluent. The two separated diastereomers will have the same mass but different retention times.
-
Quantification: Create a calibration curve using standards of the derivatized (R) and (S) isomers to quantify the amount of each in the original sample.
Caption: Workflow for quantifying enantiomers via chiral derivatization followed by LC-MS.
Conclusion
The robust characterization of this compound isomers demands a multi-faceted spectroscopic approach. While standard NMR, FT-IR, and MS are indispensable for confirming the compound's covalent structure and purity, they are inherently blind to stereochemistry. The differentiation of the (R)- and (S)-enantiomers necessitates the introduction of a chiral dimension to the analysis.
This guide has detailed three field-proven strategies:
-
Chiral NMR Spectroscopy: Offers a direct, in-situ method to visualize and quantify enantiomeric ratios by forming transient diastereomeric complexes.
-
Vibrational Circular Dichroism: Provides an absolute, unambiguous confirmation of the enantiomeric form through mirror-image spectra.
-
Chiral LC-MS: A powerful, sensitive, and quantitative method that physically separates diastereomeric derivatives prior to mass detection.
By understanding the principles and applying the protocols outlined herein, researchers, scientists, and drug development professionals can confidently establish the stereochemical identity and purity of their materials, ensuring the integrity and safety of their final products.
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Vargas-Caamal, A., et al. (2010). Vibrational Circular Dichroism and IR Absorption Spectra of Amino Acids: A Density Functional Study. The Journal of Physical Chemistry A. Available at: [Link]
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Zhang, S., et al. (2025). Distinguishing Chiral Amino Acids Using Chiral Derivatization and Differential Ion Mobility Mass Spectrometry. Journal of the American Society for Mass Spectrometry. Available at: [Link]
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Kabuto, K., et al. (2001). New Chiral NMR Shift Reagent for α-Amino Acids and N-Protected Oligopeptides in Aqueous Solution. ResearchGate. Available at: [Link]
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Głowacka, I., et al. (2020). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. MDPI. Available at: [Link]
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Thao, N. P., et al. (2021). Detecting and Differentiating Monosaccharide Enantiomers by 1H NMR Spectroscopy. Journal of Natural Products. Available at: [Link]
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Di Pietro, S., et al. (2024). Isohexide-Based Tunable Chiral Platforms as Amide- and Thiourea-Chiral Solvating Agents for the NMR Enantiodiscrimination of Derivatized Amino Acids. PMC. Available at: [Link]
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Reddit. (2022). Can NMR be used to separate enantiomers or diastereomers?. Reddit. Available at: [Link]
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Csupor, D., et al. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI. Available at: [Link]
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Zheng, X., et al. (2020). Chiral derivatization-enabled discrimination and on-tissue detection of proteinogenic amino acids by ion mobility mass spectrometry. PMC. Available at: [Link]
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Turunen, B. J., et al. (2013). Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. PMC. Available at: [Link]
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A Comparative Benchmarking Guide to the Synthesis of 2-amino-N-tert-butylpropanamide Hydrochloride
Introduction
2-amino-N-tert-butylpropanamide hydrochloride is a chiral synthetic building block with significant potential in medicinal chemistry and drug development. Its structure, featuring a primary amine, an amide linkage, and a bulky tert-butyl group, makes it an attractive scaffold for the synthesis of novel therapeutic agents. The efficiency and scalability of its synthesis are paramount for its cost-effective utilization in research and manufacturing. This guide provides a comprehensive comparison of two prevalent synthetic methodologies for this compound, offering a detailed analysis of their respective efficiencies, supported by experimental data. We will delve into the mechanistic rationale behind the chosen reagents and conditions, providing researchers, scientists, and drug development professionals with a robust framework for selecting the optimal synthetic route for their specific needs.
Pillars of Synthetic Strategy: A Comparative Overview
The synthesis of this compound fundamentally involves the formation of an amide bond between L-alanine and tert-butylamine, followed by the removal of a protecting group and subsequent hydrochloride salt formation. The choice of coupling agent for the amide bond formation is a critical determinant of the overall efficiency of the synthesis. Here, we compare two widely employed and mechanistically distinct coupling strategies:
-
Method A: Carbodiimide-Mediated Coupling using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt). This represents a classical and cost-effective approach to amide bond formation.
-
Method B: Uronium Salt-Mediated Coupling using O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU). This method utilizes a more modern and highly efficient coupling reagent, often favored for its rapid reaction times and suppression of side reactions.
The following sections will provide a detailed experimental protocol for each method, a comparative analysis of their performance based on key metrics, and a discussion of the underlying chemical principles.
Synthetic Workflow Overview
The overall synthetic strategy for both methods follows a two-step sequence starting from N-terminally protected L-alanine. The tert-butyloxycarbonyl (Boc) group is selected as the protecting group due to its stability under the coupling conditions and its facile removal under acidic conditions, which conveniently allows for the one-pot formation of the final hydrochloride salt.
Caption: Generalized two-step synthesis of this compound.
Method A: EDC/HOBt-Mediated Amide Coupling
Expertise & Experience: The Rationale Behind the Reagents
The EDC/HOBt system is a workhorse in peptide and amide synthesis. EDC is a water-soluble carbodiimide that activates the carboxylic acid of Boc-L-alanine to form a highly reactive O-acylisourea intermediate. However, this intermediate is susceptible to racemization and can rearrange to a stable N-acylurea byproduct. The addition of HOBt mitigates these side reactions by trapping the O-acylisourea to form an HOBt-active ester. This active ester is less reactive than the O-acylisourea, which selectively reacts with the amine nucleophile (tert-butylamine) to form the desired amide bond with minimal racemization. The water-solubility of the EDC and its urea byproduct simplifies the purification process through aqueous workup.
Experimental Protocol: Method A
Step 1: Amide Coupling
-
In a round-bottom flask, dissolve Boc-L-Alanine (1.0 eq) and HOBt (1.1 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add tert-butylamine (1.1 eq) to the cooled solution.
-
Slowly add EDC hydrochloride (1.2 eq) to the reaction mixture in portions, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude Boc-2-amino-N-tert-butylpropanamide. The crude product can be purified by flash chromatography if necessary.
Step 2: Boc Deprotection and Hydrochloride Salt Formation
-
Dissolve the crude Boc-protected amide from Step 1 in a minimal amount of anhydrous dioxane.
-
Add a 4 M solution of HCl in dioxane (excess, typically 3-4 eq) dropwise at 0 °C.
-
Stir the mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC.
-
The hydrochloride salt may precipitate out of the solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield pure this compound.
Caption: Step-by-step workflow for the EDC/HOBt-mediated synthesis.
Method B: HATU-Mediated Amide Coupling
Expertise & Experience: The Rationale Behind the Reagents
HATU is a uronium-based coupling reagent that has gained widespread popularity due to its high efficiency and low rates of racemization.[1] Mechanistically, HATU reacts with the carboxylic acid of Boc-L-alanine in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to form a highly reactive O-acylisourea intermediate which rapidly rearranges to the corresponding N-oxy-7-azabenzotriazole (OAt) active ester. This active ester is more reactive than the corresponding HOBt ester, leading to significantly faster reaction times. The formation of the OAt ester is also less prone to side reactions compared to the O-acylisourea intermediate generated with carbodiimides. DIPEA is used as the base to neutralize the hexafluorophosphate salt of HATU and the hydrochloride salt that may be present, without competing as a nucleophile.
Experimental Protocol: Method B
Step 1: Amide Coupling
-
In a round-bottom flask, dissolve Boc-L-Alanine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere.
-
Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 10-15 minutes at room temperature for pre-activation.
-
Add tert-butylamine (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring completion by TLC.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude Boc-2-amino-N-tert-butylpropanamide.
Step 2: Boc Deprotection and Hydrochloride Salt Formation
-
Dissolve the crude Boc-protected amide from Step 1 in a minimal amount of anhydrous dioxane or methanol.
-
Add a 4 M solution of HCl in dioxane (excess, typically 3-4 eq) dropwise at 0 °C.
-
Stir the mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC.
-
The hydrochloride salt may precipitate out of the solution. If so, collect the solid by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/ether) to obtain pure this compound.[2]
Caption: Step-by-step workflow for the HATU-mediated synthesis.
Comparative Performance Analysis
The choice between EDC/HOBt and HATU often involves a trade-off between cost, reaction time, and efficiency. The following table summarizes the key performance indicators for the synthesis of this compound via both methods. The data presented is based on representative experimental outcomes for analogous solution-phase amide couplings.
| Parameter | Method A (EDC/HOBt) | Method B (HATU) |
| Coupling Reagent Cost | Lower | Higher |
| Reaction Time (Coupling) | 12-16 hours | 2-4 hours |
| Overall Yield (Typical) | 70-85% | 85-95% |
| Purity (Post-Recrystallization) | >98% | >99% |
| Byproduct Profile | Water-soluble urea | Water-soluble uronium salts and DIPEA salts |
| Racemization Risk | Low (with HOBt) | Very Low |
| Scalability | Readily scalable | Scalable, cost may be a factor |
Trustworthiness of the Protocols: Both protocols are designed as self-validating systems. The progress of each reaction step can be reliably monitored by TLC or LC-MS. The final product's identity and purity can be unequivocally confirmed through standard analytical techniques such as NMR, Mass Spectrometry, and HPLC, ensuring the integrity of the synthesized material.[3]
Conclusion
Both the EDC/HOBt and HATU-mediated coupling methods provide viable pathways for the synthesis of this compound.
-
Method A (EDC/HOBt) is a cost-effective and reliable choice, particularly for larger-scale syntheses where reagent cost is a primary consideration. The longer reaction times are a trade-off for the lower cost of the coupling agents.
-
Method B (HATU) offers superior performance in terms of reaction speed and overall yield, making it an excellent choice for rapid, high-purity synthesis, especially in a research and development setting where time and efficiency are critical.
The selection of the optimal method will ultimately depend on the specific priorities of the researcher or organization, balancing the need for speed and yield against budgetary constraints. This guide provides the necessary technical foundation to make an informed decision for the efficient synthesis of this valuable chemical building block.
References
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Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
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Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
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Organic Syntheses. (n.d.). N-tert-Butoxycarbonyl-L-phenylalanine. Retrieved from [Link]
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A Senior Application Scientist's Guide to In Vitro Assay Validation for Novel Compound Screening: The Case of 2-amino-N-tert-butylpropanamide hydrochloride
For researchers in drug development, the journey from a novel chemical entity to a validated lead compound is paved with rigorous testing and meticulous validation. A new molecule, such as 2-amino-N-tert-butylpropanamide hydrochloride, represents a universe of therapeutic potential, but unlocking it requires a robust and reliable screening cascade.[1][2] This guide provides an in-depth comparison of in vitro assay strategies, focusing on the critical validation steps necessary to ensure data integrity and confidently advance a screening program.
As a hydrochloride salt of an amino acid amide, this compound is water-soluble, making it amenable to a variety of aqueous in vitro assays.[1] However, with no established biological activity, our initial challenge is one of discovery: identifying a relevant biological context in which to screen this compound.[1] This guide will navigate the strategic decisions and technical validations required, from initial hit-finding to confirmatory secondary assays.
Phase 1: The Strategic Dichotomy of Primary Screening
With a novel compound, the first step is to cast a wide net to identify any potential biological activity. The two dominant philosophies for this are phenotypic screening and target-based screening. The choice between them is a critical first decision in the screening cascade.
Strategy 1: Phenotypic Screening
This approach is agnostic to the molecular target. Instead, it measures the effect of a compound on the overall phenotype of a cell or organism.[3] This is particularly powerful for discovering first-in-class medicines, as it does not rely on pre-existing knowledge of a specific target.[3][4]
-
Causality: By focusing on a desired biological outcome (e.g., cancer cell death, reduction in inflammatory markers), we ensure the identified "hits" have functional relevance from the outset. This approach embraces the complexity of cellular biology, where a desired phenotype may result from modulating multiple targets within a network.[5]
-
Common Assays: High-Content Screening (HCS) using automated microscopy to measure changes in cell morphology, protein localization, or viability; Cell viability assays (e.g., MTT, CellTiter-Glo®) to measure cytotoxicity or proliferation.[2]
-
Trustworthiness: The key validation metric for a high-throughput screening (HTS) assay is the Z'-factor (Z-prime).[6][7] This statistical parameter reflects the dynamic range of the assay signal and the data variation, providing a measure of the assay's quality and suitability for screening.[7][8]
Z'-Factor Calculation:
Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
Where:
Mean_pos and SD_pos are the mean and standard deviation of the positive control.
Mean_neg and SD_neg are the mean and standard deviation of the negative control.
An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[8][9]
Strategy 2: Target-Based Screening
This more traditional approach involves screening the compound against a panel of purified, known biological targets (e.g., kinases, GPCRs, enzymes).[5]
-
Causality: This method is highly rational. If a "hit" is found, the molecular target is immediately known, which significantly accelerates the subsequent hit-to-lead optimization process.[5]
-
Common Assays: Biochemical assays such as enzyme activity assays, radioligand binding assays, or proximity-based assays like HTRF®.
-
Trustworthiness: Validation focuses on dose-response curves to determine potency (IC50/EC50) and selectivity by screening against a panel of related targets.
| Feature | Phenotypic Screening | Target-Based Screening |
| Principle | Measures effect on whole-cell/organism physiology.[3] | Measures interaction with a specific molecular target.[5] |
| Target Knowledge | Not required; ideal for novel mechanisms.[3][5] | Target is known and validated. |
| Primary Output | "Hits" that induce a desired biological effect. | "Hits" that bind or modulate a specific protein. |
| Key Advantage | Higher physiological relevance; good for first-in-class drugs.[4] | Clear mechanism of action; easier hit-to-lead chemistry.[5][10] |
| Main Challenge | Target deconvolution can be resource-intensive.[4] | May miss novel targets or complex network effects.[5] |
| Validation Metric | Z'-Factor, Signal-to-Background.[7][8] | IC50/EC50, Selectivity, Specificity. |
Phase 2: A Deep Dive into Assay Validation - A Kinase Inhibitor Case Study
Let us hypothesize that our primary screen identified this compound as a potential inhibitor of a specific enzyme, "Kinase X." The next step is to develop and validate a robust secondary assay to confirm this activity, characterize its potency, and screen for more effective analogs. Here, we compare two popular modern assay technologies: Homogeneous Time-Resolved Fluorescence (HTRF®) and a luminescence-based kinase assay.
Method A: HTRF® Kinase Assay
HTRF is a versatile Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) technology used to detect molecular interactions.[11][12]
-
Principle of Operation: In a typical kinase assay, a biotinylated substrate is phosphorylated by Kinase X. A europium cryptate-labeled antibody (donor) binds the biotin tag, and an XL665-labeled antibody (acceptor) recognizes the phosphorylated substrate. When these are in close proximity, excitation of the donor leads to energy transfer and emission from the acceptor. An inhibitor prevents phosphorylation, disrupting the FRET signal.[13][14]
-
Expertise in Action: The beauty of HTRF lies in its robustness. The time-resolved detection minimizes background fluorescence from plates and compounds, leading to high sensitivity.[11] Furthermore, the ratiometric readout (acceptor/donor signal) corrects for well-to-well variations and some forms of compound interference.
Caption: Principle of HTRF Kinase Inhibition Assay.
Method B: Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)
These assays quantify kinase activity by measuring the amount of ATP remaining in the reaction after phosphorylation.
-
Principle of Operation: The kinase reaction consumes ATP. After the reaction, a reagent containing luciferase and its substrate is added. The light produced by the luciferase reaction is proportional to the amount of ATP remaining. High kinase activity results in low ATP and a dim signal; an inhibitor blocks ATP consumption, leading to a bright signal.
-
Expertise in Action: Luminescence assays are often simpler ("add-mix-read") and highly sensitive. However, they are more susceptible to compound interference.[11] Compounds that inhibit luciferase or absorb light at the emission wavelength can create false positives or negatives.[15][16] This necessitates rigorous counter-screening.
Comparative Validation Data
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[17] This is achieved by assessing key performance characteristics as defined by international guidelines like ICH Q2(R1).[17][18][19]
| Validation Parameter | HTRF® Assay | Luminescence (Kinase-Glo®) | Rationale & Causality |
| Specificity | High; dual-antibody recognition of substrate and phosphorylation event. | Moderate; measures a common substrate (ATP), susceptible to ATPase contamination. | Specificity ensures the assay measures only the analyte of interest.[20] HTRF's dual-recognition provides an intrinsic layer of specificity. |
| Sensitivity (LOD) | Low nanomolar range. | Picomolar to low nanomolar range. | Sensitivity is the lowest amount of analyte that can be reliably detected.[20] Luminescence often has a slight edge in raw signal amplification. |
| Precision (%CV) | <10% (Intra-assay) <15% (Inter-assay) | <10% (Intra-assay) <15% (Inter-assay) | Precision measures the closeness of agreement between repeated measurements, ensuring reproducibility.[20][21] |
| Accuracy (% Recovery) | 85-115% | 80-120% | Accuracy reflects how close the measured value is to the true value. |
| Robustness | High; ratiometric signal corrects for volume/dispensing errors. Tolerates up to mM ATP.[12] | Moderate; sensitive to pipetting errors and ATP concentration. | Robustness is the capacity to remain unaffected by small, deliberate variations in method parameters.[22] |
| Compound Interference | Low; time-resolved FRET avoids prompt fluorescence. Ratiometric signal helps. | Higher risk; compounds can inhibit luciferase or quench light.[15][23] | Assay interference is a major source of false positives in HTS.[15][24] |
Building a Self-Validating System: The Central Role of Controls and Orthogonal Assays
Trustworthiness in drug discovery is built on a foundation of rigorous controls and cross-validation. An assay protocol must be a self-validating system, meaning that every plate run contains the necessary controls to confirm the experiment's validity.
Essential Controls
-
Positive Control: A known, potent inhibitor of Kinase X. This defines the top of the assay window.
-
Negative Control: The vehicle (e.g., DMSO) in which the compounds are dissolved. This defines the bottom of the assay window.
-
Counter-Screens: To ensure hits from a primary assay are genuine, they must be tested in counter-screens. For the Kinase-Glo® assay, a key counter-screen is to test compounds directly against luciferase to flag inhibitors of the detection enzyme.[15]
The Power of Orthogonal Confirmation
A cornerstone of modern drug discovery is the use of orthogonal assays—employing a different, independent method to confirm a result.[25][26] This strategy is strongly recommended by regulatory agencies to ensure the robustness of analytical data.[26] If a compound is identified as a hit in the HTRF assay, its activity should be confirmed using a method with a different detection principle, such as:
-
Label-Free Technology (e.g., Surface Plasmon Resonance - SPR): Directly measures the binding of the compound to Kinase X, providing kinetic data (on/off rates) without relying on antibodies or fluorescent labels.
-
Cellular Thermal Shift Assay (CETSA): Measures target engagement in a cellular environment by assessing the thermal stability of the target protein upon compound binding.
This orthogonal approach ensures that the observed activity is not an artifact of a specific assay technology and confirms the compound's interaction with the intended target.[25][27][28]
Experimental Protocols
Protocol 1: HTRF® Kinase X Inhibition Assay
-
Preparation: Prepare assay buffer (e.g., 50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Compound Dispensing: Serially dilute this compound in 100% DMSO. Dispense 50 nL of each dilution into a 384-well low-volume white plate.
-
Kinase/Substrate Addition: Add 5 µL of a 2X Kinase X and 2X ULight™-Substrate peptide solution in assay buffer.
-
Initiation: Add 5 µL of a 2X ATP solution (at the Kₘ concentration for Kinase X) to start the reaction.
-
Incubation: Incubate for 60 minutes at room temperature.
-
Detection: Add 10 µL of a solution containing the Eu-Cryptate labeled anti-tag antibody and XL665-labeled anti-phospho-motif antibody.
-
Final Incubation: Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read Plate: Read on an HTRF®-compatible plate reader, measuring emission at 620 nm (donor) and 665 nm (acceptor) after a 320 nm excitation. Calculate the HTRF ratio (665/620 * 10,000) and plot against compound concentration to determine IC50.
Protocol 2: Orthogonal Cellular Target Engagement Assay (CETSA)
-
Cell Culture: Grow cells expressing Kinase X to ~80% confluency.
-
Compound Treatment: Treat cells with various concentrations of this compound (and vehicle control) for 1 hour at 37°C.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Thermal Challenge: Aliquot cell suspensions into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes, followed by cooling for 3 minutes at 4°C.
-
Lysis: Lyse cells by freeze-thaw cycles.
-
Clarification: Centrifuge at high speed to pellet precipitated proteins.
-
Analysis: Collect the supernatant (containing soluble protein). Analyze the amount of soluble Kinase X remaining at each temperature by Western Blot or ELISA.
-
Data Interpretation: A shift in the melting curve to a higher temperature in compound-treated samples indicates target engagement and stabilization.
Integrated Screening and Validation Workflow
The path from a novel compound to a validated hit is a multi-step process that requires careful planning and integrated decision-making.
Caption: Integrated workflow for screening and validation.
Conclusion
Validating an in vitro assay for a novel compound like this compound is not a linear process but a strategic, iterative cycle of testing, confirmation, and characterization. It begins with a broad, well-validated primary screen and funnels down through increasingly specific secondary and orthogonal assays. By embedding principles of trustworthiness—robust controls, statistical rigor with metrics like the Z'-factor, and orthogonal confirmation—researchers can build a self-validating data package. This approach minimizes the risk of pursuing artifactual hits, conserves resources, and ultimately provides the highest degree of confidence needed to move a promising molecule from a hit to a viable therapeutic lead.
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A Senior Application Scientist's Guide to Comparing Chiral Stationary Phases for Enantiomeric Separation
For researchers, scientists, and professionals in drug development, the separation of enantiomers is a critical step in ensuring the safety and efficacy of pharmaceutical compounds. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) remains the gold standard for this purpose.[1][2] This guide offers an objective comparison of the efficacy of different commercially available CSPs, supported by experimental data, to aid in the selection of the most suitable phase for a given separation challenge. The choice of a chiral stationary phase is paramount, as each enantiomeric separation is unique and relies on specific molecular interactions between the analyte and the chiral selector.[2]
This guide will delve into the mechanistic principles of several key classes of CSPs, provide a comparative analysis of their performance with supporting experimental data, and offer a detailed protocol for a model separation.
The Foundation of Chiral Recognition: A Multi-Modal Interaction
Successful chiral separation hinges on the differential interaction between the enantiomers and the chiral stationary phase. This "chiral recognition" is not a single event but rather a complex interplay of multiple non-covalent interactions.[3] The formation of transient diastereomeric complexes between the analyte and the CSP is the fundamental principle of chiral HPLC.[4] The differing stability of these complexes leads to different retention times, enabling separation.[4] Key interactions include:
-
Hydrogen Bonding: Crucial for compounds with proton-donating and accepting groups.
-
π-π Interactions: Occur between aromatic rings of the analyte and the CSP.
-
Dipole-Dipole Interactions: Result from the alignment of permanent dipoles in both the analyte and the CSP.
-
Steric Hindrance: The three-dimensional shape of the analyte and the chiral selector plays a significant role in how well they can interact.
-
Inclusion Complexation: Where a part of the analyte molecule fits into a chiral cavity of the CSP.[3]
The following diagram illustrates the principle of chiral recognition on a CSP, emphasizing the necessity of multiple interaction points for effective separation.
Caption: Principle of chiral recognition on a chiral stationary phase.
A Comparative Analysis of Major Chiral Stationary Phases
The most prevalent and successful CSPs mimic complex biological molecules and are broadly categorized into types such as polysaccharide-based, cyclodextrin-based, Pirkle-type, and macrocyclic glycopeptide-based phases.[2]
Polysaccharide-Based CSPs
Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are renowned for their broad applicability and high success rates in resolving a wide range of racemates.[1][5] These CSPs are prepared by physically coating or chemically immobilizing polysaccharide derivatives onto a silica gel support.[6]
Mechanism of Separation: The chiral recognition mechanism is based on a combination of interactions including hydrogen bonding, dipole-dipole interactions, and inclusion into chiral cavities within the polysaccharide structure.[1][7] The helical structure of amylose and the more linear structure of cellulose provide different chiral environments, influencing selectivity.[7][8]
Key Characteristics:
-
Broad Applicability: Effective for a wide variety of chiral compounds.[6]
-
Multiple Interaction Sites: Allows for separation based on a combination of forces.
-
Immobilized vs. Coated: Immobilized phases offer greater solvent compatibility and column durability.[7]
Cyclodextrin-Based CSPs
Cyclodextrin-based CSPs utilize cyclodextrins, which are cyclic oligosaccharides, as chiral selectors.[1] Their primary mechanism of chiral recognition involves the formation of inclusion complexes, where the analyte fits into the hydrophobic cavity of the cyclodextrin molecule.[1][9][10]
Mechanism of Separation: The formation of inclusion complexes is the dominant interaction, with the hydrophobicity and size of the analyte playing a crucial role.[11] Secondary interactions, such as hydrogen bonding with the hydroxyl groups on the rim of the cyclodextrin, also contribute to enantioselectivity.[1]
Key Characteristics:
-
Inclusion Complexation: Ideal for separating compounds that can fit within the cyclodextrin cavity.
-
Reversed-Phase Compatibility: Commonly used with aqueous-organic mobile phases.
-
Derivatization: The properties of the CSP can be modified by derivatizing the hydroxyl groups of the cyclodextrin.
Pirkle-Type (Brush-Type) CSPs
Developed by William H. Pirkle, these CSPs are also known as π-π or donor-acceptor phases.[3][12] They are based on small chiral molecules covalently bonded to a silica support.[13]
Mechanism of Separation: Chiral recognition is primarily based on π-π interactions, hydrogen bonding, and dipole-dipole interactions between the analyte and the chiral selector.[12][14] These CSPs are designed to have specific interaction sites, such as π-acidic or π-basic aromatic rings.[12][15]
Key Characteristics:
-
Predictable Elution Order: In many cases, the elution order of enantiomers can be predicted based on their structure.[13]
-
Normal and Reversed-Phase Modes: Can be used with a variety of mobile phases.[13]
-
High Efficiency: Modern Pirkle-type CSPs on sub-2 micron particles can achieve very fast and efficient separations.[16]
Macrocyclic Glycopeptide-Based CSPs
These CSPs utilize macrocyclic antibiotics, such as vancomycin and teicoplanin, as chiral selectors.[15] They are known for their multi-modal separation capabilities.
Mechanism of Separation: Chiral recognition is achieved through a combination of interactions, including ion-exchange, hydrogen bonding, π-π interactions, and steric effects.[17][18] The complex structure of the macrocyclic glycopeptides provides a multitude of interaction sites.[18]
Key Characteristics:
-
Multi-Modal Separations: Can be used in reversed-phase, normal-phase, and polar organic modes.[15]
-
Broad Selectivity: Effective for a wide range of compounds, particularly those with ionizable groups.[19]
-
Complementary Selectivity: Different macrocyclic glycopeptide phases can offer complementary separation profiles.[20]
Performance Showdown: Comparative Experimental Data
The effectiveness of a CSP is evaluated by its ability to provide baseline separation, typically quantified by the resolution (Rs), while also considering the separation factor (α) and retention factors (k). The following tables summarize experimental data for the separation of common pharmaceutical compounds on different CSPs, offering a comparative snapshot of their performance.
Table 1: Comparative Separation of Fluoxetine Enantiomers
Fluoxetine, an antidepressant, provides a useful case study for comparing different CSPs. The data below illustrates how polysaccharide and cyclodextrin derivatives yield effective but distinct separation profiles.[2][21]
| Chiral Stationary Phase (CSP) | Column Name (Example) | Mobile Phase | k1 | k2 | α (k2/k1) | Rs | Reference |
| Polysaccharide-based (Cellulose) | Chiralcel OD-H | Hexane/Isopropanol/Diethylamine (98/2/0.2, v/v/v) | 3.25 | 3.60 | 1.11 | 1.52 | [21] |
| Polysaccharide-based (Amylose) | Chiralpak AD-H | Hexane/Isopropanol/Diethylamine (98/2/0.2, v/v/v) | 1.02 | 1.25 | 1.23 | 1.65 | [21] |
| Cyclodextrin-based | Cyclobond I 2000 DM | Methanol/0.2% Triethylamine Acetic Acid (25/75, v/v; pH 3.8) | 3.10 | 4.03 | 1.30 | 2.30 | [21] |
Table 2: Comparative Separation of 2,3,4-Trihydroxypentanedioic Acid Stereoisomers
The separation of the stereoisomers of this tartaric acid analog is crucial for determining enantiomeric purity.[22]
| Chiral Stationary Phase (CSP) | Column Name (Example) | Mobile Phase | k1 | k2 | α (k2/k1) | Rs | Reference |
| Polysaccharide-based | CHIRALPAK® AD-H | n-Hexane/Ethanol/Trifluoroacetic Acid (90/10/0.1, v/v/v) | 2.15 | 2.88 | 1.34 | 2.50 | [22] |
| Macrocyclic Glycopeptide-based | Astec CHIROBIOTIC® V | Methanol/Acetic Acid/Triethylamine (100/0.02/0.01, v/v/v) | 1.89 | 2.45 | 1.30 | 2.10 | [22] |
| Cyclodextrin-based | Astec CYCLOBOND™ I 2000 | 1% Triethylammonium Acetate buffer (pH 4.1)/Acetonitrile (95/5, v/v) | 2.50 | 3.10 | 1.24 | 1.80 | [22] |
Experimental Protocol: A Step-by-Step Guide for CSP Comparison
Developing a robust chiral separation method is often an empirical process that requires systematic screening of columns and mobile phases.[4] The trial-and-error approach can be time-consuming, but a structured screening strategy can significantly shorten the process.
Protocol 1: Separation of Fluoxetine Enantiomers[4]
Instrumentation:
-
Standard HPLC system with UV detector
Columns:
-
Chiralcel OD-H (250 mm x 4.6 mm, 5 µm)
-
Chiralpak AD-H (250 mm x 4.6 mm, 5 µm)
-
Cyclobond I 2000 DM (250 mm x 4.6 mm, 5 µm)
Mobile Phase:
-
For Chiralcel OD-H, Chiralpak AD-H: Hexane / Isopropanol / Diethylamine (98/2/0.2, v/v/v)
-
For Cyclobond I 2000 DM: Methanol / 0.2% Triethylamine Acetic Acid (TEAA) (25/75, v/v; pH 3.8)
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 227 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of racemic fluoxetine in the mobile phase at a concentration of 1 mg/mL.
-
Further dilute the stock solution to a working concentration of 100 µg/mL with the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared sample.
-
Record the chromatogram and determine the retention times for the two enantiomers.
-
Calculate the retention factors (k), separation factor (α), and resolution (Rs).
-
Repeat the procedure for each column, ensuring proper equilibration with the respective mobile phase.
Workflow for Chiral Method Development
The following diagram illustrates a typical workflow for developing a chiral HPLC method.[4]
Caption: A logical workflow for selecting a suitable chiral stationary phase.
Conclusion
The selection of an appropriate chiral stationary phase is a critical decision in the development of enantioselective separation methods. Polysaccharide-based CSPs offer broad applicability, while cyclodextrin-based phases excel at inclusion complexation. Pirkle-type CSPs provide a more targeted approach with predictable elution orders, and macrocyclic glycopeptide phases are highly versatile for multi-modal separations. By understanding the underlying separation mechanisms and systematically screening a diverse set of CSPs, researchers can efficiently develop robust and reliable methods for the analysis of chiral compounds.
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A Comparative Guide to the Structural Activity Relationship of 2-Amino-N-tert-butylpropanamide Derivatives as Potential Anticonvulsant Agents
For Researchers, Scientists, and Drug Development Professionals
The quest for novel antiepileptic drugs (AEDs) with improved efficacy and better safety profiles is a continuous endeavor in medicinal chemistry. A significant portion of patients with epilepsy suffer from drug-resistant forms of the disease, underscoring the urgent need for new therapeutic options.[1][2] Among the promising scaffolds being investigated, 2-amino-N-tert-butylpropanamide derivatives, which are structurally related to amino acids, have emerged as a class of potent anticonvulsants.[2]
This guide provides an in-depth comparative analysis of the structural activity relationships (SAR) of 2-amino-N-tert-butylpropanamide derivatives and their analogs. By examining the interplay between chemical structure and biological activity, we aim to provide a valuable resource for the rational design of next-generation anticonvulsant therapies.
The 2-Amino-N-tert-butylpropanamide Scaffold: A Foundation for Anticonvulsant Activity
The core structure of 2-amino-N-tert-butylpropanamide combines an amino acid-like backbone with a bulky tert-butyl group on the amide nitrogen. This combination of features appears to be crucial for its anticonvulsant properties. The exploration of SAR for this and related scaffolds allows for the optimization of therapeutic potential by rationally designing more potent and safer agents.[3]
Comparative Anticonvulsant Performance of Analogs
The anticonvulsant activity of this class of compounds is primarily evaluated using rodent models of seizures, most notably the Maximal Electroshock (MES) and the subcutaneous Pentylenetetrazol (scPTZ) tests. The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is indicative of efficacy against myoclonic and absence seizures.[2] Neurotoxicity is typically assessed using the rotarod test, which measures motor impairment.[2]
The following table summarizes the anticonvulsant activity of a series of ((benzyloxy)benzyl)propanamide derivatives, which are structurally related to the 2-amino-N-tert-butylpropanamide core and provide valuable SAR insights.
| Compound ID | Structure | MES ED₅₀ (mg/kg, i.p.) | 6 Hz (32 mA) ED₅₀ (mg/kg, i.p.) | Rotarod TD₅₀ (mg/kg, i.p.) | Protective Index (PI) (MES) |
| 5 | 48.0 | 45.2 | > 300 | > 6.25 | |
| 12 | 55.6 | 39.1 | > 300 | > 5.40 | |
| 17 | 38.5 | 58.2 | > 300 | > 7.79 | |
| (R)-AS-1 | 35.5 | 16.9 | 159.4 | 4.49 |
ED₅₀ (Median Effective Dose): The dose at which 50% of the animals are protected from seizures.[4] TD₅₀ (Median Toxic Dose): The dose at which 50% of the animals exhibit motor impairment. PI (Protective Index) = TD₅₀ / ED₅₀.[4]
Key Structural Activity Relationship (SAR) Insights:
From the analysis of various N-substituted amino acid derivatives, several key SAR trends can be elucidated:
-
Stereochemistry at Cα: The stereochemistry at the alpha-carbon of the propanamide backbone is a critical determinant of anticonvulsant activity. For many α-amino acid amide derivatives, the (R)-enantiomer is typically more potent than the corresponding (S)-enantiomer.[4]
-
Substitution on the Amide Nitrogen: The nature of the alkyl group on the amide nitrogen significantly influences activity. While direct comparative data for a series of N-alkyl-2-aminopropanamides is limited, studies on related N-alkyl valproyl glycinamide derivatives have shown that variations in the N-alkyl substituent impact both potency and pharmacokinetic profiles.[5] The bulky tert-butyl group is a common feature in potent anticonvulsants of this class, suggesting it plays a key role in receptor binding or modulating physicochemical properties.[1][3]
-
N-terminal Substitution: Modifications to the N-terminal amino group are crucial. N-acylation or N-alkylation with lipophilic moieties is a common strategy to enhance anticonvulsant activity.[4] For instance, the introduction of a substituted benzyl group, as seen in the ((benzyloxy)benzyl)propanamide series, leads to potent anticonvulsant effects.[6]
-
The Propanamide Backbone: Alterations to the propanamide backbone can affect activity. For example, derivatives of other amino acids like valine have also shown high potency, indicating that the core amino acid structure can be varied to optimize activity.[4]
Mechanism of Action: Modulation of Synaptic Vesicle Glycoprotein 2A (SV2A)
A primary molecular target for many anticonvulsant amino acid derivatives, including the well-known drug levetiracetam and its analogs, is the Synaptic Vesicle Glycoprotein 2A (SV2A).[7][8] SV2A is an integral membrane protein found in synaptic vesicles and is crucial for the proper regulation of neurotransmitter release.[7]
The binding of 2-amino-N-tert-butylpropanamide derivatives to SV2A is believed to modulate its function, leading to a stabilization of neurotransmitter release and a reduction in neuronal hyperexcitability that underlies seizures.[7][9] This mechanism is distinct from that of many traditional AEDs that target ion channels or neurotransmitter receptors directly.[7] The affinity of these compounds for SV2A often correlates well with their anticonvulsant potency.[8]
Caption: Proposed mechanism of action for SV2A ligands.
Experimental Protocols
Synthesis of a Representative 2-Amino-N-tert-butylpropanamide Derivative
This protocol describes a general method for the N-acylation of a 2-aminopropanamide core, which can be adapted for the synthesis of various derivatives. This specific example is based on the synthesis of related alaninamide derivatives.[6]
Step 1: Amide Coupling
-
Dissolve the desired carboxylic acid (e.g., a substituted benzoic acid) (1.0 equivalent) in anhydrous dimethylformamide (DMF).
-
Add a coupling reagent, such as HATU (1.1 equivalents), and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
In a separate flask, dissolve (S)-2-amino-N-tert-butylpropanamide hydrochloride (1.0 equivalent) in anhydrous DMF and add DIPEA (2.2 equivalents) to neutralize the hydrochloride salt.
-
Add the solution of (S)-2-amino-N-tert-butylpropanamide to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Step 2: Purification
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-acylated derivative.
Caption: General workflow for the synthesis of target compounds.
Anticonvulsant Activity Testing: Maximal Electroshock (MES) Test
The MES test is a standard preclinical model for identifying compounds effective against generalized tonic-clonic seizures.[10]
Materials and Equipment:
-
Animals: Male albino mice (20-25 g).
-
Electroconvulsometer: A device capable of delivering a constant alternating current stimulus (e.g., 50 mA for mice at 60 Hz for 0.2 seconds).
-
Corneal Electrodes: Saline-soaked electrodes.
-
Test Compound: Dissolved or suspended in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose).
Procedure:
-
Animal Acclimatization: Acclimate mice to the laboratory environment for at least one week before testing. House them in a temperature- and humidity-controlled room with a 12-hour light/dark cycle and free access to food and water.
-
Compound Administration: Administer the test compound or vehicle control via the desired route (e.g., intraperitoneal injection). The volume of administration should be consistent (e.g., 10 ml/kg for mice).
-
Pre-treatment Time: Conduct the MES test at the time of the compound's peak effect, determined in preliminary studies (typically 30-60 minutes post-administration).
-
Induction of Seizure: At the predetermined time, gently restrain the animal. Apply a drop of topical anesthetic (e.g., 0.5% tetracaine hydrochloride) to each cornea, followed by saline to ensure good electrical contact.[10]
-
Place the corneal electrodes on the corneas and deliver the electrical stimulus.
-
Observation and Endpoint: Immediately observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. The abolition of this phase is considered protection.[10]
-
Data Analysis: Calculate the percentage of animals protected in the drug-treated group compared to the vehicle-treated group. The ED₅₀ value can be determined by testing a range of doses and using probit analysis.
Conclusion
The 2-amino-N-tert-butylpropanamide scaffold represents a promising starting point for the development of novel anticonvulsant agents. The structural activity relationship studies, primarily from analogous series, highlight the critical importance of stereochemistry at the alpha-carbon, the nature of the N-terminal substituent, and the bulk of the N-amide group for optimizing anticonvulsant activity and minimizing neurotoxicity. The primary mechanism of action through modulation of the SV2A protein offers a distinct therapeutic strategy compared to many existing AEDs. The experimental protocols provided herein offer a framework for the synthesis and evaluation of new derivatives based on this promising scaffold, with the ultimate goal of identifying new drug candidates to address the unmet needs of patients with epilepsy.
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A Comparative Guide to Purity Confirmation of 2-Amino-N-tert-butylpropanamide Hydrochloride for In Vivo Studies
For researchers, scientists, and drug development professionals, the integrity of in vivo studies hinges on the well-defined purity of the test compound. This guide provides a comprehensive comparison of analytical methodologies for confirming the purity of 2-amino-N-tert-butylpropanamide hydrochloride, a small molecule with potential applications in pharmaceutical research. The objective is to equip scientists with the rationale and practical protocols to ensure the reliability and reproducibility of their preclinical data.
The Imperative of Purity in Preclinical Research
Impurities in a drug substance can arise from various sources, including the synthetic route, degradation, or storage.[2] These extraneous components can have their own pharmacological or toxicological effects, confounding the interpretation of in vivo study outcomes. Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the identification and qualification of impurities in new drug substances.[3] For early-stage, non-clinical studies, ensuring high purity (typically >98%) is a critical step to de-risk a compound and build a solid foundation for further development.[1]
An Orthogonal Approach to Purity Verification
No single analytical technique can provide a complete picture of a compound's purity. A combination of orthogonal methods, each relying on different physicochemical principles, is essential for a comprehensive assessment. For this compound, a robust purity confirmation workflow should include chromatographic, spectroscopic, and elemental analyses.
Caption: Orthogonal workflow for purity confirmation.
Comparative Analysis of Key Analytical Techniques
The selection of analytical methods should be strategic, with each technique providing unique and complementary information. The table below compares the primary methods for the purity assessment of this compound.
| Technique | Principle | Information Provided | Strengths | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a mobile and stationary phase.[4] | Quantitative purity (area %), detection of non-volatile impurities. | High precision and sensitivity for quantitative analysis.[4] | May not detect co-eluting or non-chromophoric impurities. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by HPLC followed by mass-to-charge ratio determination.[5] | Molecular weight confirmation of the main peak and impurities, impurity identification.[6] | Provides molecular weight information, crucial for identifying unknown impurities.[5][7] | Ionization efficiency can vary, making quantification challenging without standards. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency energy by atomic nuclei in a magnetic field.[8] | Unambiguous structural confirmation, detection of structural isomers and impurities.[9] | Provides detailed structural information and can be used for quantitative analysis (qNMR).[8] | Lower sensitivity compared to chromatographic methods.[10] |
| Elemental Analysis (CHN) | Combustion of the sample to convert elements into simple gases for quantification. | Confirms the elemental composition and helps verify the empirical formula.[11] | Provides fundamental confirmation of the compound's elemental makeup.[12] | Does not provide information on the nature of impurities. |
Detailed Experimental Protocols
The following protocols are provided as a starting point and should be optimized for the specific instrumentation and reagents available.
HPLC-UV Method for Purity Determination
This method is designed to quantify the purity of this compound and detect related impurities. Since the analyte lacks a strong chromophore, derivatization or the use of a universal detector like a Charged Aerosol Detector (CAD) is often necessary. An alternative is low-wavelength UV detection.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the compound in the initial mobile phase (e.g., 1 mg/mL).
Causality: A C18 column is a versatile choice for small, polar molecules. The formic acid in the mobile phase helps to protonate the amine, leading to better peak shape. A gradient elution is employed to ensure the separation of impurities with a wide range of polarities.[6]
LC-MS for Impurity Identification
This protocol is designed to identify the molecular weights of any impurities detected by HPLC.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-amino-N-tert-butylpropanamide hydrochloride
Hazard Assessment and Chemical Profile
A thorough understanding of the substance's properties is the foundation of safe disposal. 2-amino-N-tert-butylpropanamide hydrochloride is an organic compound whose hydrochloride salt form influences its properties. While specific toxicological data may be limited, the molecular structure—an amine and an amide group with a hydrochloride salt—necessitates its treatment as a hazardous substance.
The primary disposal route recommended for this compound is through a licensed chemical destruction facility, typically involving controlled incineration with flue gas scrubbing to neutralize harmful emissions.[1] Discharging this chemical into sewer systems is strictly prohibited.[1]
Table 1: Key Data for this compound
| Property | Value/Information | Rationale for Disposal Consideration |
| Chemical Nature | Organic Amine Hydrochloride | The hydrochloride salt can make it corrosive. Amines can have toxic properties. |
| Physical State | Typically a solid | Solid waste requires careful handling to avoid dust generation. |
| Known Hazards | Potential for irritation to eyes, skin, and respiratory system. | Dictates the required Personal Protective Equipment (PPE) to prevent exposure. |
| Disposal Classification | Hazardous Chemical Waste | Must be segregated from general waste and disposed of according to hazardous waste regulations. |
| Waste Stream | Halogenated Organic Waste | The "hydrochloride" component places it in the halogenated waste stream, which has specific disposal requirements and often higher costs.[2][3][4] Segregation from non-halogenated waste is crucial.[2][4] |
Immediate Safety and Handling Precautions
Prior to initiating any disposal protocol, the establishment of a safe working environment is paramount. This begins with the correct use of Personal Protective Equipment (PPE).
Table 2: Required Personal Protective Equipment (PPE)
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against accidental splashes of solutions or contact with solid particles. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents direct skin contact and potential irritation or absorption.[5] |
| Body Protection | A standard laboratory coat. | Protects against contamination of personal clothing.[5] |
| Respiratory Protection | Work in a certified chemical fume hood. | Minimizes the inhalation of any airborne powder from the solid compound.[5] |
Step-by-Step Disposal Protocol
The recommended disposal method for this compound is collection as hazardous chemical waste for subsequent incineration by a licensed waste disposal service.[1] Never attempt to neutralize the compound unless a specific, validated protocol is provided by your institution's Environmental Health and Safety (EHS) department.
Protocol for Solid Waste
Objective: To safely collect and contain solid this compound waste for disposal.
Methodology:
-
Work Area Preparation: Conduct all waste handling within a certified chemical fume hood to contain any dust.
-
Container Selection: Obtain a designated, chemically compatible hazardous waste container with a secure, screw-top lid.
-
Waste Transfer: Carefully transfer the solid waste into the designated container using a clean spatula or scoop. Avoid any actions that could generate dust.
-
Container Sealing: Securely fasten the lid on the waste container to prevent any spills or release of vapors.
-
Decontamination: Wipe down the spatula, work surface, and exterior of the waste container with a damp cloth, and dispose of the cloth in the same hazardous waste container.
-
Labeling: Immediately affix a "Hazardous Waste" label to the container. The label must include:
-
The full chemical name: "this compound"
-
The approximate quantity of waste.
-
The date of accumulation.
-
The name of the generating researcher or lab.
-
Protocol for Liquid Waste (Solutions)
Objective: To safely collect and contain solutions of this compound for disposal.
Methodology:
-
Waste Stream Segregation: This is a critical step. As a halogenated organic compound, solutions containing this chemical must be collected in a designated "Halogenated Organic Waste" container.[2][4] Do not mix with non-halogenated organic solvents or aqueous waste streams to prevent dangerous reactions and simplify disposal.[3][6]
-
Container Selection: Use a designated, properly vented, and chemically resistant container (e.g., a polyethylene carboy) for halogenated liquid waste.[2]
-
Waste Transfer: Carefully pour the liquid waste into the collection container, avoiding splashes. A funnel is recommended.
-
Container Management: Keep the waste container closed at all times except when actively adding waste.[2][4] This minimizes the release of volatile organic compounds (VOCs).
-
Labeling: Ensure the container is clearly labeled as "Hazardous Waste - Halogenated Organics." List all chemical constituents and their approximate percentages on the tag.[2]
Disposal Workflow Visualization
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
Waste Storage and Regulatory Compliance
Proper storage of hazardous waste pending pickup is mandated by regulations from bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[7][8][9][10]
-
Segregation: Store halogenated waste containers separately from incompatible materials, especially acids, bases, and strong oxidizing agents.[6][11]
-
Location: All waste containers must be stored in a designated Satellite Accumulation Area (SAA). This area should be clearly marked, well-ventilated, and have secondary containment to capture any potential leaks.[2]
-
Volume Limits: Be aware of the maximum allowable volume of hazardous waste that can be accumulated in an SAA. For example, a laboratory may be limited to a maximum of 25 gallons of halogenated solvent waste.[2]
-
Pickup Request: Do not let waste accumulate indefinitely. When a container is approximately three-quarters full, submit a request for waste collection through your institution's EHS department.[2]
By adhering to this comprehensive guide, you not only ensure compliance with safety and environmental regulations but also contribute to a culture of responsibility and excellence within the scientific community.
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Halogenated Solvents in Laboratories. Temple University Campus Operations. [Link]
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Personal protective equipment for handling 2-amino-N-tert-butylpropanamide hydrochloride
Mastering Safety: A Guide to Handling 2-amino-N-tert-butylpropanamide Hydrochloride
A Senior Application Scientist's Protocol for Safe Handling, Operation, and Disposal
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and precision. This guide provides essential, immediate safety and logistical information for handling this compound. The protocols outlined here are designed to be a self-validating system, grounded in established safety principles to ensure the well-being of all laboratory personnel.
Hazard Analysis and Core Protective Measures
A thorough risk assessment is the foundation of laboratory safety.[1][2] Before any handling of this compound, it is imperative to conduct a site-specific and task-specific risk assessment.
Potential Hazards:
-
Inhalation: Dust may cause respiratory irritation.[3]
-
Skin Contact: May cause irritation or allergic skin reactions. Prolonged contact should be avoided.
-
Eye Contact: Can cause serious eye irritation or damage.
-
Ingestion: May be harmful if swallowed.
Your Non-Negotiable PPE Baseline: For any work involving this compound, the following minimum PPE is mandatory.[4][5][6]
| PPE Component | Specification | Rationale |
| Eye Protection | ANSI Z87.1-rated safety glasses with side shields or splash goggles.[4][7] | Protects against accidental splashes and airborne particles. |
| Lab Coat | Full-length, buttoned lab coat. | Shields skin and personal clothing from contamination.[2][4] |
| Hand Protection | Disposable nitrile gloves.[5][7] | Provides a barrier against direct skin contact. Gloves should be changed immediately if contaminated.[7] |
| Attire | Full-length pants and closed-toe shoes.[4][5] | Ensures no exposed skin on the lower body and feet. |
Operational Protocols: From Weighing to Waste
Adherence to a structured workflow is critical for minimizing exposure and ensuring reproducible results.
Step 1: Pre-Handling & Preparation
-
Designate an Area: All handling of solid this compound should occur in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to control dust.
-
Assemble Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, solvent, waste containers) is within the designated area.
-
Verify Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and unobstructed.
Step 2: Weighing and Solution Preparation
This protocol is designed for handling milligram to gram quantities.
-
Don PPE: Put on the full baseline PPE as described in the table above.
-
Tare the Balance: Place a clean weigh boat on the analytical balance and tare it.
-
Transfer the Compound: Carefully use a clean spatula to transfer the desired amount of this compound to the weigh boat. Avoid any actions that could generate dust.
-
Record the Mass: Once the desired mass is obtained, close the balance door and record the stable reading.
-
Dissolution: Carefully add the weighed solid to your reaction vessel or beaker containing the appropriate solvent. Use a funnel if necessary to prevent spillage.
-
Immediate Cleanup: Using a damp cloth or paper towel, wipe down the spatula, weigh boat, and any surfaces within the balance enclosure that may have come into contact with the compound. Dispose of these cleaning materials as solid chemical waste.
Step 3: Spill Management
In the event of a spill, a calm and prepared response is crucial.
-
Alert Personnel: Immediately alert others in the laboratory.
-
Evacuate if Necessary: For large spills or if you feel respiratory irritation, evacuate the immediate area.
-
Don Additional PPE: If safe to do so, don additional PPE, including a respirator if necessary, before addressing the spill.
-
Contain the Spill: For a solid spill, gently cover it with a damp paper towel to prevent dust from becoming airborne.
-
Clean Up: Carefully scoop the contained material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent solution, and dispose of all cleanup materials as hazardous waste.
Disposal Plan: A Cradle-to-Grave Approach
Proper waste management is a critical component of laboratory safety and environmental responsibility.
Waste Segregation is Key:
-
Solid Waste: All disposable materials contaminated with this compound, including gloves, weigh boats, and paper towels, must be placed in a clearly labeled, sealed hazardous waste container.[8]
-
Liquid Waste: Solutions containing the compound should be disposed of in a designated "aqueous" or "non-halogenated organic" waste container, depending on the solvent used. Never dispose of this chemical down the drain.[9][10]
-
Empty Containers: The original container of the chemical, once empty, should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[10] After rinsing, the label on the container should be defaced before disposal in regular trash.[10]
All waste must be handled in accordance with institutional and local regulations.[11][12]
Visualization of PPE Selection Workflow
The following diagram outlines the decision-making process for selecting appropriate PPE for handling this compound.
Caption: PPE selection workflow for handling this compound.
This guide is intended to provide a robust framework for the safe handling of this compound. Always remember that a culture of safety is proactive, not reactive. By integrating these principles into your daily laboratory operations, you contribute to a safer research environment for everyone.
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Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
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PPE Minimum Standards. Environmental Health & Safety, University of Missouri.
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Safety Data Sheet CLEAN AMINE®. Greenbook.net.
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How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
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Safety data sheet. BASF.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
